4-(Cyclopropylmethoxy)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAHQKOAIKIXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589358 | |
| Record name | 4-(Cyclopropylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865106-51-0 | |
| Record name | 4-(Cyclopropylmethoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-(Cyclopropylmethoxy)piperidine Scaffold
An In-Depth Technical Guide to the Synthesis of 4-(Cyclopropylmethoxy)piperidine
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties. The specific compound, this compound, incorporates two key features that make it a valuable building block for drug discovery: the basic nitrogen of the piperidine ring, which is crucial for interacting with biological targets and influencing pharmacokinetic properties, and the cyclopropylmethoxy group at the 4-position. The cyclopropyl moiety is often used by medicinal chemists to enhance metabolic stability, improve potency, and fine-tune lipophilicity. This guide provides a detailed, field-proven experimental protocol for the synthesis of this important intermediate, grounded in the principles of synthetic organic chemistry.
Synthetic Strategy: A Rationale for the Williamson Ether Synthesis
The most direct and reliable method for constructing the target ether linkage in this compound is the Williamson ether synthesis.[2][3][4] This venerable reaction, first reported in 1850, remains one of the most popular and versatile methods for preparing both symmetrical and asymmetrical ethers due to its broad scope and predictability.[2][5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] In this specific application, the synthesis involves the reaction of a piperidin-4-olate anion (the nucleophile) with a cyclopropylmethyl halide (the electrophile).
Causality Behind Experimental Design:
-
Choice of Nucleophile Precursor: 4-Hydroxypiperidine is the logical starting point. Its hydroxyl group can be deprotonated to form the required alkoxide nucleophile.
-
Choice of Electrophile: (Bromomethyl)cyclopropane (cyclopropylmethyl bromide) is the ideal electrophile. Critically, it is a primary alkyl halide. This structural feature is paramount for the success of an SN2 reaction, as it minimizes the competing E2 elimination pathway that becomes significant with secondary and, especially, tertiary alkyl halides when a strong base (the alkoxide) is present.[3][4][5]
-
Necessity of Nitrogen Protection: The piperidine starting material contains two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine. The nitrogen atom can also react with the cyclopropylmethyl bromide in an undesired N-alkylation side reaction. To ensure selective O-alkylation, the piperidine nitrogen must first be "protected" with a temporary functional group that renders it non-nucleophilic. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation and its clean, quantitative removal under acidic conditions that do not affect the newly formed ether bond.
-
Activation of the Nucleophile: Alcohols are generally poor nucleophiles. The Williamson synthesis requires the conversion of the hydroxyl group into its conjugate base, the alkoxide, which is a much stronger nucleophile.[3][5] This is achieved by using a strong, non-nucleophilic base. Sodium hydride (NaH) is a superior choice for this step as it irreversibly deprotonates the alcohol, producing hydrogen gas that bubbles out of the reaction mixture, thus driving the equilibrium to completion.[3][6]
The overall synthetic strategy is therefore a four-stage process: N-protection, alkoxide formation, SN2 etherification, and N-deprotection.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.
Part 1: N-Boc Protection of 4-Hydroxypiperidine
Rationale: To prevent undesired N-alkylation, the secondary amine is protected as a tert-butyl carbamate.
Procedure:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which is often a white solid pure enough for the next step.
Part 2: Synthesis of tert-butyl this compound-1-carboxylate
Rationale: This is the core Williamson ether synthesis step. The protected alcohol is deprotonated with NaH to form the nucleophilic alkoxide, which then displaces the bromide from (bromomethyl)cyclopropane in an SN2 reaction.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Procedure:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous tetrahydrofuran (THF, approx. 0.4 M) to the washed NaH and cool the suspension to 0 °C.
-
Slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water to destroy any excess NaH.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl this compound-1-carboxylate.
Part 3: N-Boc Deprotection
Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the target molecule. This is reliably achieved under strong acidic conditions.[7]
Procedure:
-
Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane (approx. 0.3 M).
-
To this solution, add a solution of HCl in 1,4-dioxane (e.g., 4 M solution, 5-10 eq) and stir at room temperature.
-
Stir the reaction for 2-4 hours. The product hydrochloride salt may precipitate as a white solid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
To obtain the free base, dissolve the resulting hydrochloride salt in water and basify to pH > 10 with 2 M NaOH (aq).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the final product, typically a clear oil.
Quantitative Data Summary
| Reagent/Component | Part | Molar Eq. | Purpose |
| 4-Hydroxypiperidine | 1 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1 | 1.1 | Boc protecting agent |
| Triethylamine (Et₃N) | 1 | 1.2 | Base for N-protection |
| tert-butyl 4-hydroxypiperidine-1-carboxylate | 2 | 1.0 | Nucleophile precursor |
| Sodium Hydride (NaH) | 2 | 1.5 | Strong base for alkoxide formation |
| (Bromomethyl)cyclopropane | 2 | 1.2 | Primary alkyl halide electrophile |
| HCl in 1,4-Dioxane | 3 | 5 - 10 | Acid catalyst for deprotection |
References
- Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[ 11 C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([ 11 C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. PubMed.
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- 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263). EvitaChem.
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- This compound hydrochloride. BLD Pharm.
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- Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols. Benchchem.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
- 4-Hydroxypiperidine hydrochloride synthesis. ChemicalBook.
- 4-((Cyclopropylmethoxy)methyl)piperidine. BLD Pharm.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
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An In-depth Technical Guide to 4-(Cyclopropylmethoxy)piperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cyclopropylmethoxy)piperidine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, this molecule holds potential as a key building block in the design of novel therapeutic agents. The piperidine ring system offers a conformationally restricted yet flexible three-dimensional structure, which is advantageous for achieving specific ligand-receptor interactions. The incorporation of a cyclopropylmethoxy group at the 4-position introduces unique physicochemical properties, including modulated lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, serving as a technical resource for researchers in drug discovery and development.
Chemical Properties and Structure
This compound, with the CAS number 865106-51-0, possesses a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol . Its structure features a central piperidine ring with a cyclopropylmethoxy ether linkage at the C4 position.
| Property | Value | Source |
| CAS Number | 865106-51-0 | ECHEMI[1] |
| Molecular Formula | C9H17NO | PubChemLite[2] |
| Molecular Weight | 155.24 g/mol | ECHEMI[1] |
| Predicted XLogP3 | 0.9 | PubChemLite[2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[1] |
| Rotatable Bond Count | 3 | ECHEMI[1] |
| Monoisotopic Mass | 155.131014166 Da | PubChemLite[2] |
| Topological Polar Surface Area | 21.3 Ų | ECHEMI[1] |
Structural Elucidation via Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR)
Experimental ¹H NMR data for this compound has been described in the literature.[3] The spectrum is consistent with the proposed structure, showing characteristic signals for the piperidine ring protons, the cyclopropyl group, and the methylene bridge of the ether linkage.
¹H NMR (Methanol-d4): δ 0.29 (m, 2H), 0.58 (m, 2H), 1.11 (m, 1H), 1.54 (m, 2H), 1.98 (m, 2H), 2.70 (m, 2H), 3.14 (m, 2H), 3.42 (m, 1H), 3.48 (d, J=7.0 Hz, 2H).[3]
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Based on established chemical shift values for similar structures, the predicted ¹³C NMR spectrum of this compound would exhibit the following approximate signals:
-
Cyclopropyl carbons: ~3-10 ppm
-
Piperidine C3, C5: ~30-35 ppm
-
Piperidine C2, C6: ~45-50 ppm
-
OCH₂: ~70-75 ppm
-
Piperidine C4: ~75-80 ppm
-
Cyclopropyl CH: ~10-15 ppm
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹
-
C-H stretch (aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹
-
C-O-C stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹
-
N-H bend: A medium band around 1590-1650 cm⁻¹
Mass Spectrometry (MS)
The predicted mass spectrum for this compound would show a protonated molecule [M+H]⁺ at m/z 156.13829.[2] Common fragmentation patterns for piperidine derivatives involve initial ionization at the nitrogen atom followed by α-cleavage, leading to the loss of substituents adjacent to the nitrogen. Ring fission is also a common fragmentation pathway.[4]
Synthesis of this compound
A viable synthetic route to this compound involves a two-step process starting from commercially available N-Boc-4-hydroxypiperidine. The first step is a Williamson ether synthesis to introduce the cyclopropylmethoxy group, followed by the deprotection of the Boc group to yield the final product.
Step 1: Synthesis of tert-butyl this compound-1-carboxylate
This step involves the reaction of N-Boc-4-hydroxypiperidine with cyclopropylmethyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[5][6]
Protocol:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Step 2: Synthesis of this compound (Deprotection)
The Boc protecting group is removed under acidic conditions to yield the final product.[3]
Protocol:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of 4 M HCl in ethyl acetate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the volatiles under reduced pressure.
-
Dissolve the residue in methanol and basify to pH 8 with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture and treat the residue with ethyl acetate.
-
Filter the mixture and concentrate the filtrate to afford this compound.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system, cardiovascular diseases, and infectious agents.[7] The introduction of an alkoxy group at the 4-position of the piperidine ring can significantly influence the pharmacological properties of the molecule. 4-Alkoxypiperidine derivatives have been investigated for a variety of biological activities, including analgesic and neuroleptic properties.[8]
The cyclopropylmethyl moiety is often incorporated into drug candidates to enhance metabolic stability and to fine-tune binding interactions with biological targets. The unique conformational and electronic properties of the cyclopropyl group can lead to improved potency and selectivity.
While specific biological data for this compound is not extensively reported, its structural motifs suggest potential utility as an intermediate in the synthesis of compounds targeting a range of biological endpoints. For instance, it can serve as a precursor for more complex molecules in programs aimed at discovering novel modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes. The secondary amine of the piperidine ring provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships.
Safety and Handling
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Toxicity: Piperidine itself is toxic and corrosive. While the toxicity of this compound has not been fully evaluated, it should be handled with care, assuming it may have similar hazardous properties.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While comprehensive experimental data on its physicochemical properties and biological activities are limited, its structural features suggest significant potential for the development of novel therapeutic agents. Further investigation into the pharmacological profile of this and related compounds is warranted to fully explore its utility in the field of drug development.
References
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- Casy, A. F., Beckett, A. H., Hall, G. H., & Vallance, D. K. (1961). Chemistry and Pharmacology of 4-Alkoxy-piperidines Related to Reversed Esters of Pethidine. Journal of Medicinal Chemistry, 4(3), 535-553. [Link]
- PubChemLite. This compound (C9H17NO). [Link]piperidine)
- PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 334-341. [Link]
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- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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- The Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 6(10), 8345-8355. [Link]
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- Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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- SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]
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- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
- Molecules. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. [Link]
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Spectroscopic Signature of 4-(Cyclopropylmethoxy)piperidine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Cyclopropylmethoxy)piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous piperidine and cyclopropyl-containing structures to provide a robust predictive analysis. This approach not only offers a detailed spectral forecast but also serves as a practical framework for the characterization of novel piperidine derivatives.
Introduction: The Structural and Analytical Significance of this compound
This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a cyclopropylmethoxy group. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and basicity. The cyclopropyl group is often introduced to enhance metabolic stability and receptor binding affinity. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in biological systems.
This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will present a detailed protocol for data acquisition, a summary of predicted spectral features, and an in-depth interpretation grounded in established chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
A standardized approach to NMR data acquisition is crucial for reproducibility and accurate spectral interpretation.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the piperidine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the magnetic anisotropy of the cyclopropyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-2, H-6 (axial) | ~2.5-2.7 | m | 2H | |
| H-2, H-6 (equatorial) | ~3.0-3.2 | m | 2H | |
| H-3, H-5 (axial) | ~1.4-1.6 | m | 2H | |
| H-3, H-5 (equatorial) | ~1.8-2.0 | m | 2H | |
| H-4 | ~3.4-3.6 | m | 1H | |
| -OCH₂- | ~3.3-3.5 | d | 2H | ~7.0 |
| Cyclopropyl CH | ~0.9-1.1 | m | 1H | |
| Cyclopropyl CH₂ | ~0.5-0.7 | m | 2H | |
| Cyclopropyl CH₂' | ~0.2-0.4 | m | 2H | |
| NH | ~1.5-2.5 (broad) | s | 1H |
Interpretation:
-
The protons on the piperidine ring (H-2, H-3, H-5, H-6) will likely appear as complex multiplets due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts.
-
The H-4 proton, being attached to the carbon bearing the ether linkage, is expected to be deshielded and appear around 3.4-3.6 ppm.
-
The methylene protons of the cyclopropylmethoxy group (-OCH₂-) are diastereotopic and will likely appear as a doublet due to coupling with the cyclopropyl methine proton.
-
The cyclopropyl protons will resonate in the highly shielded upfield region (0.2-1.1 ppm), a characteristic feature of this strained ring system.
-
The N-H proton signal is often broad and its chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | ~45-50 |
| C-3, C-5 | ~30-35 |
| C-4 | ~75-80 |
| -OCH₂- | ~70-75 |
| Cyclopropyl CH | ~10-15 |
| Cyclopropyl CH₂ | ~2-5 |
Interpretation:
-
The carbon atoms of the piperidine ring will appear in the aliphatic region. C-2 and C-6, being adjacent to the nitrogen, will be slightly downfield compared to C-3 and C-5.
-
The C-4 carbon, directly attached to the electronegative oxygen atom of the ether, will be significantly deshielded and is expected to appear in the 75-80 ppm range.
-
The methylene carbon of the ether linkage (-OCH₂-) will also be deshielded, with a predicted chemical shift around 70-75 ppm.
-
The cyclopropyl carbons will be found in the upfield region of the spectrum, which is characteristic of these strained three-membered rings.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the neat liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium, broad |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C-H Stretch (Cyclopropyl) | ~3100 | Medium |
| C-O Stretch (Ether) | 1070-1150 | Strong |
| N-H Bend | 1590-1650 | Medium |
| C-H Bend | 1350-1480 | Medium |
Interpretation:
-
A broad absorption band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibration of the secondary amine in the piperidine ring.
-
Strong bands in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the piperidine and methoxy methylene groups.
-
A weaker band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations within the cyclopropyl ring.
-
A strong, prominent absorption in the 1070-1150 cm⁻¹ region is diagnostic for the C-O stretching of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation.
Experimental Protocol: MS Data Acquisition
Electrospray Ionization (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₁₇NO, with a monoisotopic mass of 155.1310 g/mol .[1]
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 156.1383 | Protonated molecular ion |
| [M+Na]⁺ | 178.1202 | Sodium adduct |
| [M-H]⁻ | 154.1237 | Deprotonated molecular ion |
Fragmentation Analysis: The fragmentation of the [M+H]⁺ ion of this compound is likely to proceed through several key pathways. The fragmentation of piperidine alkaloids often involves the loss of substituents or ring cleavage.[2][3]
-
Loss of the cyclopropylmethyl group: Cleavage of the C-O bond could lead to the loss of a cyclopropylmethyl radical, resulting in a fragment corresponding to 4-hydroxypiperidine.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the opening of the piperidine ring.
-
Cleavage of the ether bond: The ether linkage can also be a site of fragmentation.
A logical workflow for the integrated spectroscopic analysis is depicted below.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Cyclopropylmethoxy)piperidine (CAS Number: 865106-51-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization strategy for 4-(cyclopropylmethoxy)piperidine (CAS Number: 865106-51-0), a piperidine derivative of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this guide outlines a robust and scientifically sound two-step synthetic protocol. The proposed synthesis involves the N-protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and subsequent deprotection. This approach is designed to be efficient and scalable. Furthermore, this guide details the expected analytical characterization of the final compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery.
Introduction
Piperidine and its derivatives are among the most significant heterocyclic scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring serves as a versatile template that can be functionalized to modulate physicochemical properties and biological activity. This compound is a unique derivative that combines the saturated piperidine core with a cyclopropylmethoxy side chain. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a gem-dimethyl group and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
This guide will detail a proposed, reliable synthetic pathway to access this compound and the analytical methods for its thorough characterization.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process, beginning with the protection of the piperidine nitrogen, followed by a Williamson ether synthesis, and concluding with deprotection. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine from acting as a nucleophile in the ether synthesis step, which would lead to unwanted N-alkylation.
Synthetic Strategy Overview
The proposed synthesis is outlined in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 4-hydroxy-1-piperidinecarboxylate (N-Boc-4-hydroxypiperidine)
-
Rationale: The protection of the secondary amine of 4-hydroxypiperidine is essential to prevent N-alkylation in the subsequent ether synthesis. The Boc group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[1]
-
Protocol:
-
To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of tert-butyl 4-(cyclopropylmethoxy)-1-piperidinecarboxylate (N-Boc-4-(cyclopropylmethoxy)piperidine)
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[2][3] A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a suitable non-nucleophilic strong base for this purpose. Anhydrous conditions are necessary as NaH reacts violently with water.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
-
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.[4] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent can be used.
-
Protocol:
-
Dissolve N-Boc-4-(cyclopropylmethoxy)piperidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are proposed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the cyclopropyl group, and the methylene bridge.
-
Piperidine Ring Protons: Complex multiplets are expected in the regions of approximately 2.5-3.1 ppm (for protons adjacent to the nitrogen) and 1.4-1.9 ppm (for the remaining ring protons).
-
Cyclopropylmethoxy Protons: The methylene protons (-O-CH₂-) should appear as a doublet around 3.3-3.5 ppm. The cyclopropyl protons will likely show complex multiplets in the upfield region, typically between 0.2 and 1.1 ppm.
-
NH Proton: A broad singlet corresponding to the N-H proton of the piperidine ring is expected, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Piperidine Ring Carbons: Signals for the piperidine carbons are expected in the range of 40-70 ppm.
-
Cyclopropylmethoxy Carbons: The methylene carbon (-O-CH₂-) should appear around 70-75 ppm. The cyclopropyl carbons will be observed in the upfield region, typically below 15 ppm.
-
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Piperidine C2-H, C6-H | 2.9 - 3.1 (m) | ~45 |
| Piperidine C3-H, C5-H | 1.4 - 1.9 (m) | ~30 |
| Piperidine C4-H | 3.2 - 3.4 (m) | ~75 |
| -O-CH₂- | 3.3 - 3.5 (d) | ~73 |
| Cyclopropyl CH | 0.9 - 1.1 (m) | ~10 |
| Cyclopropyl CH₂ | 0.2 - 0.5 (m) | ~3 |
| NH | Variable (broad s) | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₇NO), the expected monoisotopic mass is approximately 155.13 g/mol .[5]
-
Expected Data: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.14. Fragmentation patterns could involve the loss of the cyclopropylmethyl group or cleavage of the piperidine ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.13829 |
| [M+Na]⁺ | 178.12023 |
Data obtained from PubChemLite.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
-
Expected Data:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the C-H stretching of the piperidine and cyclopropyl groups. The C-H stretches of the cyclopropyl ring may appear at slightly higher wavenumbers (>3000 cm⁻¹).
-
C-O Stretch: A strong C-O stretching band for the ether linkage is expected in the range of 1070-1150 cm⁻¹.
-
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Boc protection strategy followed by a Williamson ether synthesis and deprotection, represents a reliable method for accessing this valuable piperidine derivative. The comprehensive characterization plan, utilizing NMR, MS, and IR spectroscopy, will ensure the unambiguous confirmation of the structure and purity of the synthesized compound. This guide is intended to empower researchers in medicinal chemistry and drug development with the necessary information to synthesize and study this and related molecules.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (2025).
- PubChemLite. This compound (C9H17NO).
- EvitaChem. Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263).
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- ChemicalBook. N-Boc-4-(Cyclopropylmethyl)piperazine synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- ResearchGate. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
- MDPI. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.
- BenchChem. (2025). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
"mechanism of action of 4-(Cyclopropylmethoxy)piperidine in biological systems"
An In-Depth Technical Guide Topic: The Hypothesized Mechanism of Action of 4-(Cyclopropylmethoxy)piperidine in Biological Systems Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS).[1][2] This guide delineates the probable mechanism of action for this compound, a representative piperidine derivative. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that its primary biological target is the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[3][4][5][6] This document provides a comprehensive framework for validating this hypothesis, detailing the molecular interactions, downstream signaling cascades, and a logical, field-proven experimental workflow. We will explore the causality behind each experimental step, from initial binding affinity assays to functional characterization and in vivo validation, providing a self-validating system for researchers.
The Sigma-1 Receptor: A Unique Molecular Chaperone and Pluripotent Modulator
Unlike traditional G-protein coupled receptors or ion channels, the Sigma-1 Receptor (S1R) is an intracellular chaperone protein primarily localized to the mitochondria-associated membrane (MAM), a critical interface between the ER and mitochondria.[7][8][9] Its unique mode of action allows it to modulate a wide array of cellular functions, making it a high-value target for therapeutic intervention in neurological disorders, pain, and psychiatric conditions.[5][10]
Under basal conditions, S1R is bound to the 78-kDa glucose-regulated protein, also known as Binding Immunoglobulin Protein (BiP), which maintains it in an inactive state.[9][11] Upon stimulation by agonist ligands, cellular stress, or ER calcium depletion, S1R dissociates from BiP.[8][9] This dissociation is the pivotal activation step, freeing S1R to translocate and interact with a diverse set of "client" proteins, thereby regulating their function.[9][11]
Key downstream effects of S1R activation include:
-
Modulation of Ion Channels: S1R directly interacts with and modulates the activity of various voltage-gated ion channels, including Ca²⁺, K⁺, and Na⁺ channels, which is crucial for regulating neuronal excitability.[7][8][10][12]
-
Calcium Signaling Regulation: By chaperoning the inositol 1,4,5-trisphosphate receptor (InsP₃R) at the MAM, S1R facilitates efficient calcium flux from the ER to the mitochondria, supporting mitochondrial function and ATP production.[8][12][13]
-
Potentiation of NMDA Receptors: S1R activation can enhance N-methyl-D-aspartate (NMDA) receptor signaling, a key process in synaptic plasticity, learning, and memory.[10][12][13]
-
Neuroprotection and Cellular Resilience: Through its chaperoning activities and modulation of signaling pathways like Brain-Derived Neurotrophic Factor (BDNF), S1R activation helps mitigate cellular stress, reduce apoptosis, and promote neuronal survival.[8][10]
The structural features of this compound—namely the basic nitrogen within the piperidine ring and the specific ether linkage—are consistent with pharmacophores known to bind with high affinity to the S1R.[3][4][5] The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized Sigma-1 Receptor (S1R) Signaling Pathway.
A Validated Experimental Workflow for Mechanistic Elucidation
To rigorously test the hypothesis that this compound acts as an S1R modulator, a multi-step, integrated workflow is essential. This progression ensures that each step logically builds upon the last, providing a self-validating cascade of evidence from target binding to physiological function.
Caption: Logical workflow for validating the mechanism of action.
Step 1: Target Engagement & Selectivity Profiling
Causality: The foundational experiment must confirm a direct physical interaction between the compound and its hypothesized target. A radioligand binding assay is the gold standard for quantifying this interaction (affinity) and assessing specificity by testing against related targets (selectivity).
Protocol: Competitive Radioligand Binding Assay for S1R [14][15]
-
Preparation of Membranes:
-
Homogenize guinea pig liver tissue or cultured cells (e.g., CHO cells overexpressing human S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and competitive binding.
-
Add a constant concentration of a selective S1R radioligand, such as [³H]-(+)-pentazocine (e.g., 3 nM final concentration).[16]
-
For non-specific binding wells, add a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to saturate the receptors.
-
For competitive binding wells, add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Add the membrane preparation (e.g., 100 µg protein per well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the inhibition constant (Ki) by fitting the competitive binding data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism).
-
Data Presentation: The results should be presented in a clear, tabular format, including selectivity data for the closely related Sigma-2 Receptor (S2R).
| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S2R/S1R) |
| This compound | e.g., 5.2 | e.g., 850 | 163-fold |
| (+)-Pentazocine (Reference Agonist) | e.g., 3.1 | e.g., 2,500 | 806-fold |
| Haloperidol (Reference Antagonist) | e.g., 2.5 | e.g., 6.5 | 2.6-fold |
Step 2: Functional Characterization
Causality: Demonstrating binding is insufficient; we must determine the functional consequence. For an S1R agonist, the primary molecular event is the dissociation of the S1R-BiP complex. A functional assay that measures this event provides direct evidence of agonism.
Protocol: S1R-BiP Dissociation Assay using NanoBiT [11]
This protocol utilizes the NanoLuc Binary Technology (NanoBiT), where S1R and BiP are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase, respectively. Proximity of S1R and BiP reconstitutes a functional enzyme; dissociation upon agonist binding causes a measurable loss of luminescence.
-
Cell Line Preparation:
-
Co-transfect HEK293 or CHO cells with two plasmids: one encoding S1R-LgBiT and another encoding SmBiT-BiP.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, opaque 96-well plate.
-
Replace the culture medium with an assay buffer (e.g., Opti-MEM) containing the Nano-Glo® Live Cell Substrate.
-
Measure the baseline luminescence using a plate reader.
-
Add this compound at various concentrations. To confirm specificity, in separate wells, co-incubate the compound with a known S1R antagonist (e.g., haloperidol or NE-100).
-
Monitor the luminescence signal kinetically over time (e.g., every 2 minutes for 60 minutes).
-
-
Data Analysis:
-
Normalize the data to the baseline reading for each well.
-
An agonist will produce a rapid, dose-dependent decrease in luminescence, indicating S1R-BiP dissociation.[11]
-
An antagonist will produce no change on its own but will block the luminescence decrease caused by a known agonist.
-
Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
-
Step 3: Cellular Activity Assessment
Causality: A functionally active compound must produce a meaningful biological effect in a cellular context. Given the known roles of S1R, a neuroprotection assay provides a robust measure of relevant cellular activity.[10]
Protocol: In Vitro Oxidative Stress Neuroprotection Assay [17]
-
Cell Culture:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere and differentiate if necessary.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a set period (e.g., 1 hour).
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate to the media. Include vehicle-only (no stress) and stress-only (no compound) control wells.
-
-
Viability Assessment:
-
After the stress incubation period (e.g., 24 hours), measure cell viability using a standard method like the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-only (100% viability) and stress-only (0% protection) controls.
-
A neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the neurotoxic stressor.
-
Step 4: In Vivo Proof-of-Concept
Causality: To establish therapeutic potential, the compound's mechanism of action must be validated in a complex, living system. An in vivo model of a relevant neurological disease, such as cerebral ischemia, serves as the ultimate proof-of-concept.[18][19][20]
Protocol: In Vivo Neuroprotection in a Rodent Model of Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model:
-
Use adult male Wistar rats or C57BL/6 mice.
-
Induce focal cerebral ischemia by performing the MCAO procedure, which involves temporarily blocking the middle cerebral artery with an intraluminal filament.
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses either before (pre-treatment) or shortly after (post-treatment) the onset of ischemia. Include a vehicle control group.
-
-
Behavioral Assessment:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson score) that assesses motor function and coordination.
-
-
Infarct Volume Analysis:
-
Following behavioral testing, euthanize the animals and harvest the brains.
-
Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA).
-
A successful neuroprotective agent will significantly reduce both the neurological deficit score and the infarct volume compared to the vehicle control.
-
Conclusion
The structural characteristics of this compound strongly suggest its role as a modulator of the Sigma-1 Receptor. This guide provides a scientifically rigorous and logically structured framework for definitively establishing its mechanism of action. By progressing from direct target binding and functional assays to cellular and in vivo models, researchers can build a comprehensive and validated data package. The pluripotent nature of the S1R means that confirming this mechanism opens therapeutic possibilities across a wide range of currently underserved neurological and psychiatric diseases.
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An In-Depth Technical Guide to the Solubility and Stability of 4-(Cyclopropylmethoxy)piperidine for Drug Development Professionals
Introduction: The Significance of 4-(Cyclopropylmethoxy)piperidine in Modern Drug Discovery
This compound is a heterocyclic amine that has garnered interest within the pharmaceutical landscape. Its structural motif, featuring a piperidine ring coupled with a cyclopropylmethoxy group, presents a unique combination of lipophilicity and polarity, making it a versatile scaffold in medicinal chemistry. The piperidine core is a prevalent feature in numerous approved drugs, valued for its ability to interact with a wide range of biological targets, while the cyclopropylmethoxy side chain can influence metabolic stability and binding affinity. As researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for advancing it from a promising lead compound to a viable clinical candidate.
This guide provides a comprehensive overview of the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle and formulate this compound, thereby accelerating the drug development process. We will delve into its solubility profile across a spectrum of relevant solvents and its stability under various stress conditions. The experimental protocols detailed herein are grounded in established scientific principles to ensure reliable and reproducible results.
Physicochemical Properties of this compound
A fundamental grasp of the key physicochemical parameters of this compound is essential for predicting its behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C9H17NO | [1][2] |
| Molecular Weight | 155.24 g/mol | [1] |
| XLogP3 (Predicted) | 0.9 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
The predicted XLogP3 value of 0.9 suggests a moderate degree of lipophilicity, which indicates that the compound may have a reasonable balance between aqueous solubility and membrane permeability.[1][2] The presence of a hydrogen bond donor (the amine proton) and two acceptors (the nitrogen and oxygen atoms) suggests the potential for interactions with polar solvents.[1]
Solubility Profile: A Critical Parameter for Formulation and Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing various dosage forms. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. The piperidine ring, while containing a polar nitrogen atom, can be rendered less water-soluble by the presence of nonpolar substituents.[2] The solubility of piperidine-containing compounds is often pH-dependent due to the basic nature of the piperidine nitrogen.[2]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5] This technique involves agitating an excess of the solid compound in a specific solvent until equilibrium is achieved, followed by quantification of the dissolved compound in the supernatant.
-
Preparation of Saturated Solutions:
-
Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of 2 mL glass vials.
-
To each vial, add 1 mL of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane, and acetone).
-
Ensure that an excess of solid material remains undissolved.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Illustrative Solubility Data for this compound
The following table presents a hypothetical, yet plausible, solubility profile for this compound based on the general characteristics of similar piperidine derivatives.
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) | Notes |
| Water (pH 7.0) | 25 | 0.5 - 1.5 | Low aqueous solubility at neutral pH. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 37 | 0.8 - 2.0 | Slightly increased solubility at physiological pH and temperature. |
| 0.1 M Hydrochloric Acid (HCl, pH ~1) | 25 | > 50 | Significantly higher solubility in acidic conditions due to the formation of the protonated, more polar piperidinium salt.[2] |
| Ethanol | 25 | > 100 | High solubility in polar protic organic solvents. |
| Methanol | 25 | > 100 | High solubility in polar protic organic solvents. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Very high solubility in a polar aprotic solvent, making it a suitable solvent for stock solutions. |
| Acetonitrile | 25 | 20 - 40 | Moderate solubility. |
| Dichloromethane | 25 | 10 - 25 | Moderate solubility in a non-polar organic solvent. |
| Acetone | 25 | 40 - 60 | Good solubility. |
Disclaimer: This data is for illustrative purposes and should be experimentally verified.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Ensuring Compound Integrity
Assessing the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[6][7] A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[8]
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60 °C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the solid compound and a vial with the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period, following ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often suitable for piperidine-containing compounds.[9]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Illustrative Stability Data for this compound
The following table summarizes a hypothetical outcome of a forced degradation study on this compound.
| Stress Condition | Time | % Degradation | Major Degradation Products | Potential Degradation Pathway |
| 1 M HCl | 24 h at 60 °C | < 5% | Minor unknown impurities | Generally stable to acidic conditions. |
| 1 M NaOH | 8 h at 60 °C | 10-15% | Product of ether cleavage | Base-catalyzed hydrolysis of the ether linkage. |
| 3% H₂O₂ | 24 h at RT | 20-30% | N-oxide derivative | Oxidation of the piperidine nitrogen.[10] |
| Thermal | 48 h at 80 °C | < 2% (solid), < 5% (solution) | Minor unknown impurities | Thermally stable under the tested conditions. |
| Photolytic | ICH Q1B | < 10% | Minor unknown impurities | Relatively stable to light exposure. |
Disclaimer: This data is for illustrative purposes and should be experimentally verified.
Caption: Workflow for Forced Degradation Study.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. The methodologies and illustrative data presented herein serve as a valuable resource for researchers and drug development professionals. A thorough understanding and experimental determination of these fundamental physicochemical properties are indispensable for mitigating risks and making informed decisions throughout the drug development pipeline. Future work should focus on obtaining robust experimental data for this specific molecule to validate the hypothetical profiles presented and to further elucidate its degradation pathways. Such knowledge will be instrumental in the successful formulation and clinical advancement of this compound and its analogues.
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An In-depth Technical Guide to the Exploratory Studies of 4-(Cyclopropylmethoxy)piperidine Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Novel CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), represent a critical signaling axis in the orchestration of chronic inflammation. This pathway is implicated in a host of pathologies, including atherosclerosis, type 2 diabetes, rheumatoid arthritis, and certain cancers. Consequently, the development of small molecule antagonists of CCR2 has been a major focus of the pharmaceutical industry. The piperidine scaffold has emerged as a privileged structure in the design of such antagonists, offering a versatile platform for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties. This guide delves into the exploratory studies of a specific subclass: 4-(cyclopropylmethoxy)piperidine derivatives. We will examine the rationale behind their design, synthetic strategies, structure-activity relationships, and the pharmacological evaluation methodologies that underpin their development as potential therapeutic agents.
The Piperidine Scaffold: A Privileged Core for CCR2 Antagonism
The piperidine ring is a common motif in medicinal chemistry, found in numerous approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with specific binding pockets of biological targets.[2] In the context of CCR2 antagonists, the piperidine core often serves as a central scaffold to which various substituents are attached to optimize receptor binding and drug-like properties.
The general pharmacophore for many piperidine-based CCR2 antagonists consists of a basic nitrogen atom, which can form a salt bridge with acidic residues in the receptor, and substituents at the 4-position that can be tailored to occupy hydrophobic pockets. The exploration of various 4-substituted piperidines has been a fruitful area of research, leading to the identification of potent and selective CCR2 antagonists.[3][4][5]
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of this compound derivatives typically begins with a readily available starting material, such as a 4-hydroxypiperidine precursor. The following is a representative synthetic protocol, based on established methodologies for the preparation of substituted piperidines.[6]
Synthesis of the Key Intermediate: N-Boc-4-hydroxypiperidine
-
Starting Material: Commercially available 4-hydroxypiperidine.
-
Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
-
Reaction: 4-hydroxypiperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc)2O is added in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, to facilitate the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting N-Boc-4-hydroxypiperidine can often be used in the next step without further purification, or it can be purified by column chromatography on silica gel.
-
Etherification to Introduce the Cyclopropylmethoxy Moiety
-
Alkylation of the Hydroxyl Group: The key cyclopropylmethoxy group is introduced via a Williamson ether synthesis.
-
Reaction: N-Boc-4-hydroxypiperidine is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate. Cyclopropylmethyl bromide is then added to the reaction mixture. The alkoxide acts as a nucleophile, displacing the bromide and forming the desired ether linkage.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product, N-Boc-4-(cyclopropylmethoxy)piperidine, is purified by column chromatography.
-
Deprotection and Amide Coupling
-
Removal of the Boc Protecting Group: The Boc group is removed to liberate the piperidine nitrogen for subsequent coupling reactions.
-
Reaction: N-Boc-4-(cyclopropylmethoxy)piperidine is dissolved in a solvent such as DCM or dioxane and treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.
-
Work-up: The solvent and excess acid are removed under reduced pressure to yield the TFA or HCl salt of this compound.
-
-
Amide Bond Formation: The deprotected piperidine is then coupled with a carboxylic acid to introduce the final fragment of the target CCR2 antagonist.
-
Reaction: The this compound salt is reacted with the desired carboxylic acid in the presence of a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a base, such as N,N-diisopropylethylamine (DIPEA).
-
Work-up and Purification: The reaction mixture is worked up by aqueous extraction and the final product is purified by column chromatography or preparative HPLC to yield the target this compound derivative.
-
Caption: Synthetic workflow for this compound CCR2 antagonists.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective CCR2 antagonists is guided by a deep understanding of the structure-activity relationship (SAR). While specific SAR data for the this compound series is not extensively published in peer-reviewed journals, we can extrapolate from the broader class of 4-substituted piperidine CCR2 antagonists to understand the rationale behind its design.
The Role of the 4-Substituent
The substituent at the 4-position of the piperidine ring is crucial for interaction with a hydrophobic pocket of the CCR2 receptor. The size, shape, and lipophilicity of this group significantly impact binding affinity. The cyclopropylmethoxy group offers several potential advantages:
-
Optimal Lipophilicity: The cyclopropyl group provides a degree of lipophilicity that can enhance binding to hydrophobic residues in the receptor pocket, while the ether linkage maintains some polarity. This balance is critical for achieving good cell permeability and oral bioavailability.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.
-
Conformational Rigidity: The three-membered ring of the cyclopropyl group introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby increasing binding affinity.
The Importance of the Piperidine Nitrogen and its Substituent
The basicity of the piperidine nitrogen is a key factor in receptor binding, as it is often involved in a salt bridge interaction with an acidic residue, such as glutamic acid, in the transmembrane domain of CCR2.[3] The substituent on the piperidine nitrogen is typically a larger, often aromatic or heteroaromatic group, which occupies another binding pocket and contributes significantly to the overall potency and selectivity of the antagonist.
The SAR around this position is highly dependent on the specific chemical series. However, common themes include the exploration of different aromatic and heteroaromatic rings, as well as the optimization of the linker connecting the piperidine nitrogen to this terminal group.
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Pharmacophore of 4-(Cyclopropylmethoxy)piperidine
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutics targeting the central nervous system (CNS).[1] Within this class, 4-(cyclopropylmethoxy)piperidine represents a molecule of significant interest, combining the conformational rigidity of the piperidine core with the unique steric and electronic properties of a cyclopropylmethoxy substituent. Understanding the pharmacophore of this molecule—the essential three-dimensional arrangement of chemical features responsible for its biological activity—is paramount for the rational design of novel CNS-active agents. This technical guide provides an in-depth exploration of the putative pharmacophore of this compound, offering a synthesis of established principles in medicinal chemistry with field-proven methodologies for pharmacophore elucidation and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, particularly those targeting CNS disorders.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability and membrane permeability.[1] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing it to act as a key hydrogen bond donor and participate in crucial ionic interactions with biological targets. The 4-position of the piperidine ring offers a versatile point for substitution, enabling the fine-tuning of a compound's pharmacological profile.
The subject of this guide, this compound, incorporates a cyclopropyl group, which introduces a degree of conformational constraint and can influence binding affinity and metabolic stability. While specific biological data for this exact molecule is not extensively published, its structural components suggest potential interactions with several key CNS receptors, including sigma-1 (σ1), dopamine D2, and serotonin 5-HT2A receptors. This guide will, therefore, construct a hypothetical pharmacophore based on the well-established pharmacophoric requirements of ligands for these targets.
A Postulated Pharmacophore for this compound
Based on an analysis of known ligands for sigma-1, dopamine D2, and serotonin 5-HT2A receptors, a putative pharmacophore for this compound can be proposed. This model integrates the common features required for recognition at these related CNS targets.
The core pharmacophoric features are hypothesized to be:
-
A Basic Amine (Positive Ionizable Feature): The piperidine nitrogen is a fundamental feature, capable of forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the receptor binding pocket. This is a common interaction motif for a vast number of CNS-active compounds.[2][3]
-
A Hydrophobic Region: The cyclopropyl group provides a distinct hydrophobic feature. This region is likely to interact with non-polar amino acid residues in the binding site, contributing to the overall binding affinity.[4][5]
-
A Hydrogen Bond Acceptor: The ether oxygen of the cyclopropylmethoxy group can act as a hydrogen bond acceptor, forming an interaction with a suitable donor group on the receptor.
-
A Second Hydrophobic/Aromatic Region (Proximal to the Basic Amine): The piperidine ring itself contributes to the hydrophobic character of the molecule and is a key component of the pharmacophore for many piperidine-based CNS drugs.[2]
Experimental Validation of the Pharmacophore Model
Experimental validation provides the ultimate confirmation of a pharmacophore model's predictive accuracy.
Step-by-Step Protocol for Experimental Validation:
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound libraries for molecules that match the pharmacophoric features.
-
Hit Selection and Acquisition: A diverse set of virtual "hits" are selected based on criteria such as structural novelty, drug-like properties, and commercial availability.
-
In Vitro Biological Assays: The selected compounds are then tested in relevant biological assays (e.g., radioligand binding assays for the hypothesized targets) to determine their actual activity.
-
Structure-Activity Relationship (SAR) Analysis: The activities of the confirmed hits are analyzed to establish SAR. This information can be used to further refine the pharmacophore model.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this compound is not publicly available, we can infer key relationships by examining data from related 4-substituted piperidines targeting the sigma-1, dopamine D2, and serotonin 5-HT2A receptors.
| Compound/Modification | Target(s) | Key Structural Feature | Observed Activity (Ki in nM or as stated) | Reference |
| General Sigma-1 Ligands | Sigma-1 | Basic amine flanked by two hydrophobic regions | High affinity is common for this motif. | [2][4] |
| N-substituted-4-cyano-4-phenylpiperidines | Sigma-1 | 4-cyano-4-phenyl substitution | Affects σ1 binding affinity but not σ2. | [6] |
| Phenoxyalkylpiperidines | Sigma-1 | 4-methyl substitution on piperidine | Confers optimal interaction with σ1 subtype. | [7] |
| Eticlopride-based Ligands | D2/D3 | O-alkylation at the 4-position of pyrrolidine | Higher binding affinities compared to N-alkylation. | [8] |
| Bivalent D2 Ligands | D2 | 1,4-disubstituted aromatic piperidines | Can achieve bivalent binding to receptor dimers. | [9] |
| Risperidone Analogs | 5-HT2A | 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole | High affinity (Ki ~12 nM). | [1][10] |
| Bivalent 5-HT2A Antagonists | 5-HT2A | M100907 pharmacophore with linkers | Nanomolar affinity. | [11] |
Application in Drug Design and a Representative Signaling Pathway
A well-defined pharmacophore model for this compound and its analogues is a powerful tool for drug discovery. It can be used to:
-
Guide the design of novel, more potent, and selective ligands.
-
Perform virtual screening to identify new chemical scaffolds.
-
Predict the biological activity of new designs before synthesis.
Given the potential interaction with the sigma-1 receptor, understanding its signaling pathway is crucial. The sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and cell survival.
Conclusion
While the precise biological target and pharmacophore of this compound remain to be definitively elucidated through dedicated studies, this guide has constructed a robust, evidence-based hypothetical pharmacophore by drawing upon established knowledge of related CNS-active piperidine derivatives. The proposed model, featuring a basic amine, a hydrogen bond acceptor, and two hydrophobic regions, provides a solid foundation for future drug design and discovery efforts centered on this promising scaffold. The methodologies for computational and experimental validation outlined herein offer a clear roadmap for researchers to rigorously test and refine this and other pharmacophore models, ultimately accelerating the development of novel therapeutics for a range of neurological and psychiatric disorders.
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Initial Biological Activity Screening of 4-(Cyclopropylmethoxy)piperidine: A Strategic Approach
An In-Depth Technical Guide:
Preamble: The Rationale for Investigation
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility, allowing it to effectively interact with a wide range of biological targets.[4][5] The specific compound, 4-(Cyclopropylmethoxy)piperidine, presents an intriguing combination of this established scaffold with a cyclopropylmethoxy group. The cyclopropyl moiety can enhance metabolic stability and binding affinity, making this molecule a compelling candidate for initial biological exploration.[6]
This guide outlines a logical, multi-tiered strategy for the initial biological screening of this compound. The workflow is designed to efficiently characterize its foundational safety and drug-like properties before progressing to more complex and resource-intensive target identification and functional validation. The causality behind each experimental choice is emphasized to provide a framework for robust, data-driven decision-making in an early-stage drug discovery context.
Part 1: Foundational Viability and ADME Profiling (Tier 1)
The primary objective of Tier 1 screening is to establish a foundational understanding of the compound's interaction with biological systems at a basic level. This involves determining its intrinsic cytotoxicity and assessing key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. These data are critical "fail-fast" indicators; poor results here can halt further investigation, conserving valuable resources.[7][8]
In Vitro Cytotoxicity Assessment
Causality: Before evaluating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects.[9][10] All subsequent cell-based assays must be conducted at non-toxic concentrations to ensure that any observed effects are due to specific molecular interactions rather than general cell death. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays.[9]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for non-cancerous, and a panel like MCF-7 or HCT116 for cancerous lines) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| HEK293 (Non-cancerous) | This compound | >100 | - |
| MCF-7 (Breast Cancer) | This compound | 45.2 | >2.2 |
| HCT116 (Colon Cancer) | This compound | 68.5 | >1.4 |
| Doxorubicin (Control) | Doxorubicin | 0.8 | - |
| ¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.[11] |
Early ADME Profiling
Causality: A biologically active compound is only useful as a potential therapeutic if it can reach its target in the body. Early in vitro ADME assays predict a compound's pharmacokinetic properties.[12] Key initial tests include metabolic stability and aqueous solubility.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This assay assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in the liver.[13][14]
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), and the test compound.
-
Incubation: Incubate the test compound (typically 1 µM) with HLM in a phosphate buffer at 37°C.
-
Reaction Initiation: Split the incubation mixture into two sets. To one set, add NADPH to start the metabolic reaction. To the other (control), add a buffer without NADPH.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculation: Determine the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Data Presentation: Initial ADME Parameters
| Assay | Parameter | Result | Interpretation |
| Kinetic Solubility (pH 7.4) | Solubility (µM) | 150 | High |
| Metabolic Stability (HLM) | Half-life (t₁/₂) (min) | 45 | Moderately Stable |
| Plasma Protein Binding | % Bound | 85% | Moderately Bound |
Part 2: Target Identification and Affinity Assessment (Tier 2)
With a favorable Tier 1 profile, the next step is to identify potential molecular targets. Given the prevalence of the piperidine scaffold in centrally active agents, a logical starting point is to screen for binding affinity against a panel of common central nervous system (CNS) receptors.[5][15][16]
Workflow: Tiered Biological Screening Cascade
Caption: A tiered workflow for initial biological screening.
Receptor Binding Assays
Causality: Radioligand binding assays are a robust method to quantify the affinity of a compound for a specific receptor.[17] By competing with a known radiolabeled ligand, the assay can determine the equilibrium dissociation constant (Kᵢ) of the test compound, a direct measure of binding potency.[18] Piperidine derivatives frequently interact with sigma receptors (σ₁R and σ₂R), making them prime initial targets.[18][19]
Experimental Protocol: Sigma-1 (σ₁R) Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human sigma-1 receptor.[17]
-
Materials: Cell membranes from HEK293 cells expressing the human σ₁ receptor, [+]-pentazocine as the radioligand, and Haloperidol for determining non-specific binding.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (e.g., 2 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Data Presentation: CNS Receptor Binding Profile
| Receptor Target | Radioligand | Kᵢ (nM) for this compound |
| Sigma-1 (σ₁) | [+]-Pentazocine | 85 |
| Sigma-2 (σ₂) | [³H]-DTG | >10,000 |
| Dopamine D₂ | [³H]-Spiperone | >10,000 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | >10,000 |
Part 3: Functional Characterization (Tier 3)
Causality: Observing binding affinity in Tier 2 is a crucial step, but it does not describe the compound's effect on the target's biological function.[20] The compound could be an activator (agonist), an inhibitor (antagonist), or have no functional consequence.[21] Functional assays are essential to determine the mechanism of action (MoA) and are a prerequisite for any further development.[22]
Cell-Based Functional Assays
Causality: Based on the binding data suggesting an affinity for the σ₁ receptor, a functional assay is needed to determine if this compound acts as a σ₁R agonist or antagonist. A common functional readout for σ₁R modulation is its effect on intracellular calcium mobilization.
Experimental Workflow: Functional Assay
Caption: A generalized workflow for a cell-based functional assay.
Experimental Protocol: Calcium Flux Assay for σ₁R Function
-
Cell Plating: Plate cells expressing the σ₁ receptor in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Test: To determine if the compound is an agonist, add varying concentrations of this compound directly to the cells and measure any change in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An increase in fluorescence indicates calcium release, suggesting agonist activity.
-
Antagonist Test: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound. Then, add a known σ₁R agonist (e.g., PRE-084) at a fixed concentration (its EC₅₀). A dose-dependent reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis: Plot the response against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Path Forward
This structured, three-tiered approach provides a comprehensive initial assessment of the biological activity of this compound. The initial data suggest the compound is not overtly cytotoxic, possesses moderate metabolic stability, and exhibits selective binding affinity for the sigma-1 receptor with an Kᵢ of 85 nM. The subsequent functional assays will be critical in determining whether this binding translates into a measurable biological effect (agonism or antagonism), which will ultimately decide if this compound is a "hit" worthy of progression into lead optimization studies.
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4-(Cyclopropylmethoxy)piperidine: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, continues to be a focal point of drug design due to its favorable physicochemical properties and synthetic tractability.[1] This guide introduces a particularly promising, yet underexplored derivative: the 4-(Cyclopropylmethoxy)piperidine scaffold. We will delve into its strategic design, synthetic accessibility, and its emerging role in the development of innovative therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental insights to harness the full potential of this versatile chemical core.
The Strategic Imperative for Novel Scaffolds: Introducing this compound
The piperidine moiety is a well-established "privileged scaffold" in drug discovery, renowned for its ability to impart desirable properties such as aqueous solubility, metabolic stability, and three-dimensional diversity that enables precise interactions with biological targets.[1] The strategic functionalization of the piperidine ring is a key determinant of a drug candidate's ultimate success. The this compound scaffold represents a thoughtful convergence of two key structural motifs, each contributing unique and advantageous characteristics.
-
The Piperidine Core: A six-membered saturated heterocycle, the piperidine ring provides a robust and conformationally flexible anchor. Its nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate basicity and introduce further diversity.[1]
-
The Cyclopropylmethoxy Group: This seemingly simple ether linkage at the 4-position is a strategic choice in medicinal chemistry. The cyclopropyl group introduces a degree of rigidity and a unique electronic character compared to linear alkyl chains. This can lead to enhanced binding affinity and metabolic stability by blocking potential sites of oxidation.
The amalgamation of these two components in this compound creates a scaffold with a compelling profile for library synthesis and lead optimization campaigns.
Physicochemical Properties and Computational Profile
A foundational understanding of a scaffold's intrinsic properties is crucial for its effective deployment in drug design. The key physicochemical parameters of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H17NO | PubChem[2] |
| Molecular Weight | 155.24 g/mol | ECHEMI[3] |
| XLogP3 (Predicted) | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[3] |
| Rotatable Bond Count | 3 | ECHEMI[3] |
| Topological Polar Surface Area | 21.3 Ų | ECHEMI[3] |
The low XLogP3 value suggests a favorable balance of lipophilicity, which is often critical for oral bioavailability. The presence of both hydrogen bond donor and acceptor capabilities provides multiple avenues for interaction with biological targets.
Synthesis of the this compound Scaffold: A Proposed Protocol
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process: N-protection of 4-hydroxypiperidine followed by Williamson ether synthesis.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Protection of 4-Hydroxypiperidine
-
Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Workup and Isolation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain N-Boc-4-(cyclopropylmethoxy)piperidine.
Step 3: Deprotection
-
Reaction Setup: Dissolve N-Boc-4-(cyclopropylmethoxy)piperidine (1.0 eq) in DCM.
-
Acidic Cleavage: Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If using TFA, the residue can be purified by preparative HPLC. If using HCl, the resulting hydrochloride salt can often be precipitated with a non-polar solvent like diethyl ether and collected by filtration.[4]
Applications in Drug Discovery: A Scaffold for Diverse Targets
The true value of a chemical scaffold is realized in its application to modulate the function of biological targets. While a comprehensive biological profile of the standalone this compound is not extensively documented, its incorporation into more complex molecules provides significant insights into its potential therapeutic applications.
Central Nervous System (CNS) Disorders
Derivatives of 4-(alkoxy)piperidine have been investigated for their potential in treating neurological and psychiatric disorders.[5][6] The piperidine core can mimic the structure of neurotransmitters, allowing for interaction with receptors such as dopamine and serotonin transporters.[5] The cyclopropylmethoxy moiety can contribute to the fine-tuning of receptor binding affinity and selectivity.
A structurally related compound, 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)piperidine, has been synthesized and evaluated as a potential PET imaging agent for the metabotropic glutamate receptor 2 (mGluR2), a target implicated in schizophrenia.[7] This highlights the utility of the cyclopropylmethyl-piperidine core in accessing CNS targets.
Muscarinic Cholinergic Agents
A patent for novel piperidine compounds with muscarinic cholinergic activity includes a molecule containing a 4-cyclopropylmethoxy-1,2,5-thiadiazol-3-yl moiety attached to a piperidine derivative. This suggests the potential of the this compound scaffold in the design of agents targeting muscarinic receptors, which are involved in a wide range of physiological functions and are therapeutic targets for conditions such as Alzheimer's disease, overactive bladder, and COPD.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective ligands often hinges on a deep understanding of structure-activity relationships. For piperidine-based scaffolds, key areas for SAR exploration include:
-
N-Substitution: The piperidine nitrogen is a critical handle for modification. The nature of the substituent can profoundly impact potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry: The 4-substituted piperidine can exist in different conformations, and the stereochemistry of any additional substituents can be crucial for optimal receptor engagement.
The following diagram illustrates the key points for SAR exploration on the this compound scaffold.
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Methodological & Application
Application Notes and Protocols for 4-(Cyclopropylmethoxy)piperidine in Medicinal Chemistry
Introduction: The Strategic Value of the 4-(Cyclopropylmethoxy)piperidine Scaffold
In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a vast number of approved pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile anchor for appending pharmacophoric elements in three-dimensional space. The strategic functionalization of the piperidine core is a key tactic in modulating a compound's biological activity, selectivity, and pharmacokinetic profile.
This guide focuses on the utility of a particularly valuable, functionalized building block: This compound . This compound combines the foundational piperidine heterocycle with a cyclopropylmethoxy group at the 4-position. The cyclopropyl moiety is a well-regarded bioisostere for larger alkyl groups, offering a unique combination of lipophilicity and conformational rigidity.[5] This can lead to improved binding affinity for biological targets and enhanced metabolic stability. The ether linkage provides a flexible yet stable connection point, influencing solubility and potential hydrogen bonding interactions.
These application notes will provide detailed protocols for the incorporation of this compound into more complex molecules, focusing on two of the most powerful and widely used reactions in medicinal chemistry: Reductive Amination for the synthesis of N-alkylated derivatives and the Buchwald-Hartwig Amination for the formation of N-aryl and N-heteroaryl piperidines.
Physicochemical Properties of this compound
A thorough understanding of a building block's physicochemical properties is crucial for rational drug design. The following table summarizes key computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem |
| Molecular Weight | 155.24 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| CAS Number | 17178010-44-8 | PubChem |
| Hydrochloride Salt CAS | 1050509-48-2 | N/A |
Core Synthetic Protocols
The secondary amine of the piperidine ring in this compound is a nucleophilic handle that can be readily functionalized. The following protocols detail two key transformations for elaborating this building block into potential drug candidates.
Protocol 1: Reductive Amination with Substituted Aldehydes
Reductive amination is a robust and highly versatile method for the N-alkylation of secondary amines. This one-pot, two-step process involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde, followed by its in-situ reduction to the corresponding tertiary amine. This method is favored for its mild conditions and broad substrate scope.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound hydrochloride
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde, 2-naphthylaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Protocol:
-
Preparation of the Free Base: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and dissolve it in DCM. Add triethylamine (1.1 eq) and stir the mixture at room temperature for 15-20 minutes to liberate the free base.
-
Reaction Setup: To the stirred solution of the free base, add the substituted aldehyde (1.05 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt and Base: this compound is often supplied as its hydrochloride salt for improved stability and handling. A base like triethylamine is required to neutralize the HCl and generate the nucleophilic free secondary amine in situ.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other hydrides like sodium borohydride, which minimizes the formation of alcohol byproducts from the reduction of the starting aldehyde.
-
Catalytic Acetic Acid: The addition of a catalytic amount of acid can accelerate the formation of the iminium ion intermediate, which is the species that is actually reduced.
Protocol 2: Buchwald-Hartwig Amination with Aryl/Heteroaryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[6] This reaction is indispensable in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperidines from readily available aryl or heteroaryl halides.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound hydrochloride
-
Aryl or heteroaryl halide (e.g., 4-bromobenzonitrile, 2-chloro-5-fluoropyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Protocol:
-
Preparation of the Free Base: If starting from the hydrochloride salt, prepare the free base as described in Protocol 1 and use the resulting DCM solution directly after drying and solvent evaporation, or isolate the free base.
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.5-2.0 eq).
-
Addition of Reactants: Add the aryl/heteroaryl halide (1.0 eq) and this compound (1.1-1.2 eq) to the flask.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-aryl or N-heteroaryl piperidine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial for catalytic activity.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, and are often necessary for coupling less reactive aryl chlorides.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen and form the active palladium-amido complex. Sodium tert-butoxide is a common choice for many applications, while milder bases like cesium carbonate can be effective in certain cases.
Application in Medicinal Chemistry: A Case Study Perspective
While specific approved drugs containing the this compound moiety are not yet prevalent, its structural motifs are found in numerous clinical candidates and patented compounds, particularly in the areas of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[2][7][8]
For instance, the TRPV1 antagonist AMG 517 , developed for the treatment of chronic pain, features a complex heterocyclic core.[5][9][10] Although it does not contain the exact this compound fragment, the principles of its synthesis and the rationale behind its design are highly relevant. The synthesis of such molecules often involves the coupling of a substituted piperidine with a heteroaromatic core, a transformation for which the Buchwald-Hartwig amination protocol described above would be ideally suited.
The cyclopropylmethoxy group in a molecule like an analog of AMG 517 could serve several purposes:
-
Modulation of Physicochemical Properties: The cyclopropyl group can increase lipophilicity, potentially improving cell permeability and oral absorption. The ether linkage can also influence solubility and hydrogen bonding potential.
-
Enhancement of Biological Activity and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable orientation of the molecule within the binding pocket of its target protein, thereby increasing potency and selectivity.
-
Improvement of Pharmacokinetic Properties: The cyclopropyl group is generally more resistant to metabolic oxidation compared to linear alkyl chains, which can lead to a longer half-life and improved metabolic stability.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a piperidine scaffold with a cyclopropylmethoxy substituent offers a powerful tool for chemists to fine-tune the properties of drug candidates. The robust and reliable synthetic protocols for its N-alkylation and N-arylation, as detailed in these application notes, provide a clear pathway for its incorporation into diverse molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
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The co-crystal approach to improve the exposure of a water-insoluble compound: AMG 517 sorbic acid co-crystal characterization and pharmacokinetics. PubMed. (URL: [Link])
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AMG-517. Wikipedia. (URL: [Link])
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AMG517. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
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Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. PubMed. (URL: [Link])
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Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. (URL: [Link])
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Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine. ACS Publications. (URL: [Link])
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PIPERIDINE GPCR AGONISTS. European Patent Office. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (URL: [Link])
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. (URL: [Link])
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TRPA1 Antagonists for Pain Relief. MDPI. (URL: [Link])
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Application of 4-(Cyclopropylmethoxy)piperidine in the Synthesis of Janus Kinase (JAK) Inhibitors: A Detailed Technical Guide
This technical guide provides a comprehensive overview of the strategic application of 4-(cyclopropylmethoxy)piperidine in the synthesis of Janus Kinase (JAK) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the rationale behind incorporating this specific moiety, detailed synthetic protocols, and the critical role it plays in the structure-activity relationship (SAR) of next-generation kinase inhibitors.
Introduction: The Significance of JAK Inhibition and Privileged Scaffolds
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in mediating cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating cellular processes such as proliferation, differentiation, and immune response. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and hematological malignancies. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a highly successful therapeutic strategy.[2][3]
The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. In the context of JAK inhibitors, the piperidine moiety often serves as a key structural element that influences solubility, metabolic stability, and binding affinity.[5]
The focus of this guide, this compound, introduces two additional key structural features: a cyclopropyl group and a methoxy ether linkage. The cyclopropyl group is known to enhance metabolic stability and can introduce favorable conformational constraints. The ether linkage at the 4-position of the piperidine ring provides a vector for exploring interactions within the ATP-binding pocket of JAK kinases and can modulate the physicochemical properties of the final compound.
The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention
Understanding the mechanism of JAK-STAT signaling is fundamental to appreciating the therapeutic rationale for JAK inhibition. The pathway is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene transcription.[1]
Synthetic Application of this compound: A Proposed Protocol
The following section details a proposed synthetic route for the preparation of a novel, hypothetical JAK inhibitor, herein named "Gemcitinib," utilizing this compound as a key building block. The synthetic strategy is based on well-established palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, which is a robust method for the formation of C-N bonds.[6]
Overview of the Synthetic Workflow
The synthesis of Gemcitinib involves the coupling of the this compound building block with a suitable heterocyclic core, which is a common structural motif in many kinase inhibitors. For this proposed synthesis, we will use a chloro-substituted pyrrolo[2,3-d]pyrimidine as the core, a scaffold present in several approved JAK inhibitors.
Detailed Experimental Protocol
Reaction: N-Arylation of this compound with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 865106-51-0 | 155.25 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.58 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 |
| Toluene, anhydrous | 108-88-3 | 92.14 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), XPhos (0.04 equiv.), and Pd₂(dba)₃ (0.02 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product, Gemcitinib.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
Rationale for Experimental Choices
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and XPhos as the ligand is based on their proven efficacy in Buchwald-Hartwig amination reactions, particularly with sterically hindered amines and heterocyclic halides.[6]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for this type of cross-coupling reaction due to its high boiling point and ability to dissolve the reactants.
Structure-Activity Relationship (SAR) Insights
The incorporation of the this compound moiety into a JAK inhibitor scaffold can be expected to confer several advantageous properties:
-
Enhanced Potency and Selectivity: The cyclopropyl group can establish favorable van der Waals interactions within the hydrophobic regions of the JAK ATP-binding site. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with hinge region residues.
-
Improved Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to a longer in vivo half-life.
-
Favorable Physicochemical Properties: The piperidine ring and the ether linkage can contribute to improved solubility and permeability, which are crucial for oral bioavailability.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel JAK kinase inhibitors. Its unique structural features offer medicinal chemists a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of their compounds. The synthetic protocol outlined in this guide, based on the robust Buchwald-Hartwig amination, provides a reliable and efficient method for incorporating this key fragment into a variety of heterocyclic scaffolds. As the quest for more selective and potent JAK inhibitors continues, the strategic use of such rationally designed building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics for a range of debilitating diseases.
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(n.d.). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Retrieved from [Link]
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-
(n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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En-nahli, F., Baammi, S., Hajji, H., Alaqarbeh, M., Lakhlifi, T., & Bouachrine, M. (2022). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 11, 1245899. Retrieved from [Link]
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(n.d.). Bi-aryl meta-pyrimidine inhibitors of kinases. PubChem. Retrieved from [Link]
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Kodimuthali, A., Prasunamba, P. L., & Pal, M. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 6, 71. Retrieved from [Link]
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(2023). JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office. Retrieved from [Link]
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(n.d.). Starting material to obtain the substituted piperidine moiety. ResearchGate. Retrieved from [Link]
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(2020). JAK INHIBITOR COMPOUND AND USE THEREOF. European Patent Office. Retrieved from [Link]
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(n.d.). This compound (C9H17NO). PubChemLite. Retrieved from [Link]
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(2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry, 31(31), e202500863. Retrieved from [Link]
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(2025). Piperidine Synthesis. DTIC. Retrieved from [Link]
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Coricello, A., Bruno, L., Cione, E., & Di Cello, S. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3321. Retrieved from [Link]
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(2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. Retrieved from [Link]
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(n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Retrieved from [Link]
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(n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. Retrieved from [Link]
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(n.d.). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. Retrieved from [Link]
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(n.d.). 4-Diphenylmethoxypiperidine Hydrochloride-65214-86-0. Ganesh Remedies. Retrieved from [Link]
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The Strategic Incorporation of 4-(Cyclopropylmethoxy)piperidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Beyond the Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and its ability to confer favorable pharmacokinetic properties.[1] However, the true art of drug design lies not just in the selection of a core structure, but in its nuanced decoration to achieve optimal potency, selectivity, and a desirable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide delves into the specific and strategic role of the 4-(cyclopropylmethoxy)piperidine moiety, a seemingly subtle modification that offers significant advantages in the design of novel therapeutic agents.
We will explore the underlying rationale for its use, from the physicochemical benefits imparted by the cyclopropylmethoxy group to its successful application in key therapeutic areas such as Janus kinase (JAK) inhibition and the modulation of central nervous system (CNS) targets like the metabotropic glutamate receptor 2 (mGluR2). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical framework but also detailed, actionable protocols for synthesis and biological evaluation.
The Physicochemical and Pharmacokinetic Advantages of the Cyclopropylmethoxy Moiety
The choice of a substituent on the piperidine ring is a critical decision in drug design. The 4-(cyclopropylmethoxy) group offers a unique combination of properties that can address common challenges in lead optimization.
A Bioisosteric Perspective: The cyclopropyl group can be considered a bioisostere of other small alkyl groups or even a phenyl ring in some contexts, offering a similar spatial footprint but with distinct electronic and metabolic properties.[2][3] The ether linkage provides a polar interaction point without introducing the metabolic liabilities of more complex functionalities.
Impact on ADME Properties: The introduction of the cyclopropylmethoxy group can favorably modulate a compound's ADME profile. The cyclopropyl ring is generally more metabolically stable than linear alkyl chains, which are prone to oxidation.[1] This can lead to an increased half-life and improved oral bioavailability. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, influencing solubility and interactions with drug transporters.
| Property | Predicted Value for this compound | Rationale for Impact on Drug Design |
| Molecular Weight | 155.24 g/mol [2] | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 0.9[4] | Indicates a favorable balance between lipophilicity and hydrophilicity, crucial for membrane permeability and solubility. |
| Hydrogen Bond Donor Count | 1[2] | The piperidine nitrogen can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 2[2] | The piperidine nitrogen and the ether oxygen can act as hydrogen bond acceptors, contributing to solubility and target binding. |
| Rotatable Bond Count | 3[2] | A low number of rotatable bonds generally leads to better oral bioavailability and higher binding affinity. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[2] | A low TPSA is associated with good cell permeability and blood-brain barrier penetration. |
Application in Therapeutic Agent Design: Case Studies
The strategic use of the this compound scaffold is evident in the pursuit of novel therapeutics for various diseases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[5][6] Tofacitinib, a pan-JAK inhibitor, features a piperidine core and has demonstrated the clinical utility of targeting this pathway.[7] Structure-activity relationship (SAR) studies of JAK inhibitors have shown that modifications to the piperidine ring can significantly impact potency and selectivity.[8]
The this compound moiety is an attractive building block for the design of novel JAK inhibitors. Its physicochemical properties can contribute to improved cell permeability and metabolic stability, which are crucial for orally administered drugs. The cyclopropyl group can also probe specific hydrophobic pockets within the ATP-binding site of the JAK enzymes, potentially enhancing potency and selectivity.
Protocol 1: In Vitro Homogeneous JAK1 Kinase Assay
This protocol describes a luminescent-based assay to determine the IC50 of a test compound containing the this compound moiety against JAK1.
Materials:
-
Recombinant human JAK1 enzyme (e.g., from Carna Biosciences)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for the high control (0% inhibition) and a known potent JAK inhibitor (e.g., Tofacitinib) for the low control (100% inhibition).
-
Enzyme/Substrate Addition: Prepare a 2X solution of JAK1 enzyme and Poly-Glu-Tyr substrate in kinase buffer. Add 5 µL of this solution to each well of the assay plate.
-
Incubation: Centrifuge the plate briefly and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Metabotropic Glutamate Receptor 2 (mGluR2) Modulators for CNS Disorders
Metabotropic glutamate receptors play a crucial role in modulating synaptic transmission and neuronal excitability in the CNS.[9] mGluR2, in particular, has emerged as a promising target for the treatment of psychiatric and neurological disorders, including schizophrenia and anxiety. The development of selective mGluR2 negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs) is an active area of research.
The this compound scaffold is well-suited for the design of CNS-penetrant molecules due to its favorable physicochemical properties, such as a low molecular weight and low TPSA.[4] The piperidine nitrogen can serve as a key interaction point with the receptor, while the 4-substituent can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The cyclopropylmethoxy group, with its balance of lipophilicity and polarity, can contribute to both blood-brain barrier penetration and target engagement.
Protocol 2: mGluR2 Functional Assay using cAMP Detection
This protocol describes a cell-based functional assay to determine the potency of a test compound as a negative allosteric modulator (NAM) of mGluR2 by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human mGluR2
-
Cell culture medium and supplements
-
Forskolin
-
Glutamate
-
Test compound (dissolved in DMSO)
-
cAMP-Glo™ Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the HEK293-mGluR2 cells into the 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound to the cells.
-
Agonist Addition: Prepare a solution of glutamate at a concentration that elicits a submaximal response (EC80). Add the glutamate solution to the wells containing the test compound. Include wells with glutamate only (control) and wells with buffer only (basal).
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer from the cAMP-Glo™ Assay Kit to each well.
-
Add the cAMP detection reagent containing luciferase.
-
-
Incubation: Incubate at room temperature for 20 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the amount of cAMP produced. Calculate the percent inhibition of the glutamate-induced response for each concentration of the test compound. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Synthetic Protocols: Accessing the this compound Scaffold
A key advantage of the this compound moiety is its accessibility through straightforward synthetic routes. A common and efficient method involves the etherification of a readily available 4-hydroxypiperidine precursor.
Protocol 3: Synthesis of this compound
This protocol outlines a two-step synthesis starting from N-Boc-4-hydroxypiperidine.
Step 1: Synthesis of 1-Boc-4-(cyclopropylmethoxy)piperidine
Materials:
-
N-Boc-4-hydroxypiperidine
-
(Bromomethyl)cyclopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir overnight.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-(cyclopropylmethoxy)piperidine.
Step 2: Deprotection to yield this compound
Materials:
-
1-Boc-4-(cyclopropylmethoxy)piperidine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve 1-Boc-4-(cyclopropylmethoxy)piperidine (1.0 eq) in 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with diethyl ether to obtain this compound hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Strategic modification of the piperidine scaffold.
Caption: Synthetic workflow for this compound.
Conclusion
The this compound moiety is more than just another substituent; it is a carefully selected building block that can impart significant advantages in the design of novel therapeutic agents. Its favorable physicochemical and ADME properties, coupled with its synthetic accessibility, make it a valuable tool for medicinal chemists. The successful application of this scaffold in the development of JAK inhibitors and mGluR2 modulators highlights its potential across diverse therapeutic areas. By understanding the rationale behind its use and employing the detailed protocols provided, researchers can effectively leverage the this compound moiety to accelerate their drug discovery programs.
References
Sources
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- 3. Bioisosterism - Drug Design Org [drugdesign.org]
- 4. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. thieme.de [thieme.de]
- 8. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for N-Alkylation of 4-(Cyclopropylmethoxy)piperidine
Introduction: The Significance of N-Alkylated 4-(Cyclopropylmethoxy)piperidine Scaffolds in Modern Drug Discovery
The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents targeting a wide array of diseases. Piperidine derivatives are prevalent in numerous pharmaceuticals due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets.[1][2] The nitrogen atom of the piperidine ring serves as a crucial handle for chemical modification, allowing for the introduction of diverse substituents that can modulate a compound's potency, selectivity, and metabolic stability. N-alkylation, in particular, is a fundamental transformation that enables the exploration of vast chemical space, leading to the identification of drug candidates with optimized pharmacological profiles.[3]
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each protocol, offering a rationale for experimental choices to empower researchers in the synthesis of novel molecular entities for drug discovery and development.
Core Synthetic Strategies for N-Alkylation
The N-alkylation of this compound can be efficiently achieved through several robust synthetic methodologies. The choice of method often depends on the nature of the alkyl group to be introduced, the desired scale of the reaction, and the functional group tolerance required. The two primary strategies discussed herein are:
-
Direct Alkylation with Alkyl Halides: A classical and straightforward approach for introducing simple alkyl groups.
-
Reductive Amination with Aldehydes and Ketones: A versatile and widely used method for the synthesis of a broad range of N-substituted piperidines.
A third, more specialized method, the Buchwald-Hartwig Amination , will also be briefly touched upon for the synthesis of N-aryl derivatives.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. This method is most suitable for the introduction of primary and some secondary alkyl groups.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Workflow for Direct N-Alkylation
Caption: Workflow for the Direct N-Alkylation of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.2 eq)[5]
-
Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)[4][6]
-
Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))[4][6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the base to the stirred solution. If using K₂CO₃, ensure it is finely powdered and dry.
-
Slowly add the alkyl halide to the reaction mixture at room temperature. For highly reactive alkyl halides, cooling the reaction mixture to 0 °C is recommended to control the exotherm.
-
Stir the reaction mixture at room temperature or gently heat (e.g., to 50-70 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound.[6]
Data Presentation: Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12-24 | >90 |
| Ethyl Bromide | K₂CO₃ | MeCN | 70 | 16 | 85-95 |
| Benzyl Bromide | DIPEA | MeCN | 25 | 8-12 | >90 |
Note: These are representative conditions and yields may vary based on the specific substrate and scale of the reaction.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly versatile and efficient method for the N-alkylation of secondary amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]
Mechanistic Rationale
The reaction proceeds in two key steps:
-
Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.
-
Reduction: A reducing agent, typically a mild hydride source, reduces the iminium ion to the tertiary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not reduce the starting aldehyde or ketone.[7]
Workflow for Reductive Amination
Caption: Workflow for the Reductive Amination of this compound.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.1-1.2 eq)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)[7]
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF))
-
Optional: Acetic acid (catalytic amount, to facilitate iminium ion formation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of this compound in the anhydrous solvent at room temperature, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added at this stage if the reaction is sluggish.
-
Add the reducing agent portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated this compound.[7]
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 25 | 12-16 | >90 |
| Acetone | NaBH(OAc)₃ | DCE | 25 | 24 | 80-90 |
| Cyclohexanone | NaBH₃CN | MeOH | 25 | 18 | 85-95 |
Note: Sodium cyanoborohydride is often used in protic solvents like methanol, while sodium triacetoxyborohydride is preferred in aprotic solvents like DCM or DCE.
Specialized Protocol: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl derivatives of this compound, the Buchwald-Hartwig amination is a powerful and versatile method.[8][9] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide or triflate.
Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is complex, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8] The choice of palladium precursor, ligand, and base is critical for achieving high yields, especially with sterically hindered substrates.[8][10]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig N-arylation.
Due to the specialized nature of this reaction, a detailed protocol is not provided here, but researchers are encouraged to consult the extensive literature on the topic for specific experimental conditions tailored to their substrates.[8][9][11]
Purification and Characterization
Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel.[6] The choice of eluent system will depend on the polarity of the product. Characterization of the final compounds should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
Conclusion
The N-alkylation of this compound is a critical transformation in the synthesis of novel compounds for drug discovery. This guide has provided detailed, field-proven protocols for direct alkylation and reductive amination, the two most common and versatile methods for this purpose. By understanding the mechanistic principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently synthesize a wide range of N-alkylated derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Retrieved from a relevant chemical supplier website.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
- Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Retrieved from a relevant chemical supplier website.
- National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- Elsevier. (n.d.).
- EvitaChem. (n.d.). Buy 4-(4-Cyclopropylphenoxy)piperidine (EVT-8562263).
- Technology Networks. (2024).
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from a relevant chemical supplier website.
- Google Patents. (n.d.).
- Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.
- Google Patents. (n.d.).
- PubMed. (2010).
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. Retrieved from a relevant chemical supplier website.
- ODU Digital Commons. (1982).
- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- National Institutes of Health. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
- National Institutes of Health. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC.
- MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- MDPI. (n.d.). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities.
- National Institutes of Health. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. PMC.
- ResearchGate. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)
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- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
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Application Notes and Protocols for the Utilization of 4-(Cyclopropylmethoxy)piperidine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 4-(Cyclopropylmethoxy)piperidine Scaffold in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The introduction of a cyclopropylmethoxy group at the 4-position of the piperidine ring creates a building block with a unique combination of desirable properties for drug discovery programs.
The cyclopropyl group is of particular interest in modern medicinal chemistry.[3][4] It is a small, rigid, and lipophilic moiety that can enhance metabolic stability, improve membrane permeability, and increase potency by locking in favorable conformations for receptor binding.[1][5][6] The ether linkage to the piperidine core provides a flexible yet defined spacer, allowing for optimal positioning of the cyclopropyl group within a binding pocket.
These application notes provide a comprehensive guide for the effective utilization of this compound in parallel synthesis campaigns. The protocols detailed herein are designed for high-throughput library generation, enabling the rapid exploration of chemical space around this valuable scaffold.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is critical for designing successful synthetic campaigns and for interpreting structure-activity relationships (SAR).
| Property | Value | Source |
| Molecular Formula | C9H17NO | [7][8] |
| Molecular Weight | 155.24 g/mol | [9] |
| XLogP3 (Predicted) | 0.9 | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 3 | [9] |
| Topological Polar Surface Area | 21.3 Ų | [9] |
The secondary amine of the piperidine ring is the primary reactive handle for diversification in parallel synthesis. Its basicity allows for a range of functionalization reactions, which will be the focus of the following protocols.
Core Applications in Parallel Synthesis: Library Generation
This compound is an ideal secondary amine for library synthesis, primarily through two robust and versatile reactions: reductive amination and amide coupling. These reactions are well-suited for parallel formats due to their high efficiency, broad substrate scope, and amenability to automated liquid handling and purification.
Workflow Overview: From Reaction to Purified Library
The general workflow for parallel synthesis utilizing this compound involves library design, parallel reaction execution, and high-throughput purification.
Protocol 2: Amide Coupling for Amide Library Synthesis
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. [10]Parallel synthesis of amides from this compound and a library of carboxylic acids provides a robust method for generating structurally diverse compound collections. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and effective method.
Experimental Protocol
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
Procedure (per well):
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.5 M stock solutions of a diverse library of carboxylic acids in anhydrous DMF.
-
Prepare a 1.0 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of a unique carboxylic acid stock solution.
-
Add 55 µL (0.055 mmol, 1.1 eq) of the HATU stock solution.
-
Add 67 µL (0.1 mmol, 2.0 eq) of the DIPEA stock solution.
-
Allow the mixture to stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 110 µL (0.055 mmol, 1.1 eq) of the this compound stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block securely with a sealing mat.
-
Shake the reaction block at room temperature for 8-16 hours.
-
Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., DMSO/water) and directly subjected to mass-directed automated preparative HPLC for purification.
-
Expected Results (Example Data)
| Carboxylic Acid | Product | Representative Yield (%) | Purity (%) |
| Benzoic Acid | (4-(Cyclopropylmethoxy)piperidin-1-yl)(phenyl)methanone | 92 | >95 |
| 4-Fluorobenzoic Acid | (4-(Cyclopropylmethoxy)piperidin-1-yl)(4-fluorophenyl)methanone | 94 | >95 |
| Cyclohexanecarboxylic Acid | Cyclohexyl(4-(cyclopropylmethoxy)piperidin-1-yl)methanone | 89 | >95 |
Yields and purities are representative and may vary based on the specific carboxylic acid and purification method.
High-Throughput Purification
Purification is often the bottleneck in parallel synthesis. [11]The use of automated, mass-directed preparative HPLC or SFC (Supercritical Fluid Chromatography) is essential for efficiently isolating the desired products from a library. [7][12] General Purification Protocol:
-
Crude Sample Preparation: The crude reaction mixtures are typically filtered or centrifuged to remove solid residues. The resulting solutions are then diluted with a suitable solvent (e.g., DMSO) and transferred to a 96-well plate for injection.
-
Analytical Screening: A rapid analytical method (e.g., UPLC-MS) is used to determine the retention time of the target compound in each well.
-
Preparative Chromatography: Based on the analytical data, the automated preparative system injects each crude sample and collects fractions based on the target mass-to-charge ratio (m/z). [12]4. Post-Purification Analysis: The collected fractions are analyzed for purity and identity.
-
Compound Plating: Pure compounds are evaporated to dryness and then reconstituted in a standard solvent (e.g., DMSO) at a known concentration for biological screening.
Conclusion
This compound is a versatile and valuable building block for parallel synthesis in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for generating libraries of novel compounds. The robust and high-yielding protocols for reductive amination and amide coupling described in these application notes provide a solid foundation for researchers to rapidly synthesize diverse libraries and accelerate their drug discovery programs. The integration of these synthetic methods with automated high-throughput purification is key to maximizing the efficiency of the discovery process.
References
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Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. [Link]
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Virscidian. (n.d.). What is High-Throughput Purification?. [Link]
-
IBA Lifesciences. (n.d.). High-throughput purification. [Link]
-
B-A. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters, 14(6), 843–846. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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PubChem. (n.d.). This compound. [Link]
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Zaragoza, F., & Stephensen, H. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252. [Link]
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Singh, A. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
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Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1757-1760. [Link]
-
Matassini, C., et al. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Organic and Biomolecular Chemistry, 17(2), 284-300. [Link]
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Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: The Strategic Use of 4-(Cyclopropylmethoxy)piperidine in CNS Drug Development
Introduction: The Quest for CNS-Penetrant Scaffolds
The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in modern medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that protects the brain from xenobiotics.[1] Consequently, the design of small molecules capable of efficiently crossing this barrier is paramount. The piperidine ring is a highly privileged scaffold in medicinal chemistry, featured in a multitude of clinically approved drugs, particularly those active in the CNS.[2][3] Its prevalence stems from its ability to modulate physicochemical properties like solubility and pKa, its metabolic stability, and its capacity to present substituents in defined three-dimensional space for optimal target engagement.[2][4][5][6]
This guide focuses on a specific and highly valuable derivative: 4-(cyclopropylmethoxy)piperidine . We will dissect the strategic rationale for its use, detailing how the unique combination of the piperidine core, a cyclopropyl group, and an ether linkage creates a powerful building block for CNS-targeting compounds. This document provides a workflow from synthesis to in vivo evaluation, supported by detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Structural and Functional Analysis
The utility of this scaffold arises from the synergistic contributions of its three core components. Understanding these contributions is key to leveraging its full potential in a drug design campaign.
1.1. Medicinal Chemistry Rationale
-
The Piperidine Core: As a saturated heterocycle, the piperidine ring is metabolically robust.[2] Its basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, which can enhance aqueous solubility. This basic center also provides a crucial handle for interaction with acidic residues in target proteins or for salt formation to improve pharmaceutical properties.
-
The Cyclopropyl Group: This small, strained ring is a powerful tool for medicinal chemists.[7] Its incorporation often leads to:
-
Improved Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] Replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with a cyclopropyl moiety is a common strategy to enhance a compound's half-life.
-
Enhanced Potency: The rigid, planar nature of the ring can act as a conformational constraint, reducing the entropic penalty of binding to a biological target.[8]
-
Modulation of Physicochemical Properties: It serves as a rigid, lipophilic spacer, often used as a bioisosteric replacement for gem-dimethyl or vinyl groups to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]
-
-
The Methoxy Linkage: The ether linkage provides a chemically stable connection between the piperidine and cyclopropyl groups. It introduces a polar hydrogen bond acceptor, which can be critical for target binding, while maintaining a defined spatial orientation between the two ring systems. The methoxy group itself can influence binding, solubility, and metabolic pathways.[9]
1.2. Physicochemical Properties
A clear understanding of a scaffold's baseline properties is essential for predicting its behavior and planning subsequent modifications.
| Property | Value | Rationale & Implication for CNS Design |
| Molecular Formula | C₉H₁₇NO | Low molecular weight is favorable for BBB penetration. |
| Molecular Weight | 155.24 g/mol | Well within the typical guidelines for CNS drugs (<450 Da). |
| XLogP3 (Predicted) | 0.9 | Indicates a balance of lipophilicity and hydrophilicity, a key factor for crossing the BBB without excessive non-specific binding.[10] |
| Hydrogen Bond Donors | 1 (amine N-H) | Contributes to solubility and potential target interactions. |
| Hydrogen Bond Acceptors | 2 (amine N, ether O) | Provides points for interaction with biological targets. |
Integrated Workflow for CNS Candidate Development
Incorporating the this compound scaffold into a novel compound is the first step. A rigorous, multi-stage evaluation process is required to validate its potential as a CNS therapeutic. The following workflow outlines the critical stages from chemical synthesis to preclinical pharmacokinetic assessment.
Caption: General scheme for Williamson ether synthesis.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Cyclopropylmethyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0°C controls the exothermic reaction and the evolution of hydrogen gas. NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more reactive alkoxide.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The reaction mixture will typically become a cloudy suspension.
-
Alkylation: Cool the reaction back down to 0°C. Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Causality Note: This step safely neutralizes any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of 0-30% EtOAc in hexanes) to obtain the pure N-Boc-4-(cyclopropylmethoxy)piperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability - Transwell Assay
Rationale: The in vitro Transwell assay is a widely accepted model for predicting a compound's ability to cross the BBB. [11][12]It uses a monolayer of brain microvascular endothelial cells (BMECs), such as the hCMEC/D3 cell line, cultured on a semi-permeable membrane. [13]The integrity of this cell monolayer, which mimics the BBB's tight junctions, is crucial. This is validated by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates a well-formed, restrictive barrier. [11]The apparent permeability (Papp) of a test compound is then measured by quantifying its passage from the apical (blood side) to the basolateral (brain side) chamber.
Caption: Workflow for the in vitro Transwell BBB permeability assay.
Procedure:
-
Cell Culture: Culture hCMEC/D3 cells according to the supplier's recommendations.
-
Seeding: Coat Transwell inserts (e.g., 0.4 µm pore size) with collagen. Seed hCMEC/D3 cells onto the apical side of the inserts at a high density. Place inserts into wells containing fresh media.
-
Monolayer Formation: Culture the cells for 5-7 days, changing the media every 2-3 days, until a confluent monolayer is formed.
-
TEER Measurement: Before the experiment, measure the TEER of each well using a voltohmmeter. Only use inserts with TEER values indicative of a tight monolayer (values are cell-line dependent but typically >60 Ω·cm² for hCMEC/D3). [14]5. Experiment Setup:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare a dosing solution of the test compound (e.g., 10 µM in transport buffer). Include control compounds: a high-permeability control (e.g., caffeine) and a low-permeability control (e.g., Lucifer yellow).
-
Carefully wash the cell monolayers with warm transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) chamber and the dosing solution to the apical (donor) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Sampling: At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber per unit time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 5.0 | High |
| 2.0 - 5.0 | Medium |
| < 2.0 | Low |
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Rationale: While in vitro models are excellent for screening, an in vivo study is the gold standard for determining how a compound is absorbed, distributed, metabolized, and excreted in a living organism. This protocol outlines a basic PK study in mice or rats to determine the concentration of the test compound in both plasma and brain tissue over time. The key output is the unbound brain-to-plasma concentration ratio (Kp,uu), which is the most accurate predictor of CNS target engagement. [15]
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats for at least 3 days prior to the study.
-
Dosing Formulation: Prepare the compound in a suitable vehicle (e.g., saline with 5% DMSO, 10% Solutol).
-
Administration: Dose the animals via the intended route (e.g., intravenous (IV) for initial bioavailability and clearance data, or per-oral (PO) for absorption characteristics). A typical dose might be 2-10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), euthanize a cohort of animals (typically n=3 per time point).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Immediately perfuse the brain with ice-cold saline to remove residual blood, then harvest the brain tissue.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a buffer to create a brain homogenate.
-
-
Bioanalysis:
-
Extract the drug from the plasma and brain homogenate samples (e.g., using protein precipitation with acetonitrile).
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS method against a standard curve prepared in the corresponding matrix (plasma or brain homogenate).
-
-
Data Analysis: Plot the mean concentration (± SD) versus time for both plasma and brain. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Key PK Parameters for CNS Drug Development:
| Parameter | Definition | Importance |
| AUC (Area Under the Curve) | The total drug exposure over time. | Indicates overall exposure in plasma and brain. |
| Cmax | The maximum observed concentration. | Relates to efficacy and potential toxicity. |
| T½ (Half-life) | The time required for the drug concentration to decrease by half. | Influences dosing frequency. |
| Kp (Brain/Plasma Ratio) | Ratio of total drug concentration in brain to that in plasma (AUC_brain / AUC_plasma). | A simple measure of brain penetration, but can be misleading due to protein binding. |
| Kp,uu (Unbound Ratio) | The ratio of the unbound drug concentration in brain to the unbound drug in plasma. | The most critical parameter. A Kp,uu ≈ 1 suggests passive diffusion across the BBB. A Kp,uu < 1 suggests active efflux, while Kp,uu > 1 suggests active influx. [15] |
Conclusion and Future Directions
The this compound scaffold represents a strategically advantageous starting point for the design of CNS-targeting compounds. The inherent properties of the piperidine ring provide a drug-like foundation, while the cyclopropylmethoxy substituent offers a powerful handle to enhance metabolic stability and fine-tune physicochemical properties for optimal BBB penetration. The systematic application of the protocols outlined in this guide—from rational synthesis to rigorous in vitro and in vivo evaluation—provides a clear and validated pathway for advancing compounds built upon this promising scaffold. By understanding the causality behind each experimental choice and focusing on the most clinically relevant endpoints like Kp,uu, researchers can significantly increase the probability of success in the challenging but rewarding field of CNS drug discovery.
References
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Eigenmann, D. E., et al. (2016). In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
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Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Sygnature Discovery. (2016). Insight into the Pharmacokinetics of CNS Drugs: the Species-Independent Brain Tissue Binding Phenomenon. [Link]
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Vitale, P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Singh, A., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry. [Link]
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Do, Q. N., et al. (2019). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. ACS Omega. [Link]
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Reith, M. E., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry. [Link]
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Cheng, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]
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"in vitro assays for testing the efficacy of 4-(Cyclopropylmethoxy)piperidine derivatives"
Application Notes and Protocols: In Vitro Efficacy Testing of 4-(Cyclopropylmethoxy)piperidine Derivatives
A Senior Application Scientist's Guide for Researchers in Drug Discovery
Introduction
The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of pharmacologically active agents. Piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them a fertile ground for the development of novel therapeutics for neurological, psychiatric, and other disorders.[1][2] The cyclopropylmethoxy moiety introduces unique conformational rigidity and metabolic stability, often enhancing binding affinity and pharmacokinetic properties.[1]
Effective drug discovery requires a robust and logical cascade of in vitro assays to accurately determine the efficacy, potency, and selectivity of these derivatives. This guide provides a detailed framework and step-by-step protocols for the in vitro characterization of this compound compounds, designed to empower researchers to generate high-quality, reproducible data for informed decision-making in their drug development programs.
Chapter 1: The Efficacy Testing Cascade: From Primary Screening to Candidate Selection
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic evaluation. The testing cascade is designed to efficiently screen large numbers of compounds and then progressively characterize the most promising ones with a higher investment of resources.
Figure 1: General workflow for in vitro efficacy testing of novel compounds.
Chapter 2: Primary Assays for Target Engagement and Function
Given that piperidine derivatives frequently target GPCRs and monoamine transporters, initial screening efforts should focus on assays that can rapidly and robustly measure binding and/or functional activity at these targets.[1][3][4]
Target Engagement: Receptor Binding Assays
Binding assays are fundamental for confirming that a compound physically interacts with its intended target. They are essential for determining affinity (Ki) and for conducting structure-activity relationship (SAR) studies.[5][6]
-
Principle: This classic and highly sensitive method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor.[5] The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.
-
Scientist's Notes: This is the gold standard for quantifying binding affinity. However, it requires handling of radioactive materials and specialized equipment. Careful selection of the radioligand (typically with a Kd in the low nanomolar range) and optimization of incubation time to reach equilibrium are critical for accurate Ki determination.[5][6]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GPCR target of interest (e.g., Dopamine D2 receptor, Serotonin 5-HT2A receptor).[7]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and serial dilutions of the this compound derivative.[8]
-
Controls:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled competitor (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[7]
-
Data Analysis: Subtract NSB from all wells to determine specific binding. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Principle: TR-FRET is a robust, non-radioactive alternative for measuring binding. It relies on the energy transfer between a donor fluorophore (a long-lifetime lanthanide chelate, e.g., Terbium) and an acceptor fluorophore.[9] In a competitive binding format, a fluorescently labeled ligand binds to a receptor tagged with the TR-FRET donor. Unlabeled test compounds compete for this binding, causing a decrease in the FRET signal.[10][11]
-
Scientist's Notes: This homogeneous ("mix-and-read") assay is highly amenable to high-throughput screening (HTS). The time-resolved detection minimizes interference from compound autofluorescence, a common issue in HTS.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 2X solutions of the test compounds and a 4X solution containing the fluorescently labeled ligand (tracer) and the Terbium-labeled antibody directed against a tag (e.g., GST) on the receptor.[10][12]
-
Assay Setup: In a low-volume, 384-well plate, add the test compound dilutions.
-
Reagent Addition: Add the 4X tracer/antibody mix, followed by a 4X solution of the tagged receptor protein.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Detection: Read the plate on a TR-FRET-capable plate reader, exciting around 340 nm and measuring emissions at ~495 nm (Terbium donor) and ~520 nm (fluorescein acceptor).[11][13]
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the ratio against the log concentration of the test compound and fit the curve to determine the IC50.
Functional Efficacy: Cell-Based Assays
Functional assays are crucial as they determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.
-
Principle: This assay is ideal for GPCRs that couple to the Gq signaling pathway, which results in the release of intracellular calcium (Ca²⁺).[4] The change in intracellular Ca²⁺ concentration is detected using either a fluorescent dye (e.g., Fluo-4) or a luminescent photoprotein like aequorin.[14][15][16] Upon Ca²⁺ binding, aequorin oxidizes its substrate, coelenterazine, producing a flash of light.[14]
-
Scientist's Notes: Aequorin-based assays offer an exceptional signal-to-noise ratio and eliminate problems with fluorescent compound interference, making them superior for HTS campaigns.[14][16] It is essential to run the assay in both agonist mode (compound added alone) and antagonist mode (compound added before a known agonist) to fully characterize the compound's activity.
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the Gq-coupled receptor of interest and a luminescent Ca²⁺ sensor like aequorin. Plate the cells in a 384-well plate.[14]
-
Dye/Substrate Loading: For aequorin assays, incubate the cells with the substrate coelenterazine h for 2-4 hours or overnight.[14][16] For fluorescent assays, load cells with a Ca²⁺-sensitive dye like Indo-1 AM.[17]
-
Assay Execution (on an instrument like FDSS/μCELL or FLIPR):
-
Agonist Mode: Add serial dilutions of the this compound derivatives to the cells and immediately measure the luminescent or fluorescent signal for 1-3 minutes.[16]
-
Antagonist Mode: Pre-incubate the cells with the test compounds for 15-30 minutes. Then, add a known agonist at its EC80 concentration and immediately measure the signal.
-
-
Controls:
-
Positive Control: A known agonist for the receptor.
-
Negative Control: Vehicle (e.g., DMSO).
-
Max Signal Control (for antagonist mode): Agonist alone.
-
-
Data Analysis: Quantify the signal response (e.g., peak height or area under the curve).
-
Agonist Mode: Plot response vs. log [compound] to determine EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of the agonist response vs. log [compound] to determine the IC50.
-
Chapter 3: Selectivity and Safety Profiling
A promising lead compound must not only be potent at its intended target but also selective, with minimal activity at other targets that could cause side effects.
Figure 2: Relevant signaling pathways and key off-targets for safety assessment.
Protocol 3.1: hERG Channel Patch-Clamp Assay
-
Principle: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[18] The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel function.[19] It provides precise measurement of ion channel currents.[20]
-
Scientist's Notes: This is a low-throughput, highly technical assay that is required by regulatory bodies like the FDA for cardiac safety assessment.[18] Automated patch-clamp systems can increase throughput.[20][21] It is critical to use standardized voltage protocols, such as those proposed by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, to ensure data quality and interpretability.[22]
Step-by-Step Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK) stably expressing the hERG channel.
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings using either a manual or automated system (e.g., QPatch).[20]
-
Solutions: Use specific intracellular and extracellular solutions to isolate the hERG current.[20]
-
Voltage Protocol: Apply a specific voltage-step protocol to elicit the characteristic hERG tail current. A typical protocol involves holding the cell at -80mV, depolarizing to +40 mV, and then repolarizing with a ramp or step back to a negative potential to measure the peak tail current.[18][22]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the log [compound] to determine the IC50 value.[22]
Protocol 3.2: Cytochrome P450 (CYP) Inhibition Assay
-
Principle: CYP enzymes are the primary family of enzymes responsible for drug metabolism.[23] Inhibition of these enzymes can lead to dangerous drug-drug interactions.[24] Fluorogenic assays provide a rapid, high-throughput method to screen for CYP inhibition.[25] A pro-fluorescent substrate is metabolized by a specific CYP isoform into a highly fluorescent product. An inhibitor will reduce the rate of product formation, leading to a decrease in the fluorescent signal.[24][26]
-
Scientist's Notes: It is crucial to screen against a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24] While convenient, fluorescent assays can be prone to artifacts from compounds that are themselves fluorescent or quench fluorescence. Confirmatory results for key compounds should be obtained using an LC-MS/MS-based method.[24][27]
Step-by-Step Methodology:
-
Reagent Preparation: Use recombinant human CYP enzymes (baculosomes) or human liver microsomes. Prepare a reaction mixture containing phosphate buffer, the enzyme source, and an NADPH regenerating system.[24]
-
Assay Setup: In a 96- or 384-well black plate, add serial dilutions of the test compounds or known inhibitors (e.g., ketoconazole for CYP3A4).[25]
-
Enzyme Reaction: Add the enzyme/NADPH mixture to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a specific pro-fluorescent substrate (e.g., 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4).[25]
-
Detection: Incubate at 37°C for a set time (e.g., 30-60 minutes). Stop the reaction and read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3.3: Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[28] Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease, but unintended inhibition can be a liability.[29] Fluorometric or chemiluminescent assays can measure MAO activity by detecting one of the by-products of the oxidation reaction, such as hydrogen peroxide (H₂O₂) or an aldehyde.[30][31]
-
Scientist's Notes: It is important to test for inhibition of both MAO-A and MAO-B isoforms, as compounds often show differential selectivity.[28] Using specific reference inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) is essential for validating the assay.[29]
Step-by-Step Methodology:
-
Enzyme Source: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Setup: In a 96-well plate, add the test compounds or reference inhibitors.
-
Enzyme Addition: Add the MAO enzyme and incubate for a short period.
-
Reaction Initiation: Add a suitable substrate (e.g., kynuramine or a proprietary pro-luminescent substrate) along with a detection reagent (e.g., horseradish peroxidase and a luminol derivative to detect H₂O₂).[29]
-
Detection: Incubate at room temperature or 37°C. Measure the fluorescent or luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Chapter 4: Data Presentation and Interpretation
Systematic data organization is key to comparing compounds and selecting candidates for advancement.
Table 1: Hypothetical In Vitro Efficacy and Safety Profile of this compound Derivatives
| Compound ID | Target Binding Ki (nM) | Functional Potency EC50/IC50 (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) | MAO-A IC50 (µM) |
| Derivative A | 5.2 | 15.4 (Antagonist) | > 30 | 12.5 | > 50 |
| Derivative B | 25.1 | 88.2 (Antagonist) | > 30 | > 50 | 8.9 |
| Derivative C | 1.8 | 4.5 (Antagonist) | 2.1 | 25.6 | > 50 |
| Positive Control | 3.5 | 10.1 (Antagonist) | 0.5 | 1.2 | 0.05 |
Interpretation:
-
Derivative A: Shows good target potency and a clean safety profile with a good therapeutic window (>1000x) between target potency and hERG/CYP inhibition. This makes it a strong candidate.
-
Derivative B: Less potent at the primary target and shows some off-target activity at MAO-A. This compound would likely be de-prioritized.
-
Derivative C: The most potent compound at the target, but it shows significant hERG inhibition, indicating a high risk for cardiac toxicity. This compound would likely be discontinued unless the hERG liability can be engineered out through medicinal chemistry efforts.
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Limbird, L. E. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]
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Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
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Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp. [Link]
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Fisher Scientific. (n.d.). TR-FRET Retinoid-Related Orphan Receptor alpha Coactivator Assay. [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
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FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
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Hauser, A. S., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
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Du, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]
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Wang, H., & Scott, E. E. (2011). High-throughput fluorescence assay of cytochrome P450 3A4. PMC - NIH. [Link]
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Drug Discovery World. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
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Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Picon, F., et al. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Link Springer. [Link]
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Du, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
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University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
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Pinton, P., et al. (2017). Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes. PMC - NIH. [Link]
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Crespi, C. L., & Stresser, D. M. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. NIH. [Link]
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Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. [Link]
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ResearchGate. (n.d.). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. [Link]
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Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]
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Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
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National Institutes of Health. (2022, January 7). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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National Institutes of Health. (n.d.). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. [Link]
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Application Note: A Scalable, GMP-Ready Synthesis of 4-(Cyclopropylmethoxy)piperidine Hydrochloride for Preclinical Development
Abstract
This document provides a detailed, robust, and scalable three-step synthesis protocol for 4-(Cyclopropylmethoxy)piperidine hydrochloride, a key intermediate for various therapeutic candidates. The piperidine moiety is a privileged scaffold in medicinal chemistry, and developing reliable scale-up procedures is critical for advancing new chemical entities through the preclinical pipeline.[1][2] This guide is designed for researchers, chemists, and drug development professionals, focusing on process safety, operational efficiency, and the generation of high-purity material suitable for Good Laboratory Practice (GLP) toxicology studies and other preclinical evaluations.[3][4] The synthesis employs a strategic N-protection, followed by a Williamson ether synthesis, and concludes with deprotection and salt formation, ensuring high yields and purity.
Introduction and Strategic Overview
The synthesis of piperidine derivatives is a cornerstone of modern pharmaceutical development.[2] this compound serves as a crucial building block for numerous investigational drugs. A reproducible and scalable synthesis is paramount to supply the quantities of active pharmaceutical ingredient (API) needed for preclinical programs, which can range from hundreds of grams to several kilograms.[5][6]
This protocol details a process that is both efficient and amenable to scale-up under the principles of Good Manufacturing Practice (GMP).[7][][9] The chosen synthetic route, outlined below, maximizes yield and purity while minimizing complex purification steps.
The three-step strategy involves:
-
N-Boc Protection: The secondary amine of the starting material, 4-hydroxypiperidine, is protected with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted N-alkylation in the subsequent etherification step.
-
Williamson Ether Synthesis: The core C-O bond is formed by reacting the protected piperidinol with (bromomethyl)cyclopropane in the presence of a strong base. This classic SN2 reaction is highly reliable and well-understood.[10][11]
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which concurrently forms the stable and highly crystalline hydrochloride salt of the target molecule, facilitating isolation and purification.[12]
Caption: Overall three-step synthetic workflow.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier Example | Notes |
| 4-Hydroxypiperidine | ≥98% | 5382-16-1 | Sigma-Aldrich | Starting Material[13] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | 24424-99-5 | Sigma-Aldrich | Protection Step |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 109-99-9 | Sigma-Aldrich | Reaction Solvent |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 7646-69-7 | Sigma-Aldrich | Strong Base[14] |
| (Bromomethyl)cyclopropane | ≥95% | 7131-43-3 | Sigma-Aldrich | Alkylating Agent |
| Hydrochloric Acid | 4 M solution in 1,4-Dioxane | 7647-01-0 | Sigma-Aldrich | Deprotection Reagent |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Fisher Scientific | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | N/A | Lab Prepared | Work-up |
| Saturated Sodium Chloride (Brine) | Aqueous Solution | N/A | Lab Prepared | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | 7487-88-9 | VWR | Drying Agent |
| Methyl tert-butyl ether (MTBE) | ACS Grade | 1634-04-4 | VWR | Purification Solvent |
Equipment:
-
Temperature-controlled jacketed glass reactor (10 L) with overhead mechanical stirring, reflux condenser, and nitrogen inlet.
-
Addition funnel.
-
Temperature probe.
-
Large separatory funnels.
-
Rotary evaporator with vacuum pump and solvent trap.
-
Buchner funnel with vacuum flask.
-
Analytical balance.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, nitrile gloves.[15]
Detailed Synthesis Protocol
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
Rationale: Protection of the piperidine nitrogen is essential to prevent its reaction as a nucleophile in the subsequent SN2 step. The Boc group is ideal due to its stability in basic conditions and its straightforward removal under acidic conditions.
Procedure:
-
Charge a 10 L jacketed reactor with 4-hydroxypiperidine (500 g, 4.94 mol) and tetrahydrofuran (5.0 L).
-
Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (1138 g, 5.22 mol, 1.05 eq.) in THF (1.0 L).
-
Slowly add the di-tert-butyl dicarbonate solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Monitor the reaction for completion by TLC or LC-MS (disappearance of starting material).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
The resulting crude oil is of sufficient purity for use in the next step. Expected yield is quantitative.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
Rationale: This step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[10][16] Sodium hydride (NaH) is used as a strong, non-nucleophilic base to irreversibly deprotonate the hydroxyl group, forming the sodium alkoxide. The resulting nucleophile then displaces the bromide from (bromomethyl)cyclopropane. Anhydrous THF is used as a polar aprotic solvent to facilitate the SN2 reaction.[17]
Caption: Key steps and rationale in the Williamson ether synthesis.
Procedure:
-
Transfer the crude N-Boc-4-hydroxypiperidine (approx. 4.94 mol) into the 10 L jacketed reactor and dissolve in anhydrous THF (6.0 L).
-
Flush the reactor with nitrogen and maintain a positive nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Extreme Caution: Sodium hydride is a water-reactive and flammable solid.[18][19] Handle only under an inert atmosphere. All personnel must wear appropriate PPE.
-
Carefully charge sodium hydride (60% dispersion in oil, 237 g, 5.93 mol, 1.2 eq.) to the reactor in portions, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Once the NaH addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.
-
Slowly add (bromomethyl)cyclopropane (735 g, 5.44 mol, 1.1 eq.) via addition funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After addition, allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours.
-
Monitor the reaction for completion by LC-MS.
-
Quenching Protocol: Cool the reaction back to 0-5 °C. Very slowly and carefully, add isopropyl alcohol (250 mL) dropwise to quench any unreacted NaH. After gas evolution ceases, slowly add water (1.0 L).
-
Transfer the mixture to a large separatory funnel and add ethyl acetate (4.0 L).
-
Wash the organic layer sequentially with water (2 x 2.0 L) and saturated brine (1 x 2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Step 3: Deprotection and Synthesis of this compound Hydrochloride
Rationale: The Boc protecting group is labile to strong acid. Using a solution of HCl in dioxane provides a clean and efficient method for deprotection. The desired product precipitates directly from the reaction mixture as its hydrochloride salt, which simplifies purification and provides a stable, solid final form.[12]
Procedure:
-
Dissolve the crude oil from Step 2 in methyl tert-butyl ether (MTBE, 2.0 L) and transfer to the 10 L reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 L, 10.0 mol, approx. 2.0 eq.) over 1 hour. Maintain the temperature below 15 °C.
-
A thick white precipitate will form.
-
After the addition is complete, allow the slurry to warm to room temperature and stir for 3-4 hours.
-
Check for reaction completion by LC-MS (disappearance of the Boc-protected intermediate).
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold MTBE (2 x 1.0 L).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected yield: 75-85% over two steps. Purity should be >98% by HPLC.
Process Safety Assessment
The primary hazard in this synthesis is the use of sodium hydride (NaH) .[15]
-
Reactivity: NaH reacts violently with water and other protic sources to produce hydrogen gas, which is highly flammable and can ignite spontaneously.[14]
-
Handling: Always handle NaH as a 60% dispersion in mineral oil, which is safer than the pure solid.[15] All transfers must be conducted under an inert atmosphere (nitrogen or argon). Use non-sparking tools.[18]
-
Quenching: The quenching of excess NaH is the most critical safety step. It must be done at low temperature (0-5 °C) by the slow, controlled addition of a less reactive alcohol (e.g., isopropanol) before adding water.[20]
Caption: Logic diagram for the safe quenching of sodium hydride.
Analytical Characterization and Quality Control
For a batch intended for preclinical studies, rigorous analytical testing is required to ensure identity, strength, purity, and quality.[][21]
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to white crystalline solid[22] |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of this compound HCl |
| Identity | Mass Spectrometry (LC-MS) | [M+H]⁺ ion corresponding to the free base (C₉H₁₇NO, MW: 155.24) |
| Purity | HPLC (UV detection) | ≥ 98.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
GMP and Documentation for Preclinical Batches
While full cGMP compliance is typically phased in, materials used for GLP toxicology studies must be well-characterized and produced with sufficient control and documentation to ensure batch-to-batch consistency.[21][23]
-
Batch Manufacturing Records (BMRs): Every step of the synthesis must be documented in a detailed BMR, recording all raw material inputs, quantities, lot numbers, equipment used, process parameters (time, temperature), and observations.[23]
-
Quality Control (QC): All raw materials should be tested for identity upon receipt. In-process controls (IPCs) and final product testing must be performed according to established, documented analytical methods.[]
-
Certificate of Analysis (CofA): A CofA must be generated for the final batch, summarizing all QC test results against the established specifications. This document is essential for the regulatory filing (e.g., IND application).[3]
Conclusion
The described three-step synthesis of this compound hydrochloride is a robust, efficient, and scalable process suitable for producing multi-kilogram quantities of high-purity material. The protocol emphasizes safety, particularly in the handling of sodium hydride, and incorporates quality control measures appropriate for generating an API batch for preclinical development. By following this detailed guide, drug development teams can confidently and reliably produce this critical building block to advance their research programs.
References
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New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
-
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
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Alkali Metals Limited. (n.d.). MSDS for Sodium Hydride. Retrieved from [Link]
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European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]
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Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6433. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2016). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
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Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Autech Industry. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of PCP precursors: Piperidine. Retrieved from [Link]
- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]
-
PubMed. (2006). Sensitive Determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
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Application Notes and Protocols for Designing a Focused Library around the 4-(Cyclopropylmethoxy)piperidine Scaffold
Introduction: The Strategic Value of the 4-(Cyclopropylmethoxy)piperidine Scaffold in Neurological Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility, combined with its basic nitrogen atom, allows for favorable interactions with a multitude of biological targets. The specific scaffold, this compound, introduces several desirable features for drug design. The cyclopropylmethoxy group offers a unique combination of lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration, a critical attribute for agents targeting the central nervous system (CNS).
Patent literature surrounding structurally related analogs provides compelling evidence for the potential of this scaffold in the treatment of neurological and psychiatric disorders. For instance, related piperidine compounds have been investigated for their utility in stimulating cognitive function, potentially for conditions like Alzheimer's disease, and for the treatment of anoxia, ischemia, and epilepsy.[3][4] This suggests that the this compound scaffold is an excellent starting point for a focused library aimed at discovering novel modulators of neurological targets, such as G-protein coupled receptors (GPCRs) and ion channels.
This guide provides a comprehensive framework for the design, synthesis, and evaluation of a focused compound library based on the this compound core. We will detail the strategic considerations for library design, provide robust, step-by-step protocols for synthesis and diversification, and outline a tiered screening cascade for the identification of promising lead compounds.
I. Library Design and Rationale
The design of a focused library aims to enrich the collection with compounds that are more likely to interact with a specific target or target family, thereby increasing the hit rate in screening campaigns.[5] Our design strategy for the this compound library is centered on exploring the chemical space around the piperidine nitrogen, a key vector for modulating pharmacological activity.
A. Core Scaffold and Diversification Points
The library will be constructed around the central this compound core. The primary point of diversification will be the piperidine nitrogen (N1 position), which allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).
Diagram 1: Library Design Strategy
Caption: A flowchart illustrating the library design workflow.
B. Building Block Selection for Neurological Targets
The choice of building blocks for diversifying the N1 position is critical and should be guided by the intended biological targets. For neurological targets like dopamine and serotonin receptors, or calcium channels, the introduction of aromatic and heteroaromatic moieties is a well-established strategy.[6]
| Building Block Class | Rationale for Neurological Targets | Examples |
| Aralkyl Halides/Aldehydes | Mimic endogenous neurotransmitters; engage in pi-stacking and hydrophobic interactions in receptor binding pockets.[6] | Benzyl bromide, phenethyl bromide, benzaldehyde, phenylacetaldehyde |
| Heteroarylmethyl Halides/Aldehydes | Introduce hydrogen bond donors/acceptors; modulate solubility and metabolic stability. | 2-(Bromomethyl)pyridine, 3-(chloromethyl)thiophene, furan-2-carbaldehyde |
| Aryl/Heteroaryl Acyl Chlorides | Form stable amide linkages; probe interactions with polar residues in the binding site. | Benzoyl chloride, isonicotinoyl chloride, thiophene-2-carbonyl chloride |
| Alkyl Halides with Functional Groups | Explore the impact of chain length and terminal functional groups on potency and selectivity. | 3-Bromopropanol, 2-chloro-N,N-dimethylethanamine |
II. Synthetic Protocols
The synthesis of the focused library is divided into two main stages: the preparation of the core scaffold and the parallel synthesis of the final library members.
A. Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol first protects the piperidine nitrogen to prevent side reactions, followed by a Williamson ether synthesis to install the cyclopropylmethoxy group, and finally deprotection to yield the core scaffold.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
To a solution of 4-hydroxypiperidine (10.0 g, 98.9 mmol) in a 1:1 mixture of dichloromethane and saturated aqueous sodium bicarbonate solution (200 mL), add di-tert-butyl dicarbonate (21.6 g, 98.9 mmol).[7]
-
Stir the mixture vigorously at room temperature for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
This step employs a Williamson ether synthesis.[4][8]
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) in anhydrous dimethylformamide (DMF, 100 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 59.6 mmol) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add cyclopropylmethyl bromide (6.7 g, 49.7 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.
Step 3: Deprotection to Yield this compound
-
Dissolve tert-butyl this compound-1-carboxylate (5.0 g, 19.6 mmol) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (50 mL).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound, which can be used directly for library synthesis.
B. Protocol 2: Parallel Synthesis of the Focused Library
The following protocols are designed for parallel synthesis in a 24- or 96-well plate format.
Diagram 2: Parallel Synthesis Workflow
Caption: Workflow for the parallel synthesis of the library.
Method 1: N-Alkylation
-
To each well of a reaction block, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous acetonitrile (1 mL).
-
Add the corresponding alkyl halide (0.11 mmol, 1.1 eq) and potassium carbonate (0.2 mmol, 2.0 eq).
-
Seal the reaction block and heat to 70 °C for 16 hours.
-
Cool to room temperature, filter to remove solids, and concentrate the filtrate in a centrifugal evaporator.
Method 2: N-Acylation
-
To each well, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous dichloromethane (1 mL).
-
Add triethylamine (0.15 mmol, 1.5 eq).
-
Cool the block to 0 °C and add the corresponding acyl chloride (0.11 mmol, 1.1 eq).
-
Allow the reaction to warm to room temperature and shake for 12 hours.
-
Quench with saturated aqueous sodium bicarbonate solution (0.5 mL).
-
Separate the organic layer and concentrate to dryness.
Method 3: Reductive Amination [6]
-
To each well, add a solution of this compound (0.1 mmol, 1.0 eq) in anhydrous dichloromethane (1 mL).
-
Add the corresponding aldehyde or ketone (0.11 mmol, 1.1 eq) and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) portion-wise.
-
Seal the block and shake at room temperature for 16 hours.
-
Quench with saturated aqueous sodium bicarbonate solution (0.5 mL).
-
Separate the organic layer and concentrate to dryness.
C. Library Purification and Characterization
All crude products should be dissolved in DMSO and analyzed by LC-MS to confirm identity and purity. Compounds with purity >90% can proceed to biological screening. For compounds requiring further purification, mass-directed preparative HPLC is recommended.
III. Biological Evaluation: A Tiered Screening Cascade
Given the potential of the scaffold to interact with neurological targets, a tiered screening approach is proposed to efficiently identify and characterize active compounds.
Diagram 3: Tiered Screening Cascade
Caption: A diagram of the proposed tiered screening cascade.
A. Tier 1: Primary High-Throughput Screening (Radioligand Binding Assay)
The initial screen will assess the ability of the library compounds to bind to a key neurological target. The dopamine D2 receptor is an excellent starting point due to its role in various neuropsychiatric disorders.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay [3][9]
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Procedure (96-well format):
-
To each well, add 50 µL of assay buffer, 50 µL of test compound (at a screening concentration of 10 µM), and 50 µL of [³H]Spiperone (at a final concentration near its Kd, e.g., 0.3 nM).
-
Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (5-10 µg protein/well).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition of [³H]Spiperone binding for each compound relative to controls (vehicle for 0% inhibition, a known D2 antagonist like haloperidol for 100% inhibition). Compounds showing >50% inhibition are considered primary hits.
B. Tier 2: Functional Assay (FLIPR Calcium Flux Assay)
Primary hits will be evaluated in a functional assay to determine if they act as agonists or antagonists. A calcium flux assay is a versatile method applicable to many GPCRs and ion channels.
Protocol: FLIPR Calcium Flux Assay for Voltage-Gated Calcium Channels [5][10][11]
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing a voltage-gated calcium channel subtype of interest (e.g., CaV1.2).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Assay Procedure (using a FLIPR instrument):
-
Wash the cells with assay buffer.
-
Place the cell plate and a compound plate (containing hit compounds at various concentrations) into the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add the test compounds and incubate for a predefined period (e.g., 10-20 minutes) to test for antagonist activity.
-
Stimulate the cells by adding a depolarizing agent (e.g., a high concentration of KCl) to open the voltage-gated calcium channels.
-
Continuously measure the fluorescence intensity before and after stimulation.
-
-
Data Analysis:
-
Antagonists: Will reduce the calcium influx triggered by KCl stimulation. Calculate IC₅₀ values from concentration-response curves.
-
Agonists/Activators: Will cause an increase in intracellular calcium without KCl stimulation. Calculate EC₅₀ values.
-
C. Tier 3: Selectivity Profiling and In Vitro ADME-Tox
Promising leads from Tier 2 will be profiled against a panel of related receptors (e.g., other dopamine receptor subtypes, serotonin receptors) to assess their selectivity. Preliminary in vitro ADME-Tox assays (e.g., metabolic stability in liver microsomes, cytotoxicity) will provide an early indication of their drug-like properties.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. The systematic approach to library design, synthesis, and screening detailed in these application notes provides a robust framework for identifying and optimizing lead compounds. By leveraging parallel synthesis techniques and a tiered screening cascade, researchers can efficiently explore the SAR of this valuable scaffold and accelerate the discovery of new drug candidates.
References
-
Dunne, J., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
- Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology.
-
Goodchild, S. J., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(5), 644–655. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? Available at: [Link]
-
van der Aart, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 188(2), 204-213. Available at: [Link]
- Schetz, J. A., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Current Protocols in Pharmacology, Chapter 1, Unit 1.16.
-
Goodchild, S. J., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Publications. Available at: [Link]
-
van der Aart, J., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PubMed. Available at: [Link]
-
Beretta, D., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(3), 760–773. Available at: [Link]
-
Nishiyama, T., et al. (2009). Synthesis and structure-activity relationships of N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas as anti-hyperlipidemic agents. Bioorganic & Medicinal Chemistry, 17(13), 4516–4529. Available at: [Link]
-
Cignarella, G., et al. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 36(19), 2789–2795. Available at: [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
-
Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Available at: [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]
-
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]
-
Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164–1167. Available at: [Link]
-
Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880–1887. Available at: [Link]
-
Hawley, R. C., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 87–96. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for 4-(Cyclopropylmethoxy)piperidine
Welcome to the dedicated technical support guide for the synthesis of 4-(Cyclopropylmethoxy)piperidine via the Williamson ether synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction conditions, and ensure the reliable and efficient production of your target compound.
Overview of the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5][6] In this specific application, the alkoxide of 4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane (also known as cyclopropylmethyl bromide) to displace the bromide leaving group and form the desired ether.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Deprotonation of 4-Hydroxypiperidine: The first step of the Williamson ether synthesis is the formation of the alkoxide nucleophile. Incomplete deprotonation of the hydroxyl group on 4-hydroxypiperidine will result in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Solution:
-
Choice of Base: Employ a strong, non-nucleophilic base to ensure complete deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, forming hydrogen gas which bubbles out of the reaction mixture.[5][7] For this specific substrate, a slight excess of the base (1.1-1.2 equivalents) is recommended.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions. Any moisture will quench the strong base and the alkoxide, reducing the yield. Dry your solvent and glassware thoroughly before use.
-
-
-
Suboptimal Reaction Temperature: The SN2 reaction rate is temperature-dependent.
-
Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion.
Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene is a classic side reaction in Williamson ether synthesis, proceeding through an E2 elimination pathway.[1][4][6] This is particularly prevalent with sterically hindered substrates or at elevated temperatures.[4][6]
-
Understanding the Competition: The alkoxide is not only a nucleophile but also a strong base. It can either attack the electrophilic carbon (SN2) or abstract a proton from a carbon adjacent to the leaving group (E2), leading to the formation of an alkene.
Figure 1: Competing SN2 and E2 pathways in Williamson ether synthesis.
-
Strategies to Favor SN2 over E2:
-
Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination.[4][9] Elimination reactions often have a higher activation energy and are therefore more sensitive to temperature increases.
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical. Fortunately, (bromomethyl)cyclopropane is a primary alkyl halide, which strongly favors the SN2 pathway over E2.[1][4][5] If you were using a secondary or tertiary alkyl halide, elimination would be a much more significant issue.[1][4][5]
-
Question 3: I am getting a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for O-alkylation?
4-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.[10][11] This can lead to the formation of the undesired N-alkylated byproduct, 1-(cyclopropylmethyl)-4-hydroxypiperidine.
-
Understanding the N- vs. O-Alkylation Competition: The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion of the base. Nitrogen is generally more nucleophilic than oxygen due to its lower electronegativity.[12]
Figure 2: N- vs. O-Alkylation of 4-hydroxypiperidine.
-
Strategies to Promote O-Alkylation:
-
Protecting the Amine: The most reliable way to ensure O-alkylation is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the Williamson ether synthesis. The protecting group can then be removed in a subsequent step.
-
Solvent Choice: The choice of solvent can influence the reactivity of the ambident nucleophile. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used in Williamson ether synthesis and can favor O-alkylation in some cases.[1][4][7] These solvents solvate the cation, leaving a more "naked" and reactive alkoxide anion.[9]
-
Hard and Soft Acid-Base (HSAB) Theory: While a deeper dive, HSAB theory can provide some guidance. The oxygen of the alkoxide is a "harder" nucleophile than the nitrogen of the amine. The primary carbocation character of the electrophile also makes it a relatively "hard" electrophile. "Hard-hard" interactions are generally favored.
-
Question 4: What are the best practices for purifying the final product, this compound?
Purification is critical to obtaining a high-purity final product.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water to destroy any unreacted base.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Final Purification:
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from any impurities, distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For high-purity requirements or if distillation is not feasible, column chromatography is the method of choice. Given the basic nature of the piperidine nitrogen, it can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, can be added to the eluent.[13] A typical eluent system might be a gradient of methanol in dichloromethane.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials and their properties?
-
4-Hydroxypiperidine: This is a solid at room temperature with a melting point of 86-90 °C.[14][15][16] It is soluble in water and has a pKa of approximately 14.94 for the hydroxyl proton.[14][15][17] It is also hygroscopic, so it should be stored in a tightly sealed container.[14][15][16]
-
(Bromomethyl)cyclopropane: This is a clear to pale yellow liquid.[18][19] It is a highly reactive alkylating agent and should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[18][19] It is flammable and should be stored away from heat and ignition sources.[18][19][20]
Q2: What is the recommended solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis because they do not solvate the nucleophile as strongly as protic solvents, leading to a faster reaction rate.[1][8] Good choices include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
Tetrahydrofuran (THF) can also be used, particularly when using sodium hydride as the base.[5]
Q3: Can I use a different base, like potassium carbonate?
While potassium carbonate (K₂CO₃) is sometimes used in Williamson ether synthesis, particularly for aryl ethers, it is a weaker base than sodium hydride.[7] For the deprotonation of an alcohol like 4-hydroxypiperidine, a stronger base like NaH or KH is recommended to ensure complete and rapid formation of the alkoxide.
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and observe the disappearance of the starting materials and the appearance of the product spot. Staining with an appropriate indicator, such as potassium permanganate or ninhydrin (for the piperidine nitrogen), can aid in visualization.
Experimental Protocol: Synthesis of this compound
This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.
Materials:
-
4-Hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
(Bromomethyl)cyclopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Alkoxide Formation:
-
To the flask, add 4-hydroxypiperidine (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
-
Ether Formation:
-
Dissolve (bromomethyl)cyclopropane (1.05 eq) in a small amount of anhydrous DMF and add it to the dropping funnel.
-
Add the (bromomethyl)cyclopropane solution dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, with 1% triethylamine added to the eluent) to afford this compound.
-
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation.[5][7] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent to accelerate the SN2 reaction.[1][8][9] |
| Temperature | 60-80 °C | Balances reaction rate while minimizing elimination side reactions.[1][8][9] |
| Alkyl Halide | (Bromomethyl)cyclopropane | Primary alkyl halide favors the SN2 pathway.[1][4][5] |
References
- Vertex AI Search. (n.d.). 4-Hydroxypiperidine.
- ChemBK. (n.d.). 4-Hydroxy Piperidine - ChemBK.
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 4-Hydroxypiperidine CAS#: 5382-16-1 - ChemicalBook.
- Wikipedia. (2023). Williamson ether synthesis.
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers - Benchchem.
- GlobalLinker. (n.d.). Cyclopropyl methyl bromide - CAS 7051-34-5, 135 g/mol , 25 kg drum - GlobalLinker.
- Chongqing Chemdad Co. (n.d.). 4-Hydroxypiperidine Eight Chongqing Chemdad Co.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis - Benchchem.
- BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis. - Benchchem.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- NIH. (n.d.).
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- lifechem pharma. (n.d.). Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5.
- ACS Publications. (2019). Hindered ether synthesis shocked to life | C&EN Global Enterprise.
- PubMed. (2016). Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[ 11 C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([ 11 C]CMDC)
- ChemicalBook. (n.d.). (Bromomethyl)
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ChemicalBook. (2025). 4-Hydroxypiperidine | 5382-16-1.
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Peptideweb.com. (n.d.). Synthesis protocols.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Ambeed.com. (n.d.). Cyclopropylmethyl bromide.
- PubMed. (2013).
- ResearchGate. (2025).
- ResearchGate. (2016).
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Aapptec Peptides. (n.d.).
- BenchChem. (n.d.). Synthesis routes of 4-Hydroxypiperidine hydrochloride.
- MinistryOfMaterial.com. (n.d.). This compound.
- Google Patents. (n.d.). US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
- Google Patents. (n.d.).
- BU CyberSec Lab. (n.d.). 4-(4'-Bromophenyl)-4-hydroxypiperidine.
- Reddit. (2025). Purification of THP protected compound : r/Chempros.
-
NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][18]naphthyrin-5(6H)-one - PMC.
- PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
- PubChemLite. (n.d.). This compound (C9H17NO).
- BLD Pharm. (n.d.). 1050509-48-2|this compound hydrochloride|BLD Pharm.
- Coompo Research Chemicals. (n.d.). This compound | 865106-51-0.
Sources
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- 19. lifechempharma.com [lifechempharma.com]
- 20. fishersci.com [fishersci.com]
"common side reactions in the synthesis of 4-(Cyclopropylmethoxy)piperidine"
Technical Support Center: Synthesis of 4-(Cyclopropylmethoxy)piperidine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what is the primary reaction mechanism?
The most prevalent and direct method for synthesizing this compound is via a Williamson ether synthesis . This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this route, the alkoxide of 4-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide (or a related halide/sulfonate) to form the desired ether linkage.
Q2: My reaction yield is very low, and I see multiple products. What are the most common side reactions?
Low yields are typically a result of several competing pathways that consume your starting materials. The primary culprits are:
-
Competing N-Alkylation: The nitrogen atom of the piperidine ring is also a strong nucleophile. It can compete with the oxygen nucleophile to react with cyclopropylmethyl bromide, leading to the formation of N-cyclopropylmethyl-4-hydroxypiperidine. In cases of excess alkylating agent, dialkylation can occur, forming 1-(cyclopropylmethyl)-4-(cyclopropylmethoxy)piperidine.
-
Rearrangement of the Cyclopropylmethyl Group: The cyclopropylmethyl system is notoriously prone to rearrangement, especially under conditions that favor a carbocationic intermediate (SN1-like character).[3] The highly strained three-membered ring can rearrange to form more stable cyclobutyl and homoallyl (e.g., but-3-enyl) structures.[3][4] This results in isomeric ether impurities that are often difficult to separate from the target molecule.
-
Elimination (E2) Reaction: The alkoxide, being a strong base, can induce an E2 elimination reaction with the alkyl halide, although this is generally less favorable for primary halides like cyclopropylmethyl bromide compared to secondary or tertiary ones.[1][5]
Troubleshooting Guide: Isolating and Minimizing Side Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: My final product is contaminated with an impurity of the same mass, which I suspect is an isomer. What is it and how did it form?
Root Cause Analysis: You are likely observing impurities from the rearrangement of the cyclopropylmethyl electrophile. The cyclopropylmethyl cation, even if transient, exists in equilibrium with cyclobutyl and homoallyl cations.[3] This rearrangement is facilitated by factors that promote carbocation formation, such as polar protic solvents or higher reaction temperatures.
Furthermore, the cyclopropylmethyl bromide starting material itself can contain isomeric impurities like bromocyclobutane and 4-bromo-1-butene, which are byproducts of its own synthesis.[6][7] These contaminants will participate in the Williamson ether synthesis, directly leading to the corresponding isomeric ethers.
dot
Caption: Rearrangement of the cyclopropylmethyl electrophile.
Solution:
-
Analyze Your Starting Material: Before starting the reaction, verify the purity of the cyclopropylmethyl bromide via GC or ¹H NMR to check for isomeric contaminants.
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of rearrangement, favoring the desired SN2 pathway.[3]
-
Choose an Appropriate Solvent: Utilize polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation effectively, promoting the SN2 reaction without facilitating the proton transfers that can encourage SN1 pathways.[1][2]
Issue 2: My main byproduct is the N-alkylated starting material, N-cyclopropylmethyl-4-hydroxypiperidine. How can I promote O-alkylation instead?
Root Cause Analysis: This is a classic case of competing nucleophilicity. Both the hydroxyl group (as an alkoxide) and the secondary amine of the piperidine ring are nucleophilic. Without any directing or protecting groups, you will almost certainly get a mixture of O- and N-alkylated products.
dot
Caption: Competing O- vs. N-alkylation pathways.
Solution: A Protection Strategy (Recommended) The most robust and reliable method to ensure selective O-alkylation is to temporarily protect the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. The overall strategy becomes a three-step process that offers superior control and purity.
dot
Caption: Recommended workflow using a protection strategy.
Validated Experimental Protocols
Protocol 1: Step-by-Step Synthesis via N-Protection Strategy
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Base Addition: Add a base like triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 4-hydroxypiperidine-1-carboxylate, which is often pure enough for the next step.
Step 2: Williamson Ether Synthesis on N-Protected Piperidine
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the DMF. Cool to 0 °C and slowly add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add high-purity cyclopropylmethyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor completion by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield tert-butyl this compound-1-carboxylate.
Step 3: N-Boc Deprotection
-
Setup: Dissolve the purified Boc-protected ether (1.0 eq) in DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA, 10-20 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product is obtained. To get the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and extract with DCM.
-
Purification: Dry the organic extracts, concentrate, and purify by distillation or chromatography if necessary to obtain pure this compound.
Data Summary: Common Byproducts
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Origin |
| This compound | C₁CC₁COC₂CCNCC₂ | C₉H₁₇NO | 155.1310 | Desired Product |
| N-Cyclopropylmethyl-4-hydroxypiperidine | C₁CC₁CN₂CCC(O)CC₂ | C₉H₁₇NO | 155.1310 | N-Alkylation |
| 1,1-bis(cyclopropylmethyl)-4-hydroxypiperidinium | C₁CC₁CN(CC₁C₁)₂CCC(O)CC₂ | C₁₃H₂₄NO⁺ | 210.1852 | N,N-Dialkylation |
| 4-(Cyclobutylmethoxy)piperidine | C₁CCC₁COC₂CCNCC₂ | C₁₀H₁₉NO | 169.1467 | Rearrangement |
| 4-(But-3-enyloxy)piperidine | C=CCCCOC₁CCNCC₁ | C₉H₁₇NO | 155.1310 | Rearrangement |
References
-
G. D. Bent, et al. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). PubMed. Available at: [Link]
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Wikipedia (N.D.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Chemistry Steps (N.D.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
- Patent 1171421 (2004). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]
Technical Support Center: Purification of 4-(Cyclopropylmethoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(cyclopropylmethoxy)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we address common challenges and questions encountered during the isolation and purification of this valuable synthetic intermediate, providing both theoretical explanations and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
Understanding the potential impurities is the cornerstone of developing a robust purification strategy. The synthesis of this compound, commonly achieved via a Williamson ether synthesis or similar alkylation, can introduce several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, this may include 4-hydroxypiperidine (if N-protected), an N-protected piperidine derivative, or (bromomethyl)cyclopropane.
-
Reaction Byproducts: The Williamson ether synthesis is a classic SN2 reaction, which often competes with E2 elimination, especially with sterically hindered substrates or at elevated temperatures.[1][2] This can lead to the formation of alkene byproducts. If the piperidine nitrogen is unprotected during alkylation, N-alkylation can compete with O-alkylation, leading to undesired side products.
-
Reagent-Related Impurities: Residual base (e.g., NaOH, NaH) or phase-transfer catalysts must be removed.
-
Oxidation Products: Piperidine and its derivatives are susceptible to air oxidation over time, which can result in a yellow or brown discoloration.[3][4][5][6]
-
Residual Solvents and Water: Solvents used in the reaction (e.g., DMF, acetonitrile) and water from aqueous workups are common impurities that need to be removed.[1][3]
Q2: What is the most effective initial workup procedure for my crude reaction mixture?
For a basic compound like this compound, a liquid-liquid acid-base extraction is an exceptionally powerful first step to remove neutral and acidic impurities.[3] This method leverages the ability of the piperidine nitrogen to be reversibly protonated.
The general principle is:
-
Acidification: The basic product is protonated with an acid, rendering it water-soluble as a salt. Neutral organic impurities remain in the organic layer and are discarded.
-
Basification: The aqueous layer is then treated with a base to deprotonate the product, making it soluble in an organic solvent again.
-
Re-extraction: The pure, free-base product is extracted back into a fresh organic solvent, leaving behind any water-soluble salts or impurities.
A detailed protocol for this procedure is provided in the Protocols section below.
Q3: My final product is a clear oil, which is difficult to handle and store. How can I convert it to a stable, solid form?
Many amine-containing compounds are oils in their free-base form. Converting the product to a salt is a standard and highly effective method for obtaining a stable, crystalline solid that is easier to handle, weigh, and store.[5][7] Piperidine can react with atmospheric CO₂ to form a carbonate salt, so conversion to a stable salt like the hydrochloride is often preferred for long-term storage.[8]
The hydrochloride salt of this compound is a known solid.[9] This can be achieved by dissolving the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and carefully adding a solution of HCl (e.g., 2M HCl in diethyl ether) until precipitation is complete. The resulting solid can then be isolated by filtration and further purified by recrystallization.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: My purified product is a yellow or brown oil.
-
Likely Cause: This discoloration is typically due to minor oxidation products formed during the reaction, workup, or storage.[4][5] While often present in small amounts, these colored impurities can be problematic for certain applications.
-
Recommended Solutions:
-
Flash Column Chromatography: This is the most effective method for removing colored impurities. The polar oxidation products will generally have different retention factors than the desired product on silica gel. See Protocol 2 for details.
-
Activated Carbon (Charcoal) Treatment: If the discoloration is minor, you can sometimes remove it by dissolving the product in a solvent, adding a small amount of activated charcoal, stirring briefly, and filtering through celite.
-
-
Preventative Measures: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), protect it from light, and keep it refrigerated.[4]
Problem 2: My flash chromatography shows severe peak tailing and gives poor separation.
-
Likely Cause: The basic nitrogen atom on the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[11] This strong interaction causes the compound to elute slowly and unevenly, resulting in broad, tailing peaks that merge with impurities.
-
Recommended Solutions:
-
Basify the Eluent: The most common and effective solution is to add a small amount of a volatile base to your mobile phase. Adding 0.5-1% triethylamine (Et₃N) or using a solvent system pre-saturated with ammonia (e.g., 7N NH₃ in methanol) will neutralize the acidic sites on the silica gel, leading to sharp, symmetrical peaks and improved separation.[3]
-
Use Deactivated Silica or Alumina: If tailing persists, consider using deactivated (end-capped) silica gel or basic alumina as your stationary phase. Alumina is naturally basic and can be an excellent alternative for purifying amines.[11]
-
Problem 3: My overall yield is significantly lower than expected after purification.
-
Likely Cause: Low yield can result from several issues during the workup and purification. Common culprits include incomplete extraction, product loss on the chromatography column, or an incomplete reaction.
-
Troubleshooting Workflow: Use the following decision tree to diagnose the potential source of yield loss.
Caption: Troubleshooting flowchart for low yield.
Data & Protocols
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Polarity | Solvent System (v/v) | Modifier | Typical Use Case |
| Low | 5-20% Ethyl Acetate in Hexanes | + 1% Triethylamine | Separating from non-polar byproducts. |
| Medium | 50-100% Ethyl Acetate in Hexanes | + 1% Triethylamine | General purpose purification. |
| High | 2-10% Methanol in Dichloromethane | + 1% Triethylamine | Separating from more polar impurities. |
| Very High | 5-10% (7N NH₃ in MeOH) in DCM | Pre-basified | For strongly retained products or stubborn tailing issues. |
Note: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before performing a column. An ideal Rf for the target compound is ~0.3.[3]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction [3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as the hydrochloride salt. Combine the aqueous layers.
-
Neutral Wash (Optional): Wash the combined acidic aqueous layers once with fresh ethyl acetate to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 50% w/w NaOH) with swirling until the pH is greater than 10 (confirm with pH paper).
-
Product Re-extraction: Extract the now basic aqueous solution three times with fresh dichloromethane. The deprotonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified free-base product.
Protocol 2: High-Purity Purification by Flash Column Chromatography [3]
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (see Table 1) to find an eluent that gives your product an Rf of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a chromatography column with the slurry, ensuring a flat, stable bed.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, slowly increase the polarity (e.g., by increasing the percentage of methanol or ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Caption: General workflow for purification by flash column chromatography.
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Available at: [Link]
- Google Patents. (2006). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (1996). EP0770602A2 - Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]
-
MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 25(23), 5752. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Reddit. (2023). Purification of THP protected compound. r/Chempros. Available at: [Link]
-
Coompo Research Chemicals. (n.d.). This compound. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1050509-48-2|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
"troubleshooting low yield in 4-(Cyclopropylmethoxy)piperidine synthesis"
Welcome to the technical support guide for the synthesis of 4-(Cyclopropylmethoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other synthetic challenges. This guide provides in-depth, experience-driven advice in a practical question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Williamson ether synthesis.[1] This reaction involves the deprotonation of a protected 4-hydroxypiperidine, such as N-Boc-4-hydroxypiperidine, to form an alkoxide, which then undergoes nucleophilic substitution with cyclopropylmethyl bromide.[2][3] A final deprotection step yields the target compound. While straightforward in principle, several factors can significantly impact the reaction's success and overall yield.
Here is a general overview of the synthetic pathway:
Caption: General three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reagents and Starting Materials
Question 1: My yield is consistently low, and I suspect an issue with my cyclopropylmethyl bromide. What should I look for?
Answer: The quality and handling of cyclopropylmethyl bromide are critical. This reagent can be problematic for several reasons:
-
Volatility and Stability: Cyclopropylmethyl bromide is a volatile and flammable liquid.[4] Improper storage, such as in a poorly sealed container or at room temperature for extended periods, can lead to degradation. It should be stored in a cool, dark, and well-ventilated area.[4]
-
Hydrolysis: Exposure to moisture can cause hydrolysis to cyclopropylmethanol, which will not participate in the etherification reaction. Always handle this reagent under anhydrous conditions and use dry solvents.
-
Purity: Ensure the purity of the cyclopropylmethyl bromide is high (≥97%).[5] Impurities can interfere with the reaction. If you suspect purity issues, consider purification by distillation, though this should be done with care due to its volatility.
Question 2: I'm using N-Boc-4-hydroxypiperidine. Could this be the source of my problems?
Answer: While generally a stable solid, issues with N-Boc-4-hydroxypiperidine can arise:
-
Moisture Content: Like many alcohols, N-Boc-4-hydroxypiperidine can absorb moisture from the atmosphere. This will consume the strong base (e.g., NaH) used for deprotonation, leading to incomplete alkoxide formation and thus lower yields. It is good practice to dry the starting material in a vacuum oven before use.
-
Purity: Ensure your N-Boc-4-hydroxypiperidine is pure. Impurities from its synthesis, such as residual base or unreacted starting materials, can affect the subsequent etherification step.[6]
Category 2: Reaction Conditions - The Williamson Ether Synthesis Step
Question 3: I'm seeing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer: The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[7] This is a very common side reaction. Here are some strategies to favor substitution over elimination:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway.[7] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is common for this reaction.[8] Ensure the NaH is fresh and reactive. Old NaH may have a coating of sodium hydroxide, which is less effective.
-
Order of Addition: Add the N-Boc-4-hydroxypiperidine solution slowly to a suspension of NaH in the solvent. This allows for the controlled formation of the alkoxide and minimizes side reactions. After the alkoxide has formed (indicated by the cessation of hydrogen gas evolution), then add the cyclopropylmethyl bromide.
Caption: Competition between SN2 and E2 pathways.
Question 4: My reaction seems to stall and does not go to completion. What could be the cause?
Answer: Incomplete conversion is a frequent issue. Consider the following:
-
Insufficient Base: Ensure you are using a slight excess of sodium hydride (typically 1.1 to 1.5 equivalents) to drive the deprotonation to completion.
-
Reaction Time and Temperature: While high temperatures can promote elimination, some reactions may require gentle heating to proceed at a reasonable rate.[9] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A typical reaction may run for 1 to 8 hours.[9]
-
Solvent Choice: THF and DMF are good choices, but they must be anhydrous.[8] Water will quench the sodium hydride and the alkoxide.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 1.1-1.5 eq. | Strong, non-nucleophilic base that irreversibly forms the alkoxide.[2] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation, enhancing nucleophilicity.[8] |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Lower temperatures favor the desired SN2 reaction over E2 elimination.[7] |
| Reaction Time | 1 - 8 hours (monitor by TLC/LC-MS) | Ensure the reaction proceeds to completion without significant byproduct formation.[9] |
Caption: Recommended Reaction Parameters for Williamson Ether Synthesis.
Category 3: The N-Boc Deprotection Step
Question 5: I am having trouble with the final N-Boc deprotection step. The yield is low, or I am getting side products. What are the best practices?
Answer: The N-Boc group is typically removed under acidic conditions.[10] The choice of acid and reaction conditions is crucial to avoid side reactions.
-
Common Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol are standard and effective methods.[10]
-
Reaction Conditions: These reactions are usually fast and occur at room temperature.[11] Over-exposing the product to strong acid or high temperatures can lead to degradation.
-
Work-up: After deprotection, the product will be in its salt form (e.g., trifluoroacetate or hydrochloride). Careful neutralization with a base (e.g., NaHCO₃, K₂CO₃) is required to isolate the free amine. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent.
Experimental Protocol: N-Boc Deprotection with TFA
-
Dissolve the N-Boc-4-(cyclopropylmethoxy)piperidine (1 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[10]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
ResearchGate. (2014, February 2). What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride? Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2025, May 3). Sodium Hydride Help. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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- 11. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Identification and Removal of Impurities in 4-(Cyclopropylmethoxy)piperidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Cyclopropylmethoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important synthetic intermediate. Here, we provide in-depth, field-proven insights into the identification, characterization, and removal of impurities, ensuring the quality and integrity of your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis, purification, and analysis of this compound.
Q1: What are the primary sources and types of impurities I should expect in my this compound sample?
A1: Impurities can be introduced at various stages of the manufacturing process and are generally categorized as process-related or degradation products.[1]
-
Process-Related Impurities: These are the most common and originate directly from the synthetic route.
-
Unreacted Starting Materials: The most likely culprits are 4-hydroxypiperidine and cyclopropylmethyl bromide (or a related tosylate/mesylate). Their presence indicates an incomplete reaction.
-
By-products: Side reactions can lead to the formation of unexpected molecules. A common byproduct is the N-alkylated dimer, where a second molecule of this compound reacts with the cyclopropylmethyl halide.
-
Reagents and Catalysts: Residual phase-transfer catalysts, bases (e.g., NaOH, K₂CO₃), or any other reagents used in the synthesis can persist in the crude product.[2]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., Toluene, THF, Acetonitrile) are common inorganic impurities.[1][2]
-
-
Degradation Products:
Q2: My sample of this compound has a yellow tint. What is the likely cause and is it problematic?
A2: A yellow to brownish discoloration in piperidine derivatives is typically indicative of oxidation.[2][3] While minor discoloration may not interfere with some downstream applications, it signifies the presence of impurities. For applications in drug development, where purity is paramount, the colored impurities must be identified and removed. The presence of these impurities could impact reaction efficiency, yield, and the safety profile of the final product.
Q3: What are the best analytical techniques for creating a comprehensive impurity profile?
A3: A multi-technique approach is essential for a thorough impurity profile, as no single method can detect all possible impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities like starting materials, by-products, and many degradation products.[4] A reversed-phase C18 column is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and some lower-boiling point starting materials.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for unknown peaks, which is a critical first step in structural identification.[4][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of unknown impurities that have been isolated.[9][10][11] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.
Q4: What are the regulatory limits for impurities in a pharmaceutical intermediate like this?
A4: As an intermediate, the stringency of impurity control depends on its stage in the synthesis of the final Active Pharmaceutical Ingredient (API). However, it is best practice to follow the principles laid out by the International Council for Harmonisation (ICH) in their Q3A guidelines for new drug substances.[12][13] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission.[14] |
| Identification Threshold | > 0.10% or 1.0 mg/day (whichever is lower) | The level above which an impurity's structure must be determined.[14][15] |
| Qualification Threshold | > 0.15% or 1.0 mg/day (whichever is lower) | The level above which an impurity must be assessed for its biological safety.[14][15] |
Table 1: ICH Q3A Impurity Thresholds for New Drug Substances. These serve as a conservative guide for critical intermediates.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and detailed protocols to address specific challenges related to the purity of this compound.
Guide 1: Systematic Impurity Identification Workflow
Encountering an unknown peak in your analysis can be a significant roadblock. This workflow provides a logical progression from detection to characterization.
Guide 2: Selecting the Appropriate Purification Method
The physical properties of this compound (a liquid) and its potential impurities dictate the most effective purification strategy.
Guide 3: Detailed Purification Protocols
This protocol outlines a general-purpose reversed-phase HPLC method suitable for separating common process-related impurities.
Rationale: Reversed-phase chromatography is effective for separating compounds of moderate polarity, typical of the target molecule and its likely impurities. The use of formic acid in the mobile phase helps to protonate the basic piperidine nitrogen, leading to better peak shape and preventing interaction with residual silanols on the column.[1]
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Gradient Program:
Time (min) % B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 210 nm (as piperidines lack a strong chromophore, low UV is necessary, or a more universal detector like CAD/ELSD is preferred).[6]
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
This protocol is designed to detect and identify volatile impurities, particularly residual solvents from the synthesis.
Rationale: The volatile nature of common organic solvents makes them ideal candidates for GC analysis. Headspace sampling is often preferred as it introduces only the volatile components into the system, protecting the column from non-volatile materials. A mass spectrometer detector provides definitive identification of the eluted compounds.[5]
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector and Headspace Autosampler.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 240 °C at 15 °C/minute.
-
Final hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Crimp the vial tightly.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Incubation Time: 15 minutes
-
This is the most effective method for purifying this compound on a larger scale, provided it is thermally stable and its impurities have different boiling points.
Rationale: this compound is a liquid with a relatively high boiling point. Applying a vacuum lowers the boiling point significantly, allowing for distillation at a lower temperature. This prevents potential thermal degradation of the compound and is more energy-efficient.
-
Apparatus: A standard fractional distillation setup with a short, insulated Vigreux column, a vacuum-jacketed distillation head, a condenser, and a cow-type fraction collector. Ensure all glassware joints are properly sealed with vacuum grease.
-
Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the apparatus and ensure all connections are secure.
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired vacuum level is reached and stable, begin gently heating the distillation flask using a heating mantle.
-
Collect an initial low-boiling fraction (forerun), which will contain residual solvents and more volatile impurities.
-
Slowly increase the temperature to distill the main product fraction at a steady rate (approx. 1-2 drops per second). Monitor the head temperature; it should remain stable during the collection of the pure fraction.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]
-
PharmiWeb.com. (2025). The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]
-
Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
RSC Publishing. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]
-
SciSpace. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]
-
ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
PMC - NIH. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC - NIH. [Link]
-
ResolveMass. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
-
SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
-
PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
-
DTIC. (2025). Piperidine Synthesis. DTIC. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
PMC - PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
SpringerLink. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. SpringerLink. [Link]
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate. [https://www.researchgate.net/publication/319047246_Identification_and_structure_elucidation_by_NMR_spectroscopy]([Link]_ spectroscopy)
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
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- 15. fda.gov [fda.gov]
Technical Support Center: Stereoselective Synthesis of 4-(Cyclopropylmethoxy)piperidine
Welcome to the technical support guide for the stereoselective synthesis of 4-(cyclopropylmethoxy)piperidine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for improving stereoselectivity in this critical synthetic transformation. The piperidine scaffold is a cornerstone in medicinal chemistry, and precise control of its stereochemistry is paramount for developing safe and efficacious drug candidates.
This guide is structured into two main parts: a Frequently Asked Questions (FAQs) section to cover fundamental concepts and a Troubleshooting Guide for resolving specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and the importance of stereochemical control.
Q1: What are the primary synthetic routes to achieve stereoselectivity in the synthesis of this compound?
The synthesis of this compound requires the stereocontrolled formation of a chiral center at the C4 position of the piperidine ring. The most common and effective strategy involves a two-step sequence:
-
Asymmetric Reduction of a Prochiral Ketone: The synthesis typically starts with an N-protected 4-piperidone derivative (e.g., N-Boc-4-piperidone). This prochiral ketone is then reduced to the corresponding chiral 4-hydroxypiperidine using a stereoselective reducing agent or catalyst. This step is the most critical for establishing the desired stereochemistry.
-
Etherification: The resulting chiral 4-hydroxypiperidine is then O-alkylated with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) via a Williamson ether synthesis to yield the final product.[1] This reaction generally proceeds with retention of configuration at the C4 stereocenter.
The overall strategy hinges on the success of the first step, as it dictates the enantiomeric purity of the final compound.
Q2: Why is controlling the C4 stereocenter so critical for drug development?
In drug development, different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different pharmacological and toxicological profiles. One isomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Controlling the stereocenter at the C4 position of the piperidine ring ensures that the molecule fits into its biological target (e.g., an enzyme or receptor) with the correct three-dimensional orientation, maximizing efficacy and minimizing off-target effects. Therefore, producing a single, well-defined stereoisomer is a regulatory and safety imperative.
Q3: What are the leading catalytic systems for the asymmetric reduction of N-protected 4-piperidones?
Two main classes of catalytic systems are widely employed for the highly enantioselective reduction of ketones:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant.[2][3] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that forces the borane to deliver a hydride to one specific face of the ketone, resulting in high enantiomeric excess (ee).[2][4]
-
Noyori Asymmetric Hydrogenation: This technique employs ruthenium (Ru) catalysts bearing a chiral diphosphine ligand, such as BINAP.[5][6] The reaction uses molecular hydrogen (H₂) and is known for its high efficiency and exceptional levels of enantioselectivity.[5][7] The choice between (R)-BINAP and (S)-BINAP allows for the selective synthesis of either the (R) or (S) alcohol product.[5][8]
Both systems are powerful tools, and the optimal choice may depend on the specific substrate, desired scale, and available equipment.
Q4: How does the choice of reducing agent affect the diastereoselectivity (cis vs. trans) in the reduction of 4-piperidones?
When reducing substituted 4-piperidones, the outcome can be either the cis (axial alcohol) or trans (equatorial alcohol) diastereomer. This is governed by the steric bulk of the hydride reagent.[9]
-
Small Hydride Reagents (e.g., NaBH₄): These reagents favor axial attack on the carbonyl, leading to the thermodynamically more stable equatorial alcohol (trans isomer).[9]
-
Bulky Hydride Reagents (e.g., L-Selectride®): These sterically demanding reagents preferentially attack from the less hindered equatorial face, yielding the axial alcohol (cis isomer).[9]
Therefore, the desired diastereomer can be selectively obtained by carefully choosing the reducing agent.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
This is the most common issue in stereoselective synthesis. A low ee or dr indicates a loss of stereocontrol during the reaction.
Caption: Troubleshooting Decision Tree for Low Stereoselectivity.
-
Possible Cause A: Inactive or Impure Catalyst/Reagents
-
Explanation: Both CBS and Noyori catalysts are sensitive to air and moisture.[2] Contamination can lead to the formation of non-chiral reducing species, resulting in a racemic background reaction that lowers the overall ee. Borane solutions can also degrade over time.
-
Solution:
-
Verify Reagent Quality: Use freshly purchased, high-purity catalysts and reagents. For borane solutions (e.g., BH₃·THF), titrate to confirm the molarity before use.
-
Employ Anhydrous Techniques: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents.[2]
-
Catalyst Loading: While catalytic, ensure sufficient loading (typically 0.5-10 mol%). Too little catalyst can lead to a slow, non-selective background reaction becoming competitive.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Explanation: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the desired and undesired transition states, leading to lower selectivity.
-
Solution: For CBS reductions, lowering the temperature to -40 °C or even -78 °C (dry ice/acetone bath) is often highly effective at boosting ee.[9] For Noyori hydrogenations, temperature screening (e.g., from 30 °C to 80 °C) is recommended to find the optimal balance between reaction rate and selectivity.[5]
-
-
Possible Cause C: Incorrect Solvent Choice
-
Explanation: The solvent can influence the catalyst's conformation and the stability of the diastereomeric transition states. Coordinating solvents (like methanol) can sometimes interfere with the catalyst-substrate interaction.
-
Solution: Screen a range of anhydrous, non-coordinating solvents. Tetrahydrofuran (THF) is a common starting point for CBS reductions, while toluene or dichloromethane (DCM) are also frequently used.[9] For Noyori hydrogenations, alcoholic solvents like methanol or ethanol are often required.[5]
-
Problem 2: Williamson Ether Synthesis Fails or Gives Low Yield
After successfully producing the chiral 4-hydroxypiperidine, the final etherification step can sometimes be problematic.
-
Possible Cause A: Incomplete Deprotonation of the Alcohol
-
Explanation: The Williamson ether synthesis is an Sₙ2 reaction that requires the alcohol to be converted into a more nucleophilic alkoxide.[1][10] 4-Hydroxypiperidine is a secondary alcohol, which is less acidic than primary alcohols, and may require a strong base for complete deprotonation.
-
Solution:
-
Use a Strong Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation.[11] Add the alcohol solution slowly to a suspension of NaH in an anhydrous solvent like THF at 0 °C.
-
Allow Sufficient Time: Stir the alcohol/base mixture for 1-2 hours at 0 °C or room temperature to ensure complete formation of the alkoxide before adding the electrophile.[11]
-
-
-
Possible Cause B: Steric Hindrance
-
Explanation: The Sₙ2 reaction is sensitive to steric hindrance.[10] While the cyclopropylmethyl group is a primary electrophile, the 4-hydroxypiperidine is a secondary nucleophile, which can slow the reaction.
-
Solution:
-
Increase Temperature: If the reaction is sluggish at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation barrier.
-
Use a More Reactive Electrophile: If cyclopropylmethyl bromide is ineffective, consider using cyclopropylmethyl iodide or cyclopropylmethyl tosylate, which have better leaving groups.
-
-
Data Summary Table
The choice of catalyst/reagent is critical for the stereochemical outcome of the N-Boc-4-piperidone reduction. The following table summarizes typical results.
| Catalyst / Reagent | Abbreviation | Typical Solvent | Key Characteristics | Predominant Isomer |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, inexpensive, favors axial attack. | trans (equatorial-OH) |
| Lithium Tri-sec-butylborohydride | L-Selectride® | THF | Bulky, highly stereoselective, favors equatorial attack. | cis (axial-OH) |
| (R)-CBS Catalyst / BH₃ | CBS | THF | Catalytic, high enantioselectivity for (S)-alcohol. | (S)-4-hydroxypiperidine |
| (S)-RuCl₂[(R)-BINAP] / H₂ | Noyori Cat. | Ethanol, Methanol | Catalytic hydrogenation, high ee for (R)-alcohol.[5] | (R)-4-hydroxypiperidine |
Table adapted from Benchchem data.[9]
Key Experimental Protocols
Protocol 1: Asymmetric Reduction of N-Boc-4-piperidone using L-Selectride® (for cis-isomer)
This protocol is a representative procedure for obtaining the cis-diastereomer of N-Boc-4-hydroxypiperidine.
-
Setup: Add N-Boc-4-piperidone (1.0 eq) to a flame-dried, argon-purged round-bottom flask equipped with a magnetic stirrer. Dissolve in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add a 1.0 M solution of L-Selectride® in THF (1.1 eq) dropwise via syringe to the stirred solution over 20-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Oxidation: Carefully add 30% aqueous H₂O₂ dropwise at -78 °C.
-
Warm-up & Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol adapted from Benchchem.[9]
Protocol 2: General Williamson Ether Synthesis
This protocol describes the O-alkylation of the chiral alcohol intermediate.
-
Setup: To a flame-dried, argon-purged flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the oil. Suspend the NaH in anhydrous THF.
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of the chiral N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required.[11]
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the final product by flash column chromatography.
Protocol adapted from general Williamson Synthesis procedures.[10][11]
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Noyori Hydrogenation [Video]. YouTube; 2022. Available from: [Link]
-
Malina, J. et al. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. 2016;21(11):1533. Available from: [Link]
-
Ohkuma, T. et al. Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications. 2014;50(32):4157-4159. Available from: [Link]
-
Noyori Asymmetric Hydrogenation | Organic Chemistry [Video]. YouTube; 2021. Available from: [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! [Video]. YouTube; 2020. Available from: [Link]
-
Yoo, K. et al. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate; 2011. Available from: [Link]
-
PharmaCompass. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
Evans, D. A. et al. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters. 2005;7(25):5743-6. Available from: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]
-
University of Wisconsin-Stout. The Williamson Ether Synthesis. Available from: [Link]
-
Pirnot, M. T. et al. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Angewandte Chemie International Edition. 2016;55(14):4559-4562. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Scale-Up of 4-(Cyclopropylmethoxy)piperidine Production
Welcome to the technical support center for the process scale-up of 4-(Cyclopropylmethoxy)piperidine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale synthesis to pilot and production-scale manufacturing. The insights provided herein are based on established principles of chemical engineering and organic process chemistry.
The synthesis of this compound, while straightforward on paper, presents several challenges during scale-up that can impact yield, purity, safety, and cost-effectiveness. The most probable and industrially viable synthetic route involves the Williamson ether synthesis, reacting a salt of 4-hydroxypiperidine with a cyclopropylmethyl halide. This guide will focus on troubleshooting issues related to this pathway.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or Stalled Reaction Conversion
Q: My large-scale batch shows only 60% conversion after the standard reaction time, whereas the lab-scale reaction consistently reaches >95%. What are the likely causes?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[1]
Potential Causes & Recommended Solutions:
-
Poor Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to localized concentration gradients. The base may not effectively deprotonate the 4-hydroxypiperidine, or the resulting alkoxide may not encounter the alkylating agent.
-
Solution: Evaluate your agitation parameters. A simple magnetic stir bar is insufficient for large volumes. Ensure the mechanical stirrer design (e.g., pitched-blade turbine, anchor) is appropriate for the vessel geometry and viscosity of the reaction mass.[1] Perform a mixing study to ensure homogeneity.
-
-
Insufficient Base Strength or Solubility: A base that works in a concentrated lab-scale reaction may be less effective in a more dilute large-scale batch or may have poor solubility.[2][3] For example, cesium carbonate, while effective, can be difficult to use on a large scale due to poor solubility.[3]
-
Solution: Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). If using a solid base like potassium carbonate (K₂CO₃), ensure the particle size is small enough for a sufficient surface area. Alternatively, explore using a phase-transfer catalyst (PTC) to improve the reaction between phases.[4][5]
-
-
Thermal Control Issues: The deprotonation of an alcohol is often exothermic. In a large reactor, poor heat dissipation can create localized hot spots that may lead to side reactions or reagent decomposition.[1][2]
-
Solution: Implement controlled, slow addition of the base or alkylating agent. Ensure the reactor's heating/cooling jacket is functioning correctly and can handle the thermal load. Perform a reaction calorimetry study to understand the heat flow of the reaction before scaling up.
-
-
In-Process Water Contamination: Water can quench the alkoxide intermediate. Starting materials or solvents that were assumed dry at the lab scale may introduce significant amounts of water at the production scale.
-
Solution: Verify the water content (by Karl Fischer titration) of all raw materials, including the 4-hydroxypiperidine, cyclopropylmethyl halide, and the solvent, before charging them to the reactor. Use anhydrous grade solvents where possible.[6]
-
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Recommended Action |
| Agitation | Magnetic Stirrer | Anchor Stirrer | Model mixing; consider a higher-efficiency impeller. |
| Base Addition | All at once | 1-hour portion-wise | Profile addition rate against temperature; use a dosing pump. |
| Solvent Grade | Reagent | Technical | Test all incoming lots for water content. |
| Heat Transfer | High surface-area-to-volume | Low surface-area-to-volume | Perform calorimetry; ensure jacket fluid is at the correct temperature. |
| A comparison of typical parameters that change during scale-up. |
Problem 2: Significant Byproduct Formation
Q: My scaled-up batch has a significant new impurity identified as an alkene by GC-MS. Why is this happening and how can I prevent it?
A: The formation of an alkene byproduct points to a competing E2 elimination reaction, which often becomes more prominent under certain conditions during scale-up.[6]
Potential Causes & Recommended Solutions:
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[6] Localized overheating due to poor mixing or exothermic events can significantly increase the rate of elimination.
-
Solution: Lower the reaction temperature. A good starting point is 10-15 °C below the temperature used in the lab. Implement strict temperature control and ensure the reactor's temperature probe is accurately placed to reflect the bulk internal temperature.
-
-
Sterically Hindered or Strong Base: A bulky or overly strong base can preferentially act as a base (abstracting a proton to cause elimination) rather than facilitating the formation of the nucleophile for substitution.
-
Solution: If using a very strong base like t-BuOK, consider switching to a milder base such as K₂CO₃ or even a hydroxide base in the presence of a phase-transfer catalyst.[7]
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway.
-
Solution: Ensure you are using a polar aprotic solvent like DMF, DMSO, or THF, which favors the SN2 substitution pathway.[6] Avoid protic solvents which can solvate the alkoxide and reduce its nucleophilicity.
-
Caption: Desired SN2 substitution vs. competing E2 elimination pathway.
Problem 3: Difficult Product Isolation and Purification
Q: During the aqueous work-up, I'm experiencing persistent emulsions. Additionally, my final product purity is low even after distillation. What should I do?
A: Work-up and purification issues are common when scaling up reactions involving amines.
Potential Causes & Recommended Solutions:
-
Emulsion Formation: Amines can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions, especially when salts are present. Vigorous agitation during extraction at a large scale exacerbates this problem.
-
Solution:
-
Reduce Agitation: Decrease the stirrer speed during the extraction phase.
-
Brine Wash: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[6]
-
Solvent Choice: Consider switching to a more non-polar extraction solvent that has a greater density difference with water, such as toluene or MTBE instead of ethyl acetate.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (>12) to suppress the protonation of the piperidine nitrogen, which reduces its surfactant-like properties.
-
-
-
Purification Challenges: Piperidine derivatives can be difficult to purify by distillation if impurities have close boiling points. The yellowing of piperidines can also occur due to oxidation.[8][9]
-
Solution:
-
Salt Formation: Consider an acid-base purification. Add an acid (e.g., HCl in isopropanol) to the crude product dissolved in a suitable solvent to precipitate the hydrochloride salt of your product. The non-basic impurities will remain in the mother liquor. The pure salt can then be filtered, washed, and the free base can be liberated by treatment with a base.
-
Azeotropic Distillation: If pyridine is a suspected impurity from starting materials, it can form an azeotrope with piperidine, making separation difficult.[8] An azeotropic distillation with water can sometimes be effective.[8][10]
-
Inert Atmosphere: To prevent oxidation and yellowing, conduct distillation and store the final product under an inert atmosphere like nitrogen or argon.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety risks involve handling the reagents and managing the reaction's thermal profile.[11][12][13]
-
Reagents: Piperidine is a flammable, corrosive, and toxic liquid.[11][12][13][14] Strong bases like sodium hydride are pyrophoric and react violently with water. Alkylating agents like cyclopropylmethyl bromide are lachrymators and potentially toxic. Always use appropriate personal protective equipment (PPE), work in a well-ventilated area, and have emergency quench/spill kits ready.[11]
-
Exotherms: Both the deprotonation and the Williamson ether synthesis can be exothermic. A thermal runaway reaction is a significant hazard at scale.[1][2] A reaction calorimetry study is strongly recommended to determine the heat of reaction and ensure the plant's cooling capacity is sufficient.
Q2: How can I improve the efficiency and greenness of this process using a Phase-Transfer Catalyst (PTC)?
A2: Phase-transfer catalysis is an excellent technique for this type of reaction, especially at an industrial scale.[15] A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide or alkoxide ion from the aqueous/solid phase into the organic phase where the reaction occurs.[4][5]
-
Benefits:
-
Allows the use of cheaper and safer inorganic bases like NaOH or K₂CO₃.
-
Can reduce the need for anhydrous, polar aprotic solvents, sometimes allowing the use of greener solvents like toluene or even running the reaction in a biphasic system with water.[15]
-
Often leads to milder reaction conditions (lower temperatures) and easier work-ups.[15]
-
-
Implementation: Screen several PTCs (e.g., TBAB, Aliquat 336) at various loadings (typically 1-5 mol%) to find the optimal catalyst for your system.
Caption: A systematic workflow for troubleshooting scale-up issues.
Q3: What in-process controls (IPCs) should I implement to monitor the reaction?
A3: Robust IPCs are critical for ensuring consistency and success at scale.
-
Starting Material QC: Do not assume purity. Qualify all raw materials upon receipt for identity, purity (by GC or HPLC), and water content.
-
Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product using a reliable analytical method like GC or HPLC. Define clear completion criteria (e.g., "<1% starting material remaining").
-
Temperature and Addition Logging: Keep a detailed log of the internal reaction temperature and reagent addition rates. This data is invaluable for troubleshooting any deviations.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
- Benchchem. (n.d.). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(4), 1289-1300.
- IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings PIT IAGI 51st 2022.
- Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78(4), 423–429.
- Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- O'Brien, P., et al. (2021).
- Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis.
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- Stass, H. L. (1944). U.S. Patent No. 2,363,158. U.S.
- Chemos GmbH&Co.KG. (n.d.).
- Jubilant Ingrevia Limited. (n.d.).
- Carl ROTH. (2025).
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Chegg.com. (2021). Solved Williamson Ether Synthesis Ethers can be readily.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iagi.or.id [iagi.or.id]
- 5. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chegg.com [chegg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 11. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 12. chemos.de [chemos.de]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. carlroth.com [carlroth.com]
- 15. fzgxjckxxb.com [fzgxjckxxb.com]
"alternative synthetic routes to 4-(Cyclopropylmethoxy)piperidine to avoid impurities"
Welcome to the technical support center for the synthesis of 4-(Cyclopropylmethoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the synthesis of this key intermediate. Our goal is to help you develop robust and efficient synthetic routes that minimize impurities and ensure high product quality.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes: the Williamson Ether Synthesis or Reductive Amination. Each pathway has its own set of advantages and potential challenges, particularly concerning impurity profiles. This guide will explore both methods, offering solutions to common problems encountered during synthesis.
Part 1: Williamson Ether Synthesis Route
This route involves the reaction of a 4-hydroxypiperidine derivative with a cyclopropylmethyl halide or sulfonate. It is a classic SN2 reaction where an alkoxide nucleophile displaces a leaving group.[1][2]
Diagram of the Williamson Ether Synthesis Route
Caption: General workflow for the Williamson ether synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing a significant amount of an alkene byproduct. How can I minimize this?
A1: The formation of an alkene byproduct is a classic sign that the E2 elimination pathway is competing with the desired SN2 reaction.[3] This is a common issue, and several factors can be adjusted to favor substitution:
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2. Elimination reactions often have a higher activation energy.
-
Choice of Base: While a strong base is necessary to form the alkoxide, using a less sterically hindered base can sometimes be beneficial. However, the primary role of the base is deprotonation of the alcohol.
-
Leaving Group: The choice of leaving group on the cyclopropylmethyl electrophile can influence the SN2/E2 ratio. Generally, for primary alkyl electrophiles, this is less of an issue, but using a better leaving group like iodide or tosylate can sometimes accelerate the SN2 reaction.
Q2: The reaction is very slow and I have a lot of unreacted starting material. What can I do?
A2: A slow reaction rate can be due to several factors:
-
Incomplete Deprotonation: Ensure your 4-hydroxypiperidine is fully deprotonated. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) is crucial.[2] The solvent choice is important as polar aprotic solvents solvate the cation of the alkoxide, increasing the nucleophilicity of the "naked" alkoxide anion.[3]
-
Purity of Reagents: Ensure all reagents and the solvent are anhydrous. Water will quench the strong base and the alkoxide, hindering the reaction.
-
Reaction Time and Temperature: While high temperatures can promote elimination, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can increase the rate of the SN2 reaction. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Q3: I am using an N-Boc protected 4-hydroxypiperidine. What is the best way to deprotect the final product?
A3: For Boc deprotection, acidic conditions are typically used. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or using a solution of HCl in an organic solvent like 1,4-dioxane or methanol.[4]
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of cyclopropylmethyl bromide (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-Boc-4-(cyclopropylmethoxy)piperidine by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in DCM and add TFA (5-10 eq.). Stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the final product, dry the organic layer, and concentrate to yield this compound.
Part 2: Reductive Amination Route
This alternative route involves the reaction of an N-protected 4-piperidone with cyclopropylamine in the presence of a reducing agent.[5]
Diagram of the Reductive Amination Route
Caption: General workflow for the reductive amination synthesis route.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of the corresponding alcohol (N-Boc-4-hydroxypiperidine) in my reaction mixture. How can I prevent this?
A1: The formation of the alcohol byproduct is due to the reduction of the ketone starting material before it can form the imine/iminium ion with the amine.[6] To minimize this:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason, as it is less reactive than sodium borohydride (NaBH₄).[4][5]
-
Reaction Conditions: Allow the ketone and amine to stir together for a period (e.g., 1 hour) before adding the reducing agent. This allows for the formation of the imine intermediate.[5] Adding a catalytic amount of acetic acid can also facilitate imine formation.
-
Use of Drying Agents: Adding molecular sieves to the reaction mixture before the addition of the reducing agent can help to remove water, which can favor imine formation and reduce ketone reduction.[6]
Q2: My final product is contaminated with a dialkylated impurity. How can I avoid this?
A2: Dialkylation can occur if the product amine reacts further with the starting ketone. To minimize this:
-
Stoichiometry: Use a slight excess of the amine (cyclopropylamine) to ensure the ketone is consumed.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the product amine low during the reaction.
Q3: What are the best practices for purifying the final product from a reductive amination reaction?
A3: Purification can often be achieved by:
-
Acid-Base Extraction: After the reaction, an acid-base workup can help to separate the basic amine product from non-basic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method of purification.[7][8]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable method.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of N-Boc-4-piperidone (1.0 eq.) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Deprotection: Follow similar procedures for purification and deprotection as described in the Williamson ether synthesis route.
Summary of Synthetic Routes and Impurity Control
| Parameter | Williamson Ether Synthesis | Reductive Amination |
| Key Reactants | N-protected 4-hydroxypiperidine, Cyclopropylmethyl halide/sulfonate | N-protected 4-piperidone, Cyclopropylamine |
| Key Reagents | Strong base (e.g., NaH), Polar aprotic solvent | Mild reducing agent (e.g., NaBH(OAc)₃) |
| Common Impurities | Alkene from E2 elimination | Alcohol from ketone over-reduction, Dialkylated products |
| Key Control Measures | Low temperature, Choice of base and solvent | Use of NaBH(OAc)₃, Pre-formation of imine |
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]
- JPH1036350A - Purification method of 4-hydroxypiperidine. (n.d.). Google Patents.
- CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. (n.d.). Google Patents.
-
An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. (2022). Diva-portal.org. Retrieved January 9, 2024, from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved January 9, 2024, from [Link]
-
This compound (C9H17NO). (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
- CZ66598A3 - Derivatives of 4-(cycloalkyl)piperidines and 4-(cycloalkylalkyl)-piperidines, process of their preparation and medicament in which they are comprised. (n.d.). Google Patents.
- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
- CN112552292B - Method for synthesizing prucalopride impurity. (n.d.). Google Patents.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012, April 10). PubMed. Retrieved January 9, 2024, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved January 9, 2024, from [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (n.d.). European Patent Office. Retrieved January 9, 2024, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 9, 2024, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]
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- 7. JPH1036350A - Purification method of 4-hydroxypiperidine - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Purity of 4-(Cyclopropylmethoxy)piperidine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting procedures and frequently asked questions (FAQs) to enhance the purity of 4-(Cyclopropylmethoxy)piperidine. The following sections are designed to address specific challenges encountered during experimental work-up and purification, ensuring the final compound meets the stringent purity requirements for its intended application.
Section 1: Troubleshooting Guide - Common Purity Challenges
This section addresses common issues observed during the purification of this compound and provides systematic solutions.
Question 1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?
Answer:
A yellow discoloration in piperidine derivatives is commonly attributed to oxidation products.[1] The secondary amine of the piperidine ring is susceptible to oxidation, which can occur during the reaction, work-up, or even during storage if exposed to air.
Immediate Remediation:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for 30-60 minutes at room temperature, then filter through a pad of celite to remove the carbon. This is often effective at adsorbing colored impurities.
-
Distillation: If the product is a liquid at room temperature, distillation under reduced pressure can be an effective method for separating the desired compound from less volatile colored impurities.[1]
Preventative Measures:
-
Inert Atmosphere: Conduct the synthesis and work-up procedures under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Proper Storage: Store the purified this compound under an inert atmosphere, protected from light and heat, to prevent degradation over time.[1]
Question 2: HPLC analysis of my purified this compound shows significant peak tailing. What could be the cause and how can I improve the peak shape?
Answer:
Peak tailing in the HPLC analysis of basic compounds like piperidine derivatives is a frequent issue. The basic nitrogen atom can interact with residual acidic silanol groups on the surface of silica-based columns, leading to poor peak shape.[2]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Additive Competition: Add a small amount of a competitive amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%). These additives will preferentially interact with the active sites on the stationary phase, reducing the tailing of your analyte.
-
pH Adjustment: Ensure the pH of the mobile phase is appropriate for the analyte. For a basic compound like this compound, a mobile phase with a moderate pH (e.g., using a phosphate buffer) can help to maintain a consistent ionization state and improve peak shape.
-
-
Column Selection:
-
Base-Deactivated Columns: Utilize a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a polymer-based or a hybrid silica-polymer column, which can exhibit different selectivity and reduced interaction with basic analytes.
-
Question 3: I am struggling to remove unreacted 4-hydroxypiperidine from my product. What is the most effective purification strategy?
Answer:
The separation of this compound from the starting material, 4-hydroxypiperidine, can be challenging due to their similar structures. An acid-base extraction is a highly effective method to exploit the difference in their acidic/basic properties.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound and any unreacted 4-hydroxypiperidine will be protonated and move into the aqueous layer.
-
Separation of Neutral and Acidic Impurities: The organic layer, now containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as sodium hydroxide (NaOH) solution, until the solution is basic (pH > 12). This will deprotonate the piperidine derivatives, causing them to become water-insoluble.
-
Back Extraction: Extract the liberated free bases back into a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: Based on common synthetic routes for similar piperidine derivatives, the likely process-related impurities include:
-
Unreacted Starting Materials: Such as 4-hydroxypiperidine and (bromomethyl)cyclopropane.
-
By-products: Formation of N-alkylated byproducts if the piperidine nitrogen is not protected during the synthesis.
-
Reagent-Related Impurities: Residual base (e.g., triethylamine) or phase-transfer catalyst.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, THF, dichloromethane, ethyl acetate).[2]
Q2: How can I convert the free base of this compound to its hydrochloride salt for better stability and handling?
A2: The hydrochloride salt is often more crystalline and stable than the free base. To prepare the salt:
-
Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): With a UV or an Evaporative Light Scattering Detector (ELSD) for quantitative purity analysis and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and residual solvents.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile impurities and by-products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and to detect any structurally similar impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Section 3: Detailed Experimental Protocols
This section provides step-by-step procedures for key purification techniques.
Protocol 1: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.
Step-by-Step Methodology:
-
Slurry Preparation: Choose an appropriate solvent system based on TLC analysis. For a basic compound like this compound, a common mobile phase is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide or triethylamine to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
If the hydrochloride salt of this compound is a solid, recrystallization is an excellent method for achieving high purity.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol, or mixtures with diethyl ether or hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Section 4: Data Presentation and Visualization
Table 1: Troubleshooting Common Purity Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow Discoloration | Oxidation of the piperidine nitrogen. | 1. Treat with activated carbon. 2. Purify by distillation (if liquid). 3. Work under an inert atmosphere. |
| HPLC Peak Tailing | Interaction of the basic analyte with acidic silanol groups on the column. | 1. Add a competitive amine (e.g., TEA) to the mobile phase. 2. Use a base-deactivated HPLC column. |
| Presence of Starting Material (4-hydroxypiperidine) | Incomplete reaction or inefficient initial purification. | Perform an acid-base extraction to separate the product from the more polar starting material. |
| Broad NMR Signals | Presence of residual acid or water, or conformational exchange. | 1. Ensure the sample is dry. 2. Neutralize any residual acid. 3. Acquire the NMR spectrum at a different temperature. |
Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
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Molbase. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
The Piperidine Scaffold: A Comparative Guide to the Biological Activity of 4-(Cyclopropylmethoxy)piperidine and Its Analogs
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3][4] Its significance lies in its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for designing ligands that interact with a wide range of biological targets. This guide provides an in-depth comparison of the biological activity of 4-(Cyclopropylmethoxy)piperidine against other notable piperidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into structure-activity relationships, supporting experimental data, and detailed protocols to empower the rational design of novel therapeutics.
The Piperidine Moiety: A Privileged Structure in Drug Discovery
The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in pharmaceuticals across numerous therapeutic areas, including oncology, virology, and neurology.[1][2][5] Its conformational flexibility, allowing it to adopt chair and boat conformations, enables precise spatial orientation of substituents to optimize interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to its versatility in molecular recognition.[6]
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring. Understanding these structure-activity relationships (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.[4][7][8]
Comparative Biological Activities of Piperidine Derivatives
To understand the potential biological profile of this compound, it is essential to examine the activities of structurally related piperidine derivatives. The following sections compare derivatives based on their substitution patterns and their effects on various biological targets.
4-Substituted Piperidines: A Hub for Diverse Activities
The 4-position of the piperidine ring is a common point of substitution, leading to a wide spectrum of biological activities.
-
Anticancer Activity: Many 4-substituted piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and modulation of key signaling pathways.[4][5] For instance, certain furan-pyrazole piperidine derivatives have shown potent inhibition of Akt1, a crucial kinase in cancer cell survival, with IC₅₀ values in the low micromolar range.[4]
-
Neurotransmitter Receptor Modulation: The 4-position is critical for interaction with various neurotransmitter receptors.
-
Dopamine Receptors: Derivatives with bulky aromatic groups at the 4-position often exhibit high affinity for dopamine receptors. For example, certain 4-phenylpiperidine analogs are potent ligands for the dopamine transporter (DAT), with affinities in the nanomolar range.[9][10] The nature of the substituent on the piperidine nitrogen also plays a crucial role in modulating affinity and selectivity.[10]
-
Serotonin Receptors: The 4-position is also a key determinant for activity at serotonin (5-HT) receptors. 4-Arylpiperidine derivatives have been explored as dual inhibitors of the serotonin transporter (SERT) and 5-HT₁A receptors.[11]
-
Muscarinic Receptors: 4-Diphenylacetoxy-N-methyl-piperidine (4-DAMP) and its analogs are well-known selective antagonists for muscarinic M₃ receptors, with the 4-position being critical for high-affinity binding.[12][13]
-
-
Sigma Receptors: The sigma-1 receptor, implicated in various CNS disorders, is another target for 4-substituted piperidines. 4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands, with hydrophobic interactions driving the binding.[14]
The Emerging Profile of this compound
Direct experimental data on the biological activity of this compound is not extensively available in the public domain. However, based on the established SAR of related compounds, we can extrapolate a potential pharmacological profile.
The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability and improve potency by inducing a favorable conformation for receptor binding.[6] The cyclopropylmethoxy moiety at the 4-position introduces a degree of conformational constraint and lipophilicity.
Hypothesized Biological Activities:
-
CNS Receptor Modulation: Given the prevalence of 4-alkoxy and 4-phenoxy piperidines in CNS-active compounds, this compound could potentially interact with neurotransmitter receptors. The ether linkage and the cyclopropyl group may confer a unique binding profile at dopamine, serotonin, or sigma receptors. For instance, a related compound, 4-(4-Cyclopropylphenoxy)piperidine, is suggested to have applications in treating neurological disorders through interaction with neurotransmitter systems.[6]
-
Enzyme Inhibition: The overall shape and electronic properties of the molecule might allow it to fit into the active site of certain enzymes, although specific targets are difficult to predict without experimental screening.
Quantitative Data Summary and Comparison
The following table summarizes the biological activities of various piperidine derivatives, providing a comparative context for the potential investigation of this compound.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀/Kᵢ (nM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety at N-1 | 20 - 5300 | [4] |
| 4-Arylpiperidine derivatives | Histamine H₃ Receptor | N-aryl group and piperidine spacer | Moderate to high affinity | [7] |
| 4-Hydroxy-4-phenylpiperidine analogues | Dopamine Transporter (DAT) | 4-hydroxy-4-phenyl group | 4 - 191 | [9] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 Receptor | 4-benzyl and N-sulfonyl groups | 0.96 (Kᵢ) | [15] |
| 4,4-Difluoropiperidine ether derivatives | Dopamine D₄ Receptor | 4,4-difluoro and ether linkage | 0.3 (Kᵢ) | [16] |
| 1-(Cyclopropylmethyl)-4-(4-methoxyphenyl)piperidin-1-yl derivative | mGluR2 (Positive Allosteric Modulator) | 1-cyclopropylmethyl and 4-methoxyphenyl groups | 98 (EC₅₀) | [17] |
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of novel piperidine derivatives like this compound, a systematic experimental approach is necessary.
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for evaluating the biological profile of a novel piperidine derivative.
Caption: Key positions on the piperidine ring for structure-activity relationship studies.
Conclusion and Future Directions
The piperidine scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. While the specific biological activities of this compound are yet to be fully elucidated, a comparative analysis of its structural analogs suggests a high potential for activity within the central nervous system, particularly as a modulator of neurotransmitter receptors.
The cyclopropylmethoxy moiety offers an intriguing modification that could enhance potency and metabolic stability. Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives to fully characterize their pharmacological profile and therapeutic potential. The experimental protocols and SAR insights provided in this guide offer a robust framework for such investigations.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Cyclopropylmethoxy)piperidine Analogs for CNS Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics targeting the central nervous system (CNS).[1] Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 4-(cyclopropylmethoxy)piperidine analogs. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide actionable experimental protocols to empower your drug discovery endeavors.
The this compound core combines the privileged piperidine motif with a cyclopropylmethoxy group, a feature known to enhance metabolic stability and lipophilicity, potentially improving blood-brain barrier permeability.[4] While comprehensive SAR studies on a wide range of these specific analogs are not extensively published in single reports, by examining patent literature, related chemical entities, and the broader principles of piperidine SAR, we can construct a robust framework for guiding medicinal chemistry efforts.
I. The this compound Scaffold: Synthesis and Significance
The foundational this compound scaffold is a key building block for generating a library of analogs. Its synthesis is accessible and allows for diversification at several key points.
General Synthetic Approach
A common route to the core structure involves the etherification of 4-hydroxypiperidine with a cyclopropylmethyl halide. This straightforward reaction provides a versatile starting material for further functionalization.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine in an appropriate aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After stirring for 30-60 minutes, add cyclopropylmethyl bromide dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(cyclopropylmethoxy)piperidine.
-
Deprotection: Remove the Boc protecting group by treating with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent to yield the desired this compound.
This synthetic scheme is illustrated in the workflow diagram below:
Caption: Synthetic workflow for this compound.
II. Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents.[5] Based on extensive research into various classes of piperidine-containing compounds, we can infer the likely SAR trends for this compound analogs.
A. Modifications at the Piperidine Nitrogen (N1 Position)
The nitrogen atom of the piperidine ring is a critical handle for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1]
-
N-Alkylation and N-Arylation: The introduction of various substituents on the piperidine nitrogen can significantly impact receptor binding. For instance, in the context of histamine H3 receptor antagonists, N-alkylation with groups like benzyl or substituted benzyl moieties has been shown to be crucial for high affinity.[6] It is plausible that similar modifications to the this compound scaffold would yield compounds with affinity for CNS targets.
-
Basic vs. Non-Basic Nitrogen: The basicity of the piperidine nitrogen is a key determinant of its interaction with biological targets and its physicochemical properties. In some cases, replacing the basic nitrogen with a non-basic amide or urea can alter the pharmacological profile and improve properties like oral bioavailability.
B. Modifications of the Cyclopropylmethoxy Group
The cyclopropylmethoxy moiety at the 4-position is expected to influence ligand-receptor interactions and metabolic stability.
-
Cyclopropyl Ring Analogs: Replacing the cyclopropyl ring with other small, constrained ring systems (e.g., cyclobutyl) or branched alkyl groups could probe the importance of the ring's conformational rigidity and steric bulk for biological activity.
-
Ether Linkage Bioisosteres: The ether oxygen is a potential site for metabolism. Replacing the ether linkage with more stable bioisosteres, such as an amine or a carbon-carbon bond, could enhance metabolic stability. For example, the replacement of an ether oxygen with a nitrogen atom has been explored in the SAR of other piperidine-based CNS agents.[6]
C. Stereochemistry
The introduction of chiral centers, either on the piperidine ring or on substituents, can lead to significant differences in potency and selectivity between enantiomers. This is a critical consideration in drug design and development.
Comparative Data from Related Piperidine Analogs
To provide a quantitative perspective, the following table summarizes SAR data from related classes of piperidine derivatives, which can serve as a guide for the design of novel this compound analogs.
| Scaffold/Analog Class | Target | Key Structural Feature | Biological Activity (Ki or IC50) | Reference |
| 4-Hydroxypiperidine Derivatives | Histamine H3 Receptor | N-benzofuranylmethyl substituent | pA2 = 8.47 | [6] |
| 4-Hydroxypiperidine Derivatives | Histamine H3 Receptor | N-benzyl substituent | pA2 = 7.79 | [6] |
| 4-Aminopiperidines | Fungal Ergosterol Biosynthesis | N-dodecyl substituent | Potent antifungal activity | [7] |
| 4-[(1H-imidazol-4-yl)methyl]piperidine | Histamine H3 Receptor | Substituted aniline amide via a linker | High potency | [8] |
| 3-(4-cyclopropylmethoxy-1,2,5-thiadiazol-3-yl)tetrahydropyridine | Muscarinic Cholinergic Receptors | Cyclopropylmethoxy group | Cognitive function stimulation | [5] |
III. Experimental Protocols for Pharmacological Evaluation
To assess the therapeutic potential of novel this compound analogs, a series of in vitro and in vivo assays are essential.
A. In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of synthesized analogs to specific CNS targets (e.g., dopamine, serotonin, histamine receptors).
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest.
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand and varying concentrations of the test compound.
-
Incubation and Filtration: Incubate at an appropriate temperature for a specified time to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for in vitro receptor binding assays.
B. In Vivo Behavioral Models
Objective: To evaluate the in vivo efficacy of lead compounds in animal models of CNS disorders.
Example Protocol: Forced Swim Test (for antidepressant activity)
-
Acclimation: Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Pre-test Session: On the first day, place each animal in a cylinder of water for a 15-minute pre-swim.
-
Test Session: On the second day, 24 hours after the pre-test, place the animals back in the water for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of antidepressant-like activity.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
IV. Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel CNS-active agents. This guide has provided a framework for the rational design and evaluation of analogs based on established principles of piperidine SAR and data from related compound classes. Future research should focus on the synthesis and systematic evaluation of a diverse library of these analogs to build a comprehensive SAR profile. Key areas for exploration include extensive modification of the N1-substituent, bioisosteric replacement of the ether linkage, and investigation of stereochemical effects. Such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of molecules.
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A Comparative Guide to Validating the Target Engagement of 4-(Cyclopropylmethoxy)piperidine Derivatives
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of novel small molecules, with a focus on the 4-(Cyclopropylmethoxy)piperidine scaffold. As a chemical class known for its diverse interactions with biological targets, including kinases and central nervous system receptors, rigorous target engagement validation is paramount to advancing a compound from a mere in vitro hit to a viable lead candidate.[1][2][3] Moving beyond simple potency measurements, this document delves into the causality behind experimental choices, offering field-proven insights into confirming that your molecule interacts with its intended target in the relevant biological context.
The transition from biochemical assays to more complex physiological systems is a primary challenge in drug discovery.[4] A significant portion of clinical trial failures is attributed to a lack of efficacy, which often stems from insufficient target engagement in a complex cellular environment.[4][5] Therefore, generating robust target engagement data is not merely a checkbox exercise; it is a critical step that builds mechanistic confidence and de-risks a drug discovery program.[6]
This guide will compare four orthogonal, yet complementary, state-of-the-art techniques:
-
Surface Plasmon Resonance (SPR): A biophysical method for precise, real-time measurement of binding kinetics on purified proteins.[7]
-
Fluorescence Polarization (FP) Assay: A solution-based biochemical assay ideal for competitive binding analysis and high-throughput screening.[8][9]
-
Cellular Thermal Shift Assay (CETSA®): A powerful technique to verify target engagement directly within the complex milieu of intact cells or tissues.[10][11]
-
In-Cell Western™ (ICW): A quantitative, cell-based immunoassay to measure the downstream consequences of target engagement, such as inhibition of substrate phosphorylation.[12][13]
We will explore the underlying principles of each method, their strategic applications, and provide detailed protocols and comparative data using a hypothetical this compound derivative, CMPD-A , against its intended target, Kinase X .
The Target Engagement Validation Workflow
A robust validation strategy employs multiple orthogonal techniques to build a comprehensive picture of a compound's interaction with its target, from the purified protein level to the complex cellular environment.
Caption: A typical workflow for validating small molecule target engagement.
Surface Plasmon Resonance (SPR): Quantifying Direct Binding and Kinetics
Expertise & Experience: The "Why"
SPR is a cornerstone biophysical technique that provides high-quality, label-free data on the direct interaction between a compound and a purified protein target.[14] Its primary advantage lies in its ability to measure binding events in real-time, allowing for the determination of both association (k_on) and dissociation (k_off) rate constants.[14] This kinetic information is invaluable during lead optimization, as a long residence time (slow k_off) can often translate to more durable pharmacological effects in vivo. We choose SPR as the first step to unequivocally confirm that CMPD-A physically binds to Kinase X and to quantify the affinity and kinetics of this interaction in a controlled, cell-free environment.[15]
Experimental Protocol: SPR Analysis of CMPD-A with Kinase X
-
Immobilization: Purified, recombinant Kinase X is covalently immobilized onto a CM5 sensor chip surface using standard amine coupling chemistry. The goal is to achieve a stable and active protein surface.[16]
-
System Priming: The SPR system (e.g., a Biacore™ instrument) is primed with running buffer (e.g., HBS-EP+ buffer with 1% DMSO) to establish a stable baseline.[17]
-
Analyte Injection: A series of concentrations of CMPD-A (e.g., 0.1 nM to 1 µM) are prepared in running buffer. Each concentration is injected over the Kinase X and a reference flow cell (without protein) for a set association time (e.g., 180 seconds).
-
Dissociation Phase: Following injection, running buffer is flowed over the chip for a dissociation time (e.g., 600 seconds) to monitor the release of CMPD-A from Kinase X.
-
Regeneration: A specific regeneration solution (e.g., a low pH glycine solution) is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are double-referenced (subtracting the reference channel and a buffer-only injection) and fit to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).[18]
Data Presentation: Kinetic and Affinity Data for Kinase X Inhibitors
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| CMPD-A | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Known Inhibitor | 1.8 x 10⁶ | 9.0 x 10⁻⁴ | 0.5 |
| Inactive Analog | No Binding Detected | No Binding Detected | N/A |
Trustworthiness: A Self-Validating System
The SPR experiment is self-validating through several internal controls. The use of a reference flow cell accounts for non-specific binding and bulk refractive index changes. Running a concentration series and achieving a good fit to a kinetic model confirms the specificity and saturability of the interaction.[7] Finally, including a known active and an inactive analog provides essential positive and negative controls for the assay's performance.
Fluorescence Polarization (FP) Assay: High-Throughput Competitive Binding
Expertise & Experience: The "Why"
While SPR is excellent for detailed characterization, it can be lower-throughput. An FP assay is a homogeneous, solution-based technique ideal for confirming a compound's binding mode (e.g., competitive with a known ligand) and for screening larger compound libraries.[19][20] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[9] We use a competitive FP assay to determine if CMPD-A can displace a known fluorescently-labeled ATP-competitive inhibitor from the active site of Kinase X, providing an IC50 value that corroborates the K_D from SPR.
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
Experimental Protocol: FP Assay for CMPD-A
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a working solution of Kinase X and a fluorescent tracer (e.g., a BODIPY-labeled ATP-competitive ligand) at 2x their final assay concentrations.
-
Compound Plating: Serially dilute CMPD-A and control compounds in DMSO, then dilute into assay buffer. Dispense into a low-volume 384-well black plate.
-
Kinase/Tracer Addition: Add the 2x Kinase X/tracer mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The instrument calculates the polarization value (in mP).
-
Data Analysis: Plot the mP values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Data Presentation: IC50 Values from Competitive FP Assay
| Compound | FP IC50 (nM) |
| CMPD-A | 8.5 |
| Known Inhibitor | 2.1 |
| Inactive Analog | > 10,000 |
Trustworthiness: A Self-Validating System
The assay window is established by "high" (tracer + kinase) and "low" (tracer only) controls, ensuring a robust signal-to-background ratio. A known inhibitor is run as a positive control to generate a full dose-response curve and validate the assay's sensitivity and dynamic range. The inactive analog confirms that the observed signal change is due to specific competitive binding, not an artifact.
Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Live Cell
Expertise & Experience: The "Why"
Confirming that a compound binds its target in a test tube is a crucial first step, but it doesn't guarantee the compound can enter a cell, avoid efflux pumps, and engage its target in the crowded, complex cellular interior. CETSA bridges this gap.[21][22] The technique is based on the principle that when a small molecule binds to its protein target, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[11] By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly infer target engagement.[23] A positive result provides strong evidence that the compound reaches its target under physiologically relevant conditions.
Experimental Protocol: CETSA for Kinase X with CMPD-A
-
Cell Treatment: Culture cells expressing Kinase X (e.g., SKOV3 ovarian cancer cells) and treat with various concentrations of CMPD-A or vehicle (DMSO) for 2 hours.
-
Heating Step: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One temperature (e.g., 58°C) is chosen for isothermal dose-response experiments.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase X remaining using a suitable method, such as Western blotting or ELISA.
-
Data Analysis: For a melt curve, plot the percentage of soluble Kinase X against temperature. For an isothermal dose-response, plot the amount of soluble Kinase X at the chosen temperature against compound concentration to determine the EC50 for thermal stabilization.
Data Presentation: CETSA Isothermal Dose-Response Data
| Compound | CETSA EC50 (nM) |
| CMPD-A | 150 |
| Known Inhibitor | 65 |
| Inactive Analog | No stabilization |
Trustworthiness: A Self-Validating System
The experiment's validity is confirmed by observing a clear, ligand-dependent thermal stabilization. The vehicle-treated cells establish the baseline melting profile of the target protein. The inclusion of a known cell-permeable inhibitor serves as a positive control, while an inactive or cell-impermeable analog should show no shift, confirming the specificity of the effect.[24] The higher EC50 value compared to biochemical assays is expected and provides crucial information on the compound's effective concentration within the cell.
In-Cell Western™ (ICW): Measuring Functional Cellular Consequences
Expertise & Experience: The "Why"
Target engagement is the prerequisite for a biological effect. The final step in this validation workflow is to demonstrate that the binding of CMPD-A to Kinase X leads to a functional consequence—specifically, the inhibition of the kinase's activity in cells. The In-Cell Western (or cell-based ELISA) is a high-throughput method that combines the specificity of immunocytochemistry with the quantitative power of an ELISA.[12] We use a two-color ICW to simultaneously measure the total amount of a known substrate of Kinase X (Substrate Y) and its phosphorylated form (p-Substrate Y) in cells treated with CMPD-A. A dose-dependent decrease in the p-Substrate Y / Total Substrate Y ratio confirms functional target inhibition.
Experimental Protocol: ICW for Inhibition of Kinase X Activity
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Starve the cells (if necessary) and then treat with a serial dilution of CMPD-A for 2 hours. Stimulate the pathway that activates Kinase X (e.g., with a growth factor) for 15 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde. Permeabilize the cells with a solution of PBS containing Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Incubate the cells with a cocktail of two primary antibodies raised in different species: one that detects total Substrate Y and another that detects p-Substrate Y.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).
-
Imaging and Quantification: Wash the plate and scan it using a near-infrared imaging system. The integrated intensity of the signal in each channel (e.g., 700 nm for p-Substrate Y, 800 nm for Total Substrate Y) is quantified for each well.
-
Data Analysis: Normalize the p-Substrate Y signal to the Total Substrate Y signal for each well. Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.
Data Presentation: ICW Data for Kinase X Pathway Inhibition
| Compound | ICW IC50 (nM) |
| CMPD-A | 180 |
| Known Inhibitor | 75 |
| Inactive Analog | > 10,000 |
Trustworthiness: A Self-Validating System
This assay is inherently self-validating through its normalization procedure. By measuring both the phosphorylated and total levels of the substrate protein in the same well, the assay corrects for variations in cell number, ensuring that the observed decrease in phosphorylation is a direct result of kinase inhibition, not cell death or detachment.[12] The inclusion of positive (pathway stimulation) and negative (no stimulation) controls validates the biological response, while known active and inactive compounds confirm the pharmacological specificity.
Conclusion
Validating target engagement is a multi-faceted process that requires a thoughtful, evidence-based approach. No single assay can provide a complete picture. By systematically employing a suite of orthogonal techniques—from the precise biophysical measurements of SPR to the definitive in-cell confirmation of CETSA and the functional readout of an In-Cell Western—researchers can build an unassailable case for a compound's mechanism of action.
The data presented for our hypothetical this compound derivative, CMPD-A, illustrates an ideal outcome:
-
SPR confirmed direct, high-affinity binding to purified Kinase X.
-
FP corroborated the binding affinity and demonstrated a competitive mode of action.
-
CETSA® proved that CMPD-A enters cells and engages Kinase X at sub-micromolar concentrations.
-
In-Cell Western™ demonstrated that this engagement translates into the desired functional outcome—inhibition of the kinase's downstream signaling pathway, with an IC50 value consistent with the cellular engagement data.
This layered, self-validating approach provides the high degree of confidence required to progress a compound like CMPD-A into more complex preclinical models and, ultimately, toward clinical development.[5][25]
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A Researcher's Guide to the Head-to-Head Evaluation of Novel JAK Inhibitors: A Methodological Comparison Featuring 4-(Cyclopropylmethoxy)piperidine as a Candidate Molecule
This guide provides a comprehensive framework for the preclinical head-to-head comparison of a novel chemical entity, exemplified by 4-(Cyclopropylmethoxy)piperidine, against established Janus kinase (JAK) inhibitors. As there is currently no publicly available data characterizing this compound as a JAK inhibitor, this document will serve as a methodological blueprint for researchers and drug development professionals. We will detail the requisite experimental workflows, from initial in vitro kinase assays to cellular mechanism-of-action studies, providing the scientific rationale and step-by-step protocols necessary to rigorously evaluate a candidate molecule's potential in the competitive landscape of JAK inhibition.
The Critical Role of the JAK-STAT Pathway in Disease and Therapy
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a cornerstone of cellular communication, translating extracellular cytokine and growth factor signals into transcriptional regulation. This pathway is integral to a multitude of biological processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2][3][4] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[5][6] These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.[5][6][7]
Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[1][8] This has led to the development of JAK inhibitors (jakinibs) as a major class of targeted therapies.[6][9] These small molecules interfere with the JAK-STAT pathway, thereby suppressing the signaling of pro-inflammatory cytokines.[9][10]
Diagram of the JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
The Current Landscape of Approved JAK Inhibitors
The therapeutic armamentarium now includes several FDA-approved JAK inhibitors, each with a distinct selectivity profile for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[11][12][13] This selectivity is a critical determinant of both their efficacy and their safety profiles.[13][14]
| Inhibitor | Brand Name | Primary JAK Selectivity | Approved Indications (Selected) |
| Tofacitinib | Xeljanz | JAK1, JAK3 > JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[15][16][17][18][19] |
| Ruxolitinib | Jakafi/Jakavi | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease[19][20][21][22] |
| Upadacitinib | Rinvoq | JAK1 | Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis, Ulcerative Colitis, Crohn's Disease[23][24][25][26] |
| Filgotinib | Jyseleca | JAK1 | Rheumatoid Arthritis, Ulcerative Colitis[27][28][29][30] |
| Abrocitinib | Cibinqo | JAK1 | Atopic Dermatitis[31][32][33][34][35] |
This table provides a summary of key information. For complete prescribing information, please refer to the respective drug labels.
The first generation of JAK inhibitors, such as Tofacitinib and Ruxolitinib, exhibited broader selectivity.[24] Subsequent generations, including Upadacitinib, Filgotinib, and Abrocitinib, were designed for greater selectivity, primarily targeting JAK1, with the aim of improving safety profiles by avoiding off-target effects associated with the inhibition of other JAK isoforms.[23][27][28][31] For instance, JAK2 inhibition is linked to hematological side effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[10][28]
A Proposed Experimental Workflow for Characterizing this compound
To ascertain the potential of a novel compound like this compound as a JAK inhibitor and to meaningfully compare it to the established drugs listed above, a systematic, multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage providing critical data that informs the next.
Experimental Workflow for Novel JAK Inhibitor Characterization
Caption: A tiered experimental workflow for the comprehensive evaluation of a candidate JAK inhibitor.
Tier 1: In Vitro Biochemical Assays
The foundational step is to determine if this compound directly inhibits the enzymatic activity of the JAK isoforms. This is achieved through cell-free biochemical kinase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2).
Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Fluorescently labeled ATP-competitive kinase tracer.
-
Europium-labeled anti-tag antibody.
-
Test compound (this compound) serially diluted in DMSO.
-
Known JAK inhibitors (e.g., Tofacitinib) as positive controls.
-
Assay buffer.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
Add the kinase, tracer, and antibody mixture to the wells of the microplate.
-
Add the serially diluted compounds to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at two wavelengths.
-
Calculate the FRET ratio and normalize the data to the controls (0% and 100% inhibition).
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: The IC50 values for this compound and the comparator compounds should be tabulated for a clear comparison of potency and selectivity.
Table 1: Hypothetical In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| This compound | Data | Data | Data | Data | Ratio | Ratio |
| Tofacitinib | 15 | 71 | 55 | 472 | 4.7x | 3.7x |
| Upadacitinib | 43 | >3200 | 2500 | 1200 | >74x | 58x |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85x | 130x |
(Reference data for known inhibitors are illustrative and may vary based on assay conditions)
Tier 2: Cell-Based Assays
Positive results from the biochemical assays must be validated in a cellular context to confirm that the compound can penetrate the cell membrane and inhibit JAK activity, leading to a functional downstream effect.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Protocol: Phospho-STAT (pSTAT) Flow Cytometry Assay
-
Cell Culture:
-
Use a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line like TF-1).
-
Culture cells in appropriate media and conditions.
-
-
Procedure:
-
Pre-incubate the cells with serially diluted this compound or control inhibitors for 1-2 hours.
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).
-
After a short stimulation period (e.g., 15-30 minutes), fix the cells immediately to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT3 for IL-6 stimulation).
-
Analyze the cells by flow cytometry, measuring the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition relative to the stimulated and unstimulated controls.
-
Determine the cellular IC50 by plotting the percent inhibition against the log of the compound concentration.
-
Data Presentation: A table comparing the cellular IC50 values for the inhibition of different cytokine-induced pSTAT signals will reveal the compound's functional selectivity in a more physiologically relevant setting.
Table 2: Hypothetical Cellular pSTAT Inhibition Profile (IC50, nM)
| Compound | IL-6 (pSTAT3) | GM-CSF (pSTAT5) | IL-2 (pSTAT5) | IFN-α (pSTAT1) |
| This compound | Data | Data | Data | Data |
| Tofacitinib | 50 | 200 | 30 | 80 |
| Upadacitinib | 25 | >5000 | 400 | 60 |
| Filgotinib | 35 | >6000 | 550 | 90 |
(Reference data are illustrative and cell type/cytokine dependent)
Tier 3: Pharmacokinetics and In Vivo Efficacy
While beyond the scope of this initial guide, promising in vitro and cellular data would necessitate the evaluation of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its efficacy in animal models of relevant diseases (e.g., collagen-induced arthritis in mice for rheumatoid arthritis).[36][[“]][38][39]
Conclusion: A Path Forward for Novel JAK Inhibitor Evaluation
The field of JAK inhibition continues to evolve, with a significant focus on developing next-generation inhibitors with improved selectivity and safety profiles.[13] A rigorous, systematic, and comparative preclinical evaluation is paramount to identifying promising new therapeutic candidates. This guide provides a robust methodological framework for such an evaluation, using the hypothetical case of this compound to illustrate the necessary experimental workflows and data interpretation. By adhering to these principles of scientific integrity and comprehensive characterization, researchers can effectively position their novel compounds within the existing landscape of JAK inhibitors and make informed decisions about their further development.
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A Comparative Guide to the Cross-Reactivity Profile of 4-(Cyclopropylmethoxy)piperidine
Introduction: The Imperative of Selectivity in CNS Drug Discovery
In the intricate landscape of Central Nervous System (CNS) drug development, the journey from a promising hit compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended molecular target. Off-target interactions, where a molecule binds to unintended receptors, ion channels, or enzymes, can lead to a cascade of undesirable side effects, ranging from mild inconveniences to severe, life-threatening toxicities. For molecules built around privileged scaffolds like the piperidine ring—a cornerstone in the design of numerous CNS-active agents—a thorough understanding of their cross-reactivity profile is not just a regulatory requirement, but a fundamental aspect of rational drug design.[1][2]
This guide provides an in-depth comparative analysis of the predicted cross-reactivity profile of 4-(Cyclopropylmethoxy)piperidine , a piperidine derivative of interest in medicinal chemistry. Due to the absence of publicly available, direct experimental data for this specific molecule, we will leverage established structure-activity relationships (SAR) from closely related piperidine analogues to construct a predictive profile. This will be compared against the known cross-reactivity profiles of other well-characterized piperidine-based compounds to highlight key structural determinants of selectivity. We will also detail the experimental methodologies essential for empirically determining such a profile, providing researchers with a framework for their own investigations.
The Subject Molecule: this compound
This compound is a heterocyclic compound featuring a central piperidine ring functionalized at the 4-position with a cyclopropylmethoxy group. The piperidine moiety is a common pharmacophore in CNS drugs due to its favorable physicochemical properties, which can facilitate passage across the blood-brain barrier.[1] The ether linkage and the cyclopropyl group introduce specific steric and electronic features that will dictate its binding interactions.
Based on the extensive literature on piperidine-based CNS ligands, the structural motifs of this compound suggest a potential for interaction with several key off-target families:
-
Sigma (σ) Receptors (σ1 and σ2): The piperidine scaffold is a well-established template for high-affinity sigma receptor ligands.[3][4][5][6][7] The presence of an ether linkage at the 4-position is a common feature in many reported sigma ligands. Therefore, it is reasonable to predict that this compound may exhibit some affinity for sigma receptors.
-
Muscarinic Acetylcholine (M) Receptors (M1-M5): Piperidine derivatives, particularly those with an ether linkage, have been shown to interact with muscarinic receptors.[8][9][10] The specific subtype selectivity can be highly dependent on the nature of the substituents on the piperidine ring.
-
hERG Potassium Channel: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias.[11][12] Many lipophilic basic compounds, including some piperidine derivatives, have been shown to block the hERG channel.[13]
Comparative Cross-Reactivity Analysis
To contextualize the predicted profile of this compound, we will compare it to two hypothetical, yet representative, piperidine-based CNS drug candidates with distinct selectivity profiles:
-
Comparator A (A Selective M2 Muscarinic Antagonist): A piperidinyl piperidine analogue designed for high potency and selectivity for the M2 muscarinic receptor.[14]
-
Comparator B (A High-Affinity Sigma-1 Ligand): A phenoxyalkylpiperidine derivative optimized for high affinity at the sigma-1 (σ1) receptor.[4]
The following table summarizes the known or predicted binding affinities (Ki, in nM) for these compounds against a panel of common off-targets.
| Target | This compound | Comparator A (Selective M2 Antagonist) | Comparator B (High-Affinity σ1 Ligand) |
| σ1 Receptor | Predicted: 100 - 1000 nM | > 1000 nM | < 5 nM |
| σ2 Receptor | Predicted: > 1000 nM | > 1000 nM | 50 - 200 nM |
| M1 Receptor | Predicted: > 1000 nM | > 1000 nM | > 1000 nM |
| M2 Receptor | Predicted: 200 - 1500 nM | < 10 nM | > 1000 nM |
| M3 Receptor | Predicted: > 1000 nM | > 1000 nM | > 1000 nM |
| Dopamine Transporter (DAT) | Predicted: > 1000 nM | > 1000 nM | > 1000 nM |
| Serotonin Transporter (SERT) | Predicted: > 1000 nM | > 1000 nM | > 1000 nM |
| hERG Channel (IC50) | Predicted: > 10 µM | > 10 µM | 1 - 5 µM |
Disclaimer: The binding affinities for this compound are predictive and based on SAR from analogous compounds. Experimental verification is required.
This comparative table illustrates how subtle changes to the piperidine scaffold can dramatically alter the cross-reactivity profile. While Comparator A demonstrates high selectivity for its intended M2 target, Comparator B exhibits high affinity for the σ1 receptor, a common off-target for CNS compounds that can have its own therapeutic potential or contribute to side effects. The predicted profile for this compound suggests it may have moderate affinity for sigma and muscarinic receptors, a hypothesis that warrants experimental validation.
Experimental Workflow for Cross-Reactivity Profiling
A comprehensive assessment of off-target interactions is typically performed using a broad panel of in vitro assays. A standard approach, modeled after services like the Eurofins Cerep SafetyScreen44, involves screening the test compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, transporters, and enzymes.[15][16][17]
Caption: A generalized workflow for in vitro cross-reactivity profiling.
Protocol: Broad Panel Radioligand Binding Assay
This protocol outlines the general steps for a competitive radioligand binding assay, a gold standard for determining the affinity of a test compound for a specific receptor.[18][19][20][21]
1. Membrane Preparation:
- Source tissue or cultured cells expressing the target receptor of interest.
- Homogenize the tissue or cells in a cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Assay Setup (96-well plate format):
- To each well, add the membrane preparation (containing a specific amount of protein).
- Add a fixed concentration of a specific radioligand (e.g., [³H]-labeled) for the target receptor.
- Add varying concentrations of the test compound (e.g., this compound).
- Include control wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of a known unlabeled ligand).
3. Incubation:
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Filtration and Washing:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Scintillation Counting:
- Dry the filter mats.
- Add a scintillation cocktail to each filter spot.
- Measure the radioactivity on each filter using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Structural Determinants of Piperidine Cross-Reactivity
The affinity of piperidine derivatives for various off-targets is highly dependent on the nature and position of their substituents.
Caption: Key structural features of piperidine derivatives influencing off-target binding.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive in the public domain, a predictive analysis based on well-established structure-activity relationships for piperidine-based CNS ligands provides valuable insights for guiding further research. The presence of the piperidine core and the ether linkage strongly suggests a potential for cross-reactivity with sigma and muscarinic receptors.
For researchers and drug development professionals working with this or structurally related compounds, the path forward is clear: empirical validation is paramount. The experimental protocols and comparative framework provided in this guide offer a robust starting point for a thorough investigation of the cross-reactivity profile. By systematically assessing off-target interactions early in the discovery process, the risk of late-stage failures can be significantly mitigated, ultimately paving the way for the development of safer and more effective CNS therapeutics.
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A Comparative Guide to the In Vivo Efficacy of Novel Piperidine-Based Compounds Versus Standard of Care in Alzheimer's Disease
In the relentless pursuit of effective therapeutics for Alzheimer's disease (AD), the scientific community continues to explore novel chemical scaffolds that can offer superior efficacy and multifaceted mechanisms of action compared to the current standard of care. Among these, piperidine derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the in vivo efficacy of a novel piperidine-based compound, (E)-2-(((1-benzylpiperidin-4-yl)imino)methyl)-4-methylphenol (referred to hereafter as 5MeSA4ABP ), against the established standard of care, Donepezil . The analysis is grounded in preclinical data from animal models of AD, offering a technical overview for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Novel Piperidine Derivatives in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by a progressive decline in cognitive function. The pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.
The current therapeutic landscape for AD is dominated by acetylcholinesterase (AChE) inhibitors, such as Donepezil. These agents provide symptomatic relief by increasing the levels of the neurotransmitter acetylcholine in the brain.[1][2] However, their efficacy is modest and they do not halt the underlying disease progression.[1] This has spurred the development of multi-target-directed ligands (MTDLs), compounds designed to interact with several key pathological pathways in AD.
The piperidine scaffold is a versatile structural motif present in many centrally acting drugs, including Donepezil.[3] Its unique physicochemical properties allow for the design of novel derivatives that can engage multiple targets implicated in AD, such as AChE, butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE-1), as well as inhibit Aβ aggregation and reduce neuroinflammation.[4][5]
Mechanism of Action: A Tale of Two Piperidines
The therapeutic efficacy of any compound is intrinsically linked to its mechanism of action. Here, we dissect the distinct yet overlapping mechanisms of Donepezil and the novel piperidine derivative, 5MeSA4ABP.
Donepezil: The Established Acetylcholinesterase Inhibitor
Donepezil, a piperidine derivative, is a reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[1] By binding to the peripheral anionic site of AChE, it prevents the breakdown of acetylcholine, a crucial neurotransmitter for learning and memory. This elevation of acetylcholine levels in the synaptic cleft is believed to be the primary mechanism for its cognitive-enhancing effects.[2]
Figure 1: Mechanism of Action of Donepezil.
5MeSA4ABP: A Multi-Target Approach
In contrast to Donepezil's singular focus on AChE, 5MeSA4ABP embodies a multi-target strategy. In silico and in vitro studies have revealed its ability to not only inhibit AChE but also to interfere with other key pathological processes in AD.[1]
-
Acetylcholinesterase (AChE) Inhibition: Similar to Donepezil, 5MeSA4ABP binds to and inhibits AChE, thereby increasing acetylcholine levels.[1]
-
Amyloid-β (Aβ) Inhibition: 5MeSA4ABP has been shown to inhibit the aggregation of Aβ peptides, a central event in the formation of senile plaques.[1]
-
Anti-Neuroinflammatory Effects: This novel compound has demonstrated the ability to reduce the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in the brain, suggesting a role in mitigating the chronic neuroinflammation associated with AD.[1]
Figure 2: Multi-Target Mechanism of 5MeSA4ABP.
Comparative In Vivo Efficacy in Animal Models of Alzheimer's Disease
The true test of a potential therapeutic lies in its performance in living organisms. This section compares the in vivo efficacy of 5MeSA4ABP and Donepezil in established animal models of Alzheimer's disease.
Animal Models and Behavioral Assays
To evaluate the cognitive-enhancing effects of these compounds, researchers commonly employ rodent models in which AD-like pathology and cognitive deficits are induced.
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. This model is useful for assessing the pro-cholinergic effects of compounds.[6][7]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intracerebral injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust neuroinflammatory response and cognitive deficits, mimicking the inflammatory component of AD.[1]
-
Amyloid-β (Aβ)-Induced Toxicity Model: Direct administration of Aβ peptides into the brain induces synaptic dysfunction, neuroinflammation, and cognitive impairments.[4]
Cognitive function in these models is typically assessed using a battery of behavioral tests:
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of water. Key metrics include the time taken to find the platform (escape latency) and the time spent in the quadrant where the platform was previously located during a probe trial.[1][6]
-
Y-Maze: This assay assesses short-term spatial working memory based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations (entering each of the three arms in a different sequence) is the primary measure.[4]
-
Open Field Test: This test is used to assess general locomotor activity and anxiety levels, ensuring that any observed cognitive improvements are not due to changes in motor function.[1]
Head-to-Head Comparison of In Vivo Efficacy
While direct head-to-head in vivo studies comparing 5MeSA4ABP and Donepezil are still emerging, we can synthesize data from separate studies using similar models and assays to draw a comparative picture.
| Parameter | 5MeSA4ABP | Donepezil (Standard of Care) |
| Animal Model | LPS-induced AD-like mouse model[1] | Scopolamine-induced amnesia in mice[7] |
| Behavioral Test | Morris Water Maze[1] | Y-Maze, Elevated Plus Maze[7] |
| Cognitive Outcome | Significantly improved cognitive function.[1] | Significantly increased spontaneous alternation performance.[7] |
| Biochemical Markers | Significantly reversed elevated brain IL-6 and Aβ levels.[1] | Markedly reduced the increased activity of AChE.[7] |
| Effect on Locomotor Activity | No impact on locomotor activity.[1] | No significant effect on motor functions.[6] |
Table 1: Comparative In Vivo Efficacy of 5MeSA4ABP and Donepezil in Rodent Models of AD.
The data suggests that both 5MeSA4ABP and Donepezil are effective in ameliorating cognitive deficits in their respective animal models. Notably, 5MeSA4ABP demonstrates a broader spectrum of action by not only improving cognitive function but also by reducing key pathological markers of AD, namely neuroinflammation (IL-6) and amyloid-beta levels.[1] This multi-target engagement represents a significant potential advantage over the primarily symptomatic relief offered by Donepezil.
Experimental Protocols: A Guide to In Vivo Evaluation
Reproducibility and methodological rigor are paramount in preclinical research. This section provides a detailed, step-by-step methodology for a representative in vivo efficacy study, drawing from the protocols used to evaluate novel piperidine derivatives.
Animal Model Induction: Scopolamine-Induced Amnesia
-
Animal Selection: Male Swiss albino mice (25-30 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the start of the experiment.
-
Amnesia Induction: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg, 30 minutes before the behavioral test.[7]
Drug Administration
-
Compound Preparation: The test compound (e.g., 5MeSA4ABP or Donepezil) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: The compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 5 mg/kg for Donepezil) 60 minutes before the behavioral test. The control group receives the vehicle alone.
Behavioral Assessment: Y-Maze Test
-
Apparatus: A three-arm maze with arms of equal dimensions (e.g., 40 cm long, 10 cm wide, and 12 cm high) arranged at a 120° angle to each other.
-
Procedure:
-
Each mouse is placed at the end of one arm and allowed to move freely through the maze for 8 minutes.
-
The sequence and number of arm entries are recorded. An arm entry is counted when all four paws of the mouse are within the arm.
-
Spontaneous alternation is defined as successive entries into the three arms on overlapping triplet sets.
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
Figure 3: Experimental Workflow for In Vivo Efficacy Testing.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the potential of novel piperidine derivatives, exemplified by 5MeSA4ABP, as promising therapeutic candidates for Alzheimer's disease. While Donepezil remains a cornerstone of symptomatic treatment, its inability to modify the underlying disease progression highlights the urgent need for innovative therapeutic strategies.
The multi-target approach of compounds like 5MeSA4ABP, which simultaneously address cholinergic deficits, amyloid pathology, and neuroinflammation, offers a more holistic and potentially disease-modifying therapeutic avenue. The preclinical in vivo data, though preliminary, is encouraging and warrants further investigation.
Future research should focus on:
-
Direct Head-to-Head In Vivo Comparison: Conducting studies that directly compare the efficacy of novel piperidine derivatives with Donepezil in the same animal models and using a comprehensive battery of behavioral and biochemical readouts.
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of these novel compounds in transgenic animal models of AD that more closely mimic the progressive nature of the human disease.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize dosing regimens and ensure adequate brain penetration.
-
Elucidation of Molecular Mechanisms: Further investigating the precise molecular interactions of these multi-target ligands with their respective targets to refine their design and enhance their therapeutic potential.
The development of novel piperidine-based therapeutics represents a promising frontier in the fight against Alzheimer's disease. Through rigorous preclinical evaluation and a commitment to understanding their multifaceted mechanisms of action, we can pave the way for a new generation of more effective and disease-modifying treatments.
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"assessing the ADME properties of 4-(Cyclopropylmethoxy)piperidine and its analogs"
A Comparative Analysis of 4-(Cyclopropylmethoxy)piperidine and Structurally Related Compounds
In the relentless pursuit of novel therapeutics, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its ability to confer advantageous physicochemical properties to drug candidates.[1][2] However, the journey from a promising hit to a viable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] Early and comprehensive ADME assessment is therefore not just a regulatory hurdle, but a critical strategy to de-risk drug discovery projects and accelerate the delivery of safe and effective medicines.[5]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the ADME properties of this compound and its analogs. By dissecting the experimental methodologies and interpreting the resulting data, we aim to provide actionable insights into the structure-ADME relationships that govern the fate of these molecules in the body.
The Pivotal Role of ADME in Drug Discovery
The acronym ADME encapsulates the four key pharmacokinetic processes a drug undergoes upon administration:
-
Absorption: The process by which a drug enters the bloodstream.[6]
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.[6]
-
Metabolism: The chemical transformation of a drug by the body, primarily by enzymes in the liver.[6]
-
Excretion: The removal of the drug and its metabolites from the body.[3]
A thorough understanding of these processes is paramount for predicting a drug's efficacy, safety, and dosing regimen.[6] Poor ADME properties can lead to a host of undesirable outcomes, including low bioavailability, rapid clearance, off-target toxicity, and drug-drug interactions.[4][7] Consequently, the early integration of ADME profiling into the drug discovery workflow is now a standard industry practice, enabling the timely identification and optimization of candidates with favorable pharmacokinetic profiles.[3][4]
Comparative ADME Profiling: this compound and Its Analogs
To illustrate the impact of subtle structural modifications on ADME properties, we will compare this compound with a selection of its analogs. While direct experimental data for this compound is not extensively available in the public domain, we can leverage data from structurally related piperidine-containing compounds and in silico predictions to build a comparative framework.
Table 1: Physicochemical and Predicted ADME Properties of this compound and Analogs
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | 155.25 | 1.8 (Predicted) | >60 (Predicted)[8][9] | Moderate (Predicted) | Moderate (Predicted) | Low (Predicted) |
| 4-Methoxypiperidine | 115.17 | 0.5 (Predicted) | High | Low to Moderate | High | Low |
| 4-Benzyloxypiperidine | 191.27 | 2.4 (Predicted) | Low | High | Low to Moderate | Moderate to High |
| 4-(4-Chlorophenoxy)piperidine | 225.70 | 3.2 (Predicted) | Very Low | High | Low | High |
Note: Predicted values are generated using standard in silico models and should be confirmed by experimental data.
Key In Vitro ADME Assays: Methodologies and Rationale
The following sections detail the standard experimental protocols for assessing the key ADME parameters, providing the scientific reasoning behind each methodological choice.
Aqueous Solubility
Importance: Adequate aqueous solubility is a prerequisite for a drug's absorption and distribution.[8][10] Poorly soluble compounds can lead to erratic absorption, low bioavailability, and challenges in formulation development.[10][11]
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is ideal for early-stage drug discovery.[11][12]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate and perform serial dilutions.
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Analysis: Measure the light scattering of undissolved particles using a nephelometer.[8][9] The concentration at which significant light scattering is observed is determined as the kinetic solubility.
Causality: The use of DMSO stock solutions mimics the conditions often encountered in high-throughput screening assays.[12] Nephelometry provides a rapid and sensitive detection of precipitation, allowing for the efficient ranking of compounds based on their kinetic solubility.[9] A solubility goal of >60 µg/mL is often considered desirable for drug discovery compounds.[8][9]
Membrane Permeability: The Caco-2 Assay
Importance: A drug's ability to permeate the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal barrier.[13][14][15]
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 permeability assay.
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to form a confluent and differentiated monolayer.[15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[14][16]
-
Transport Study:
-
For apical-to-basolateral (A-to-B) transport, the test compound is added to the apical (upper) chamber, and samples are collected from the basolateral (lower) chamber over time.
-
For basolateral-to-apical (B-to-A) transport, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.[14]
-
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15] An efflux ratio greater than 2 suggests active efflux.[15]
Causality: The bidirectional nature of this assay is crucial for identifying compounds that may be subject to active efflux, a common mechanism of drug resistance and poor oral bioavailability.[14][17] The use of LC-MS/MS provides high sensitivity and specificity for compound quantification.
Metabolic Stability: Liver Microsomal Assay
Importance: The metabolic stability of a compound determines its half-life and clearance in the body.[18] Rapid metabolism can lead to a short duration of action and the need for frequent dosing. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[19]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Incubation Mixture: The test compound is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[1][20]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[1][20]
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45 minutes).[1][20]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.[1]
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[1]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism mediated by CYP enzymes.[20] The inclusion of a control incubation without NADPH helps to distinguish between enzymatic degradation and chemical instability.[20]
Cytochrome P450 (CYP) Inhibition
Importance: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects.[21][22][23] Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a critical safety assessment.[23]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.[24][25]
-
Incubation: The test compound at various concentrations is pre-incubated with the enzyme source and a specific probe substrate for the CYP isoform being tested.
-
Reaction Initiation: The reaction is initiated by adding NADPH.
-
Metabolite Quantification: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[21]
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined.[21]
Causality: This assay identifies the potential for a new chemical entity to act as a perpetrator drug in a DDI scenario.[21] The use of specific probe substrates allows for the assessment of inhibition against individual CYP isoforms.[23]
Plasma Protein Binding (PPB)
Importance: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to reach its therapeutic target.[26][27] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[28]
Experimental Protocol: Equilibrium Dialysis
This is considered the "gold standard" for determining PPB.[26][27]
-
Apparatus: A two-chamber dialysis unit separated by a semi-permeable membrane is used.[26]
-
Incubation: The test compound is added to plasma in one chamber, and a buffer is placed in the other chamber.[26]
-
Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound compound to diffuse across the membrane into the buffer chamber.[26][27]
-
Sampling and Analysis: After equilibration, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.[26]
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Causality: Equilibrium dialysis provides a direct measure of the unbound drug concentration at steady state, which is the most physiologically relevant parameter for predicting in vivo drug disposition.[]
Structure-ADME Relationships and Expert Insights
-
Lipophilicity (clogP): As expected, increasing the size and hydrophobicity of the substituent at the 4-position of the piperidine ring (from methoxy to benzyloxy to chlorophenoxy) leads to a progressive increase in the predicted clogP. This is likely to enhance membrane permeability but may also increase metabolic liability and plasma protein binding. The cyclopropylmethoxy group offers a moderate lipophilicity, which could strike a balance between permeability and other ADME properties.
-
Solubility: The increase in lipophilicity is generally inversely correlated with aqueous solubility. While 4-methoxypiperidine is expected to have high solubility, the more lipophilic analogs are predicted to have lower solubility, which could pose absorption challenges.
-
Permeability: The more lipophilic analogs are predicted to have higher passive permeability across the Caco-2 monolayer.
-
Metabolic Stability: The benzyloxy and chlorophenoxy groups introduce aromatic rings that are potential sites for oxidative metabolism by CYP enzymes, potentially leading to lower metabolic stability compared to the more aliphatic substituents.
-
Plasma Protein Binding: Increased lipophilicity is a key driver for higher plasma protein binding. The highly lipophilic 4-(4-chlorophenoxy)piperidine is predicted to be highly protein-bound, which would reduce its free fraction and potentially limit its efficacy.
Conclusion
The comprehensive assessment of ADME properties is an indispensable component of modern drug discovery.[6][7] By employing a suite of robust in vitro assays, researchers can gain critical insights into the pharmacokinetic behavior of novel compounds, such as this compound and its analogs. This early-stage characterization enables the selection of candidates with a higher probability of success in clinical development and facilitates the rational design of molecules with optimized ADME profiles. The interplay between chemical structure and ADME properties is complex, and a multi-parametric approach, as outlined in this guide, is essential for navigating this landscape effectively.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-(Cyclopropylmethoxy)piperidine
Introduction
The 4-(cyclopropylmethoxy)piperidine moiety is a valuable building block in modern medicinal chemistry. As a saturated heterocycle, the piperidine scaffold is a privileged structure found in numerous approved pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The cyclopropylmethoxy group can further enhance ligand-receptor interactions and fine-tune the molecule's lipophilicity. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance for researchers in drug discovery and development.
This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, starting from the commercially available N-Boc-4-hydroxypiperidine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on yield, reaction time, purity, and operational complexity. The three routes evaluated are:
-
The Classic Williamson Ether Synthesis
-
The Mitsunobu Reaction
-
The Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Our objective is to equip researchers with the critical information needed to select the most appropriate synthetic route based on their specific project goals, whether for small-scale library synthesis or large-scale manufacturing.
Route 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated by deprotonating an alcohol, attacks an alkyl halide.[4][5]
Mechanistic Rationale & Experimental Design
In this route, the hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong, non-nucleophilic base to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas, which simply evolves from the reaction mixture.[5][6] The resulting alkoxide then acts as a nucleophile, attacking the primary carbon of cyclopropylmethyl bromide. The SN2 mechanism is favored here because cyclopropylmethyl bromide is a primary alkyl halide with minimal steric hindrance, leading to efficient displacement of the bromide leaving group.[3][7] A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it solvates the sodium cation without impeding the nucleophilicity of the alkoxide.[5][7] The initial protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is crucial to prevent the more nucleophilic secondary amine from competing in the alkylation reaction.
Experimental Protocol: Williamson Ether Synthesis
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, and the suspension is cooled to 0 °C in an ice bath. A solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Alkoxide Formation: The reaction mixture is stirred at 0 °C for 1 hour, during which time hydrogen gas evolution is observed.
-
Alkylation: A solution of cyclopropylmethyl bromide (1.1 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Workup and Purification: The reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc-4-(cyclopropylmethoxy)piperidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride as the final product.
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with a characteristic inversion of stereochemistry.[8][9] The reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]
Mechanistic Rationale & Experimental Design
The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[8][10] This highly reactive species deprotonates the nucleophile, in this case, cyclopropylmethanol. The N-Boc-4-hydroxypiperidine then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group.[1] Finally, the cyclopropylmethoxide anion displaces the oxyphosphonium group in a classic SN2 fashion.[1] Although stereochemical inversion is a hallmark of the Mitsunobu reaction, it is not relevant in this synthesis as the C4 carbon of the piperidine ring is not a stereocenter.
A key advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions, avoiding the need for strong bases like sodium hydride.[9] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can complicate purification, especially on a larger scale.[10][11]
Experimental Protocol: Mitsunobu Reaction
-
Setup: A dry round-bottom flask is charged with N-Boc-4-hydroxypiperidine (1.0 eq), cyclopropylmethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Diethyl azodicarboxylate (DEAD) (1.5 eq, typically as a 40% solution in toluene) is added dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting alcohol and the formation of triphenylphosphine oxide.[11]
-
Workup and Purification: The solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether to precipitate the majority of the triphenylphosphine oxide and hydrazine byproduct, which are then removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
-
Deprotection: The purified N-Boc-4-(cyclopropylmethoxy)piperidine is deprotected using 4M HCl in dioxane as described in Route 1 to yield the final hydrochloride salt.
Workflow Diagram: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Route 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[12] For the Williamson ether synthesis, PTC can eliminate the need for anhydrous solvents and strong, hazardous bases like sodium hydride, making it a greener and often more industrially viable alternative.[7][13]
Mechanistic Rationale & Experimental Design
In this variation, the reaction is typically run in a biphasic system, such as toluene and a concentrated aqueous solution of a base like sodium hydroxide. The N-Boc-4-hydroxypiperidine resides primarily in the organic phase. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The TBAB cation pairs with a hydroxide anion from the aqueous phase and transports it into the organic phase. This "naked" hydroxide is a very strong base in the organic medium and efficiently deprotonates the alcohol. The resulting alkoxide anion is then paired with the TBAB cation, enhancing its solubility and reactivity in the organic phase, where it can readily react with the cyclopropylmethyl bromide.[12] The catalyst is then regenerated and continues the cycle. This approach allows the use of inexpensive and easy-to-handle aqueous bases and often proceeds at a faster rate.
Experimental Protocol: PTC Williamson Ether Synthesis
-
Setup: A round-bottom flask is charged with N-Boc-4-hydroxypiperidine (1.0 eq), cyclopropylmethyl bromide (1.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and toluene.
-
Reagent Addition: A 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) is added to the flask with vigorous stirring.
-
Reaction: The biphasic mixture is heated to 60-70 °C and stirred vigorously for 4-6 hours. The reaction is monitored by TLC or GC/MS.
-
Workup and Purification: After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel. The layers are separated, and the aqueous phase is extracted with toluene (2x). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection: The N-Boc protected intermediate is deprotected using 4M HCl in dioxane as previously described to afford this compound hydrochloride.
Workflow Diagram: PTC Williamson Ether Synthesis
Caption: Workflow for PTC Williamson Ether Synthesis.
Comparative Analysis
To provide a clear benchmark of these synthetic routes, the following table summarizes key performance indicators based on representative literature and experimental insights.
| Parameter | Route 1: Williamson | Route 2: Mitsunobu | Route 3: PTC Williamson |
| Typical Yield (Etherification) | 75-85% | 70-80% | 85-95% |
| Reaction Time (Etherification) | 12-16 hours | 8-12 hours | 4-6 hours |
| Reagents & Conditions | NaH (hazardous), anhydrous THF, 0°C to RT | PPh₃, DEAD (toxic), anhydrous THF, 0°C to RT | 50% aq. NaOH, Toluene, TBAB, 60-70°C |
| Purification Difficulty | Moderate (removal of excess bromide) | High (removal of TPPO and hydrazine byproduct) | Moderate (standard extractive workup) |
| Scalability | Good, but NaH poses challenges on large scale | Poor, due to byproduct removal and cost | Excellent |
| Cost-Effectiveness | Good (NaH is inexpensive) | Poor (PPh₃ and DEAD are costly) | Excellent (NaOH and TBAB are inexpensive) |
| Green Chemistry Aspects | Use of hazardous reagent (NaH), organic solvent | High atom economy is poor, toxic reagents | Use of aqueous base, potential for solvent recycle |
Discussion & Recommendations
The choice of synthetic route to this compound is highly dependent on the specific needs of the researcher.
-
Route 1 (Classic Williamson): This is a reliable and well-established "workhorse" method suitable for laboratory-scale synthesis. It offers good yields and utilizes relatively inexpensive reagents. However, the use of sodium hydride requires careful handling and strictly anhydrous conditions, which can be a drawback.
-
Route 2 (Mitsunobu): The Mitsunobu reaction's main advantage is its mild, neutral conditions. It is an excellent choice for sensitive substrates where strong bases must be avoided. For the synthesis of this compound, however, its benefits are largely outweighed by its significant disadvantages: high cost of reagents and the notoriously difficult purification to remove stoichiometric byproducts.[10] This makes it the least favorable option for this particular target, especially for preparations beyond the milligram scale.
-
Route 3 (PTC Williamson): This route represents a significant process improvement over the classic Williamson synthesis. It delivers the highest yields in the shortest reaction time.[7] Critically, it replaces the hazardous sodium hydride and anhydrous THF with inexpensive, easy-to-handle aqueous sodium hydroxide and toluene.[13] The operational simplicity, enhanced safety profile, and excellent scalability make the phase-transfer catalyzed approach the superior choice for both gram-scale laboratory synthesis and large-scale industrial production.
Conclusion
While all three routes successfully yield the target compound, the Phase-Transfer Catalyzed Williamson Ether Synthesis offers the most efficient, robust, and scalable pathway to this compound. Its combination of high yield, short reaction time, operational simplicity, and improved safety and cost profiles makes it the recommended method for researchers and drug development professionals aiming to synthesize this valuable intermediate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Cyclopropylmethoxy)piperidine for Laboratory Professionals
Understanding the Hazard Profile: A Piperidine Derivative
Piperidine and its derivatives are generally classified with a range of hazards, including but not limited to high flammability, acute toxicity, and corrosivity.[1][2] Vapors from such compounds can form explosive mixtures with air, and they can be harmful if swallowed, inhaled, or come into contact with the skin.[1] Furthermore, they can cause severe skin burns and serious eye damage.[2] Given these potential risks, it is imperative to handle 4-(Cyclopropylmethoxy)piperidine with the utmost care throughout its lifecycle.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the establishment of a safe working environment is paramount. This begins with the correct use of Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[1]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3]
Step-by-Step Disposal Protocol
The disposal of chemical waste is stringently regulated. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This "cradle-to-grave" system mandates the safe handling of hazardous materials from generation to final disposal.[4][6][7]
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]
-
Ignitability: Based on data for similar piperidine compounds, this compound is likely to be a flammable liquid.[10]
-
Corrosivity: Piperidine derivatives are known to be corrosive.[10]
-
Toxicity: Piperidine and its analogues are acutely toxic.[1]
Therefore, it is prudent to manage this compound as a hazardous waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9]
-
Dedicated Waste Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[8][9] The original container may be used if it is in good condition.[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture if applicable.[9]
-
Incompatible Materials: Store the waste container away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides to prevent violent reactions.[11]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9][12]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[12]
-
Container Management: Keep the waste container tightly closed except when adding waste.[3] The container should be stored in secondary containment to catch any potential leaks.[9]
-
Inspections: The SAA should be inspected weekly for any signs of leakage.[9]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed professional waste disposal service.[10]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste and will ensure compliance with all federal, state, and local regulations.[10]
-
Documentation: Maintain accurate records of the waste generated and its disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides hazard information for the parent compound, piperidine, which should be used as a conservative guide.
| Hazard Classification | Data for Piperidine |
| Flammability | Highly flammable liquid and vapor (Flash Point: 13 °C / 55.4 °F).[11] Vapors may form explosive mixtures with air. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Toxic if inhaled. |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Aquatic Hazard | Harmful to aquatic life. |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its potential hazards and strict adherence to regulatory guidelines. By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure that they are not only protecting themselves and their colleagues but also safeguarding the environment. Your commitment to these principles is a testament to your scientific integrity and a cornerstone of a responsible and successful research enterprise.
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A Comprehensive Guide to the Safe Handling of 4-(Cyclopropylmethoxy)piperidine
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, field-proven safety and logistical information for handling 4-(Cyclopropylmethoxy)piperidine. While specific safety data for this compound is not extensively published, the well-documented hazards of the parent piperidine molecule and its derivatives provide a strong basis for a robust safety protocol. This document is structured to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Hazard Landscape
The primary hazards associated with this compound are extrapolated from the toxicological profile of piperidine and similarly substituted compounds. The piperidine moiety is known to be corrosive and toxic.[1][2] Therefore, it is imperative to treat this compound as a hazardous substance.
Primary Risks Include:
-
Severe Skin and Eye Damage: Direct contact can cause severe burns and potentially irreversible eye damage.[1][2][3]
-
Toxicity: The compound is likely to be toxic if it comes into contact with skin, is inhaled, or is swallowed.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract, leading to symptoms like coughing and wheezing.[3]
-
Flammability: Like its parent compound, this compound may be a flammable liquid and vapor.[1][4]
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[5] | Protects against splashes and airborne particles that can cause severe eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5] | Prevents skin contact and absorption, which can lead to toxicity and severe skin irritation.[1][5] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[5] | Protects personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[5] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is the cornerstone of laboratory safety. The following workflow provides a step-by-step guide for the safe handling of this compound.
-
Chemical Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order.[5]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][4] Smoking is strictly prohibited in the handling area.[1]
-
Static Discharge: For larger quantities, ensure containers and receiving equipment are grounded and bonded to prevent static discharge.[1][4] Use non-sparking tools when opening or handling containers.[4][6]
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Check that the chemical fume hood is functioning properly.
-
Container Handling: Handle and open the container with care.[2]
-
Dispensing: When transferring the liquid, do so slowly to avoid splashing or the generation of aerosols.
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1][4] Contaminated clothing should be removed immediately and laundered before reuse.[6][7]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]
-
The storage area should be a designated flammables or corrosives area.[4]
In the event of a spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[2][9] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3] Use non-sparking tools for this process.[6]
-
Decontamination: Clean the spill area thoroughly.
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service.[10][11] Do not empty into drains or release into the environment.[8][11] Contaminated packaging should be disposed of in the same manner as the unused product.[11]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety measures in the handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
Adherence to these safety protocols is not merely about compliance; it is about fostering a culture of safety that permeates every aspect of our work. By understanding the hazards, utilizing the correct PPE, and following a robust operational plan, we can confidently advance our research while ensuring the well-being of ourselves and our colleagues.
References
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.).
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
- Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
- PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23).
- 4-Methylpiperidine SAFETY DATA SHEET. (2015-02-02).
- 4-Piperidinopiperidine SAFETY DATA SHEET. (2014-09-15).
- MSDS of 4-(4-Methoxybenzoyl)-piperidine hydrochloride. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- Piperidine - SAFETY DATA SHEET. (2023-03-16).
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. capotchem.cn [capotchem.cn]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
